3-Oxoisoindoline-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-oxo-1,2-dihydroisoindole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-7-3-1-2-6-4-10-9(12)8(6)7/h1-3,5H,4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZIMWDWXWFSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C=O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696043 | |
| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771-08-4 | |
| Record name | 2,3-Dihydro-3-oxo-1H-isoindole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Oxoisoindoline-4-carbaldehyde CAS number 771-08-4
An In-Depth Technical Guide to 3-Oxoisoindoline-4-carbaldehyde (CAS 771-08-4): A Privileged Scaffold for Modern Drug Discovery
Introduction
3-Oxoisoindoline-4-carbaldehyde, identified by CAS Number 771-08-4, is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and materials science.[1] Its structure uniquely combines a bicyclic isoindolinone lactam core with a reactive aromatic aldehyde. This arrangement provides medicinal chemists with two orthogonal chemical handles for molecular elaboration, making it an invaluable scaffold for constructing complex, biologically active molecules. The isoindolinone core is a "privileged structure," frequently found in FDA-approved drugs and clinical candidates, while the aldehyde group serves as a versatile anchor for a wide array of chemical transformations. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Physicochemical and Structural Properties
Understanding the fundamental properties of 3-Oxoisoindoline-4-carbaldehyde is essential for its effective use in synthesis and process development. The compound is typically a solid at room temperature with a high melting point, reflecting the planar and polar nature of the isoindolinone ring system which facilitates strong intermolecular interactions.
| Property | Value | Reference |
| CAS Number | 771-08-4 | [1][2][3] |
| Molecular Formula | C₉H₇NO₂ | [1][2][4] |
| Molecular Weight | 161.16 g/mol | [1][2][4] |
| IUPAC Name | 3-oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde | [5] |
| Synonyms | 3-oxo-1,3-dihydro-isoindole-4-carbaldehyde | [3][4] |
| Melting Point | 211-215 °C | [4] |
| Boiling Point | 489.0 ± 45.0 °C (Predicted) | [4] |
| Density | 1.313 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 13.53 ± 0.20 (Predicted, for N-H proton) | [4] |
| Storage Conditions | 2-8°C, Sealed in dry conditions | [2][4] |
Synthesis Methodology: A Mechanistic Perspective
The synthesis of substituted isoindolinones often involves the cyclization of appropriately functionalized benzene derivatives. A common and logical strategy for preparing 3-Oxoisoindoline-4-carbaldehyde involves a multi-step sequence starting from a readily available nitro-substituted benzoic acid derivative. The causality behind this choice lies in the ability of the nitro group to be reduced to an amine, which can then act as an internal nucleophile for lactam formation.
A plausible and illustrative synthetic pathway is outlined below. This process is designed to be self-validating, with checkpoints for reaction monitoring and purification to ensure high purity of the final product.
Detailed Experimental Protocol (Illustrative)
This protocol describes the key reductive cyclization and functional group manipulation steps.
Objective: To synthesize 3-Oxoisoindoline-4-carbaldehyde from a suitable precursor like methyl 2-(aminomethyl)-3-nitrobenzoate.
Step 1: Reductive Cyclization to form the Lactam Ring
-
Setup: In a hydrogenation vessel, dissolve the starting nitro-ester (e.g., methyl 2-(aminomethyl)-3-nitrobenzoate) in a suitable solvent like methanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%). The choice of a heterogeneous catalyst like Pd/C is crucial for its high activity and ease of removal via filtration.
-
Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas (H₂) to a pressure of 50-60 psi. The reaction is typically stirred at room temperature.
-
Mechanism & Causality: The Pd/C catalyst facilitates the reduction of the nitro group to an amine. The newly formed amine then acts as a nucleophile, attacking the proximal ester carbonyl in an intramolecular fashion to form the thermodynamically stable five-membered lactam ring, eliminating methanol. This one-pot reductive cyclization is highly efficient.[6]
-
Monitoring & Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material. Upon completion, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude 4-nitro-3-oxoisoindoline.
Step 2: Reduction of the Aryl Nitro Group
-
Reaction: Suspend the crude 4-nitro-3-oxoisoindoline in a mixture of ethanol and water. Add ammonium chloride followed by iron powder. Heat the mixture to reflux.
-
Rationale: The Fe/NH₄Cl system is a classic, cost-effective method for the selective reduction of an aromatic nitro group to an amine in the presence of other reducible functionalities like the lactam carbonyl.
-
Workup: After cooling, filter the reaction mixture and concentrate the solvent. The resulting 4-amino-3-oxoisoindoline can be purified by recrystallization.
Step 3: Conversion of Amine to Aldehyde (Sandmeyer-type sequence)
-
Diazotization: Dissolve the 4-amino-3-oxoisoindoline in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium intermediate.
-
Formylation: In a separate flask, prepare the formylating reagent. This can be achieved through various methods, such as the Gattermann reaction. The diazonium salt solution is then added to this reagent to replace the diazo group with a formyl (-CHO) group.
-
Purification: The final product, 3-Oxoisoindoline-4-carbaldehyde, is isolated via extraction and purified by column chromatography or recrystallization to yield a high-purity solid.
Chemical Reactivity and Derivatization Potential
The synthetic utility of 3-Oxoisoindoline-4-carbaldehyde stems from the distinct reactivity of its aldehyde and lactam functional groups. This dual reactivity allows for selective and sequential modifications, enabling the construction of diverse chemical libraries.
-
Reactions at the Aldehyde Group: The formyl group is an electrophilic center that readily participates in a host of classical transformations.
-
Oxidation: Can be easily oxidized to the corresponding 4-carboxamide or 4-carboxylic acid derivative, providing access to another important class of intermediates.[7][8]
-
Reductive Amination: A cornerstone of medicinal chemistry, this reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) efficiently forms C-N bonds, allowing for the introduction of diverse amine-containing side chains.[9]
-
Condensation Reactions: It serves as an excellent substrate for Wittig, Horner-Wadsworth-Emmons, and Henry reactions to form alkenes and nitroalcohols, respectively. It also undergoes condensation with active methylene compounds and hydrazines to form various heterocyclic systems.[10][11]
-
Reduction: Selective reduction with agents like sodium borohydride (NaBH₄) yields the corresponding 4-(hydroxymethyl)isoindolinone.
-
-
Reactions at the Lactam Nitrogen: The N-H proton of the lactam is weakly acidic (predicted pKa ≈ 13.5) and can be removed by a suitable base (e.g., NaH, K₂CO₃).[4]
-
N-Alkylation/N-Arylation: The resulting anion is a potent nucleophile that can be alkylated with alkyl halides or undergo more complex cross-coupling reactions like Buchwald-Hartwig amination to introduce aryl or heteroaryl substituents. This modification is critical for tuning the pharmacokinetic properties (e.g., solubility, metabolic stability) of drug candidates.
-
Applications in Medicinal Chemistry & Drug Discovery
The 3-oxoisoindoline scaffold is a validated pharmacophore in modern drug discovery. Its rigid, planar structure serves as an excellent platform for orienting functional groups for optimal interaction with biological targets.
Case Study: PARP Inhibitors
A prominent example of the utility of this core structure is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology.[7] PARP is a key enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA mutations.
In a study by Gandhi et al., a series of potent PARP inhibitors were designed based on a 3-oxoisoindoline-4-carboxamide core.[7] The 3-Oxoisoindoline-4-carbaldehyde is the direct precursor to this carboxamide. The design rationale was based on conformational restriction, where the lactam carbonyl and the C4-substituent form a seven-membered intramolecular hydrogen bond. This pre-organizes the molecule into a planar conformation ideal for binding to the PARP active site.[7] X-ray crystallography confirmed this intramolecular hydrogen bond and highlighted an additional key interaction between a substituent on the lactam nitrogen and the protein backbone.[7] This work authoritatively demonstrates how the 3-oxoisoindoline core, functionalized at the C4 and N2 positions, serves as a powerful scaffold for designing potent and selective enzyme inhibitors.
Safety, Handling, and Storage
As a research chemical, 3-Oxoisoindoline-4-carbaldehyde requires careful handling in a laboratory setting.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4] The corresponding GHS pictogram is GHS07 (Exclamation mark).[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[12] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[12][13]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing.[12] Take precautionary measures against static discharge.[13] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area (recommended 2-8°C).[2][12] Keep away from incompatible substances such as strong oxidizing agents.
Conclusion
3-Oxoisoindoline-4-carbaldehyde is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its robust physicochemical properties, well-defined reactivity, and proven relevance as a pharmacophore in high-value targets like PARP underscore its importance. The ability to selectively functionalize both the aldehyde and the lactam nitrogen provides a clear and efficient pathway to generate vast chemical diversity. For researchers in drug discovery, mastering the chemistry of this building block opens the door to developing next-generation therapeutics with precisely engineered properties for enhanced efficacy and safety.
References
-
Gandhi, V. B., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(3), 1023-1026. [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐oxoisoindoline‐1‐carboxamides 16. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
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PubChem. (n.d.). 3-(1-Oxoisoindolin-4-yl)benzaldehyde. Retrieved from PubChem. [Link]
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Chemical Problems. (n.d.). PREPARATION AND CHARACTERIZATION OF INDOLE-3-CARBALDEHYDE- DERIVED PYRAZOLINE DERIVATIVES AND EVALUATION OF BIOLOGICAL EFFICACY. Retrieved from Chemical Problems. [Link]
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MDPI. (2021). (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. Retrieved from MDPI. [Link]
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University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from University of South Alabama website. [Link]
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Salters. (n.d.). Preparation of methyl 3-nitrobenzoate. Retrieved from Salters website. [Link]
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Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from Wikipedia. [Link]
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Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from Wikipedia. [Link]
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Asian Journal of Pharmaceutical and Clinical Research. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from Asian Journal of Pharmaceutical and Clinical Research. [Link]
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ResearchGate. (n.d.). Synthesis of indole-3-carbaldehyde 1 by CAN-SiO2. Retrieved from ResearchGate. [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from Beilstein Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from Organic Chemistry Portal. [Link]
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An In-depth Technical Guide to 3-Oxoisoindoline-4-carbaldehyde: Structure, Synthesis, and Application
Introduction
3-Oxoisoindoline-4-carbaldehyde (CAS No. 771-08-4) is a heterocyclic building block of significant interest in the fields of medicinal chemistry and materials science.[1] Structurally, it belongs to the isoindolinone class, a scaffold that forms the core of numerous biologically active compounds. Its unique arrangement, featuring a fused bicyclic system with a reactive aldehyde functional group, makes it a versatile precursor for the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic signature, synthetic pathways, and its pivotal role as a pharmacophore, particularly demonstrated by its derivatives' function as Poly(ADP-ribose) polymerase (PARP) inhibitors.[2]
Part 1: Molecular Structure and Physicochemical Properties
Structural Elucidation
The molecular structure of 3-Oxoisoindoline-4-carbaldehyde is defined by a benzene ring fused to a five-membered γ-lactam ring. This forms the rigid isoindolinone core. The key functional groups that dictate its chemical behavior are:
-
The Lactam: A cyclic amide integrated into the five-membered ring. The presence of the N-H proton and the carbonyl group allows for hydrogen bonding and provides sites for chemical modification.
-
The Aromatic Ring: Provides a planar, electron-rich system that influences the molecule's overall conformation and electronic properties.
-
The Carbaldehyde Group: A formyl group (-CHO) positioned at the 4th carbon of the isoindoline core. This is a highly reactive site, enabling a wide range of chemical transformations.
The molecule's connectivity is precisely described by its SMILES notation: O=CC1=CC=CC(CN2)=C1C2=O.[3] X-ray crystallography studies on closely related 3-oxoisoindoline-4-carboxamide derivatives have revealed that the core structure is largely planar. This planarity is often stabilized by an intramolecular hydrogen bond, a feature that is critical for its application in drug design, as it pre-organizes the molecule for optimal binding to target proteins.[2]
Physicochemical Data
The fundamental properties of 3-Oxoisoindoline-4-carbaldehyde are summarized below. These values are crucial for experimental design, including solvent selection, reaction temperature, and analytical method development.
| Property | Value | Reference(s) |
| CAS Number | 771-08-4 | [1][4] |
| Molecular Formula | C₉H₇NO₂ | [1][3] |
| Molecular Weight | 161.16 g/mol | [1][4] |
| Melting Point | 211-215 °C | [4] |
| Appearance | Solid | [1] |
| Boiling Point (Predicted) | 489.0 ± 45.0 °C | [4] |
| Density (Predicted) | 1.313 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 13.53 ± 0.20 | [4] |
Part 2: Spectroscopic Characterization Profile
Confirmation of the molecular structure of 3-Oxoisoindoline-4-carbaldehyde relies on a combination of spectroscopic techniques. While specific experimental spectra are proprietary, the expected profile can be accurately predicted based on the known effects of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The most downfield signal would be the aldehyde proton (H-C=O), appearing as a singlet around δ 9.5-10.5 ppm . The three protons on the aromatic ring would appear as a complex multiplet system between δ 7.5-8.5 ppm . The methylene protons (-CH₂-) of the lactam ring are expected to produce a singlet around δ 4.0-5.0 ppm . Finally, the lactam N-H proton would be a broad singlet with a variable chemical shift, typically between δ 8.0-9.0 ppm , which would be exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum would be characterized by two carbonyl signals: the aldehyde carbonyl at δ ~190 ppm and the lactam carbonyl at δ ~165-170 ppm . The aromatic carbons would resonate in the δ 120-150 ppm region, while the methylene carbon would appear further upfield at δ ~45-55 ppm .
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups through their characteristic vibrational frequencies.
-
N-H Stretch: A moderate to sharp band around 3200 cm⁻¹ corresponding to the lactam N-H group.
-
C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while the aldehyde C-H stretch would produce two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹ .
-
Carbonyl (C=O) Stretches: Two strong, distinct absorption bands are expected. The lactam carbonyl typically absorbs around 1680-1700 cm⁻¹ , while the conjugated aldehyde carbonyl appears at a slightly higher frequency, around 1700-1720 cm⁻¹ .
Mass Spectrometry (MS)
In mass spectrometry, the compound would exhibit a molecular ion peak [M]⁺ at an m/z value corresponding to its molecular weight, 161.16. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₉H₇NO₂. Common fragmentation patterns would likely involve the loss of carbon monoxide (CO, 28 Da) or the formyl radical (CHO, 29 Da).
Part 3: Synthesis and Chemical Reactivity
Synthetic Workflow
The synthesis of 3-Oxoisoindoline-4-carbaldehyde can be approached through several established routes for isoindolinone synthesis. A common and effective strategy involves the cyclization of an appropriately substituted benzene derivative. The following workflow outlines a plausible and efficient synthetic pathway.
Caption: Plausible synthetic route to 3-Oxoisoindoline-4-carbaldehyde.
Illustrative Experimental Protocol: Synthesis from 4-Amino-3-oxoisoindoline
This protocol describes the final step of the synthesis, converting the amino precursor to the target aldehyde.
Reagents and Materials:
-
4-Amino-3-oxoisoindoline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Formaldehyde solution (37%)
-
Copper(II) sulfate (CuSO₄)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Diazotization: A solution of 4-Amino-3-oxoisoindoline (1.0 eq) in 6M HCl is prepared in a three-neck flask and cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (1.1 eq) is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes to ensure complete formation of the diazonium salt.
-
Formylation: In a separate flask, a solution of formaldehyde (5.0 eq) and copper(II) sulfate (0.2 eq) in water is prepared and heated to 60 °C.
-
Reaction: The cold diazonium salt solution is added slowly to the heated formaldehyde solution. Vigorous nitrogen gas evolution is observed. The reaction mixture is stirred at 60 °C for 1-2 hours until gas evolution ceases.
-
Work-up: The mixture is cooled to room temperature and extracted three times with ethyl acetate. The combined organic layers are washed with water, followed by brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 3-Oxoisoindoline-4-carbaldehyde.
Core Reactivity
The chemical utility of 3-Oxoisoindoline-4-carbaldehyde stems from the distinct reactivity of its functional groups, enabling its use as a versatile scaffold.
Caption: Key reaction pathways for 3-Oxoisoindoline-4-carbaldehyde.
-
Aldehyde Group: This group is susceptible to nucleophilic attack and can be readily oxidized to the corresponding carboxylic acid, reduced to a primary alcohol, or undergo condensation reactions with amines to form imines.[5]
-
Lactam N-H: The nitrogen proton is weakly acidic and can be deprotonated by a suitable base. The resulting anion can then be alkylated or arylated , a crucial step for building diversity in drug discovery programs.[2][6]
Part 4: Significance in Drug Discovery - The PARP Inhibitor Paradigm
The 3-oxoisoindoline scaffold is a privileged structure in medicinal chemistry. Its rigid, planar nature makes it an excellent platform for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets.
A compelling example is the development of 3-oxoisoindoline-4-carboxamides (derived from the oxidation of the title compound's aldehyde) as potent inhibitors of Poly(ADP-ribose) polymerase (PARP-1), an enzyme critical for DNA repair and a validated target in oncology.[2]
The efficacy of this scaffold is attributed to several key features:
-
Conformational Restriction: The fused ring system locks the molecule into a defined shape.
-
Intramolecular Hydrogen Bonding: An X-ray co-crystal structure of an inhibitor bound to PARP-1 revealed a seven-membered intramolecular hydrogen bond between the carboxamide N-H and the lactam carbonyl oxygen.[2] This interaction planarizes the core and pre-organizes the pharmacophore for optimal binding to the enzyme's nicotinamide binding pocket.
-
Vector for Diversity: The lactam nitrogen serves as an attachment point for various substituents, which can be tailored to interact with specific residues in the enzyme active site, such as Gly-888, thereby enhancing potency and selectivity.[2]
Caption: Key interactions of the 3-oxoisoindoline pharmacophore with PARP-1.
Conclusion
3-Oxoisoindoline-4-carbaldehyde is more than a simple heterocyclic compound; it is a highly valuable and versatile platform for chemical synthesis. Its well-defined molecular structure, characterized by a rigid isoindolinone core and a reactive aldehyde group, provides chemists with a powerful tool for constructing complex molecules. The proven success of its derivatives in targeting critical enzymes like PARP underscores its importance in modern drug discovery and highlights the vast potential that remains to be explored from this elegant molecular scaffold.
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PubChem. (n.d.). 3-(1-Oxoisoindolin-4-yl)benzaldehyde. Retrieved January 18, 2026, from [Link]
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- 6. Phthalimides [organic-chemistry.org]
An In-Depth Technical Guide to 3-Oxoisoindoline-4-carbaldehyde: From Obscurity to a Cornerstone of Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxoisoindoline-4-carbaldehyde, a seemingly simple heterocyclic building block, has emerged from relative obscurity to become a critical component in the synthesis of complex, high-value pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this important intermediate. While a definitive "discovery" paper remains elusive, its history is intrinsically linked to the broader development of isoindolinone chemistry and its eventual application in cutting-edge drug design, most notably as the core scaffold for potent Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide will detail the synthetic strategies for the isoindolinone core, plausible routes to 3-Oxoisoindoline-4-carbaldehyde, and its pivotal role in the synthesis of targeted therapeutics.
Introduction: The Rise of the Isoindolinone Scaffold
The isoindolinone structural motif, a bicyclic system containing a fused benzene and γ-lactam ring, has been a subject of interest for synthetic and medicinal chemists for decades.[1] This scaffold is present in a variety of natural products and synthetic compounds with diverse biological activities. The inherent rigidity and defined spatial orientation of substituents on the isoindolinone core make it an attractive scaffold for the design of enzyme inhibitors and other targeted therapeutics.
While the broader class of isoindolinones has a rich history, the specific story of 3-Oxoisoindoline-4-carbaldehyde is one of an enabling intermediate rather than a standalone discovery. Its significance lies not in its own biological activity, but in its utility as a versatile building block for constructing more complex and potent molecules. The journey to understanding its importance begins with an exploration of the synthetic methodologies developed for the parent isoindolinone ring system.
The Synthetic Landscape of Isoindolinones: A Foundation for Discovery
The construction of the isoindolinone core has been approached through various synthetic strategies, each offering distinct advantages in terms of efficiency, scalability, and substituent compatibility. These methods laid the groundwork for the eventual synthesis of functionalized derivatives like 3-Oxoisoindoline-4-carbaldehyde.
Classical and Modern Synthetic Approaches
Historically, isoindolinones were often prepared through multi-step sequences. However, the demand for efficient and diverse synthetic routes in drug discovery has spurred the development of more sophisticated methods. Modern approaches frequently employ transition metal-catalyzed reactions to construct the isoindolinone skeleton with high precision and in good yields. These include:
-
Palladium-Catalyzed Reactions: Palladium catalysis has been instrumental in the synthesis of isoindolinones, enabling various C-C and C-N bond formations.
-
Reductive C-N Coupling and Intramolecular Amidation: The reaction of 2-carboxybenzaldehydes with amines, followed by intramolecular cyclization, provides a direct route to N-substituted isoindolinones.[2]
-
C-H Functionalization: The direct functionalization of C-H bonds on aromatic precursors offers an atom-economical and efficient strategy for isoindolinone synthesis.
These advancements in synthetic methodology have made a wide array of substituted isoindolinones, including the precursors to 3-Oxoisoindoline-4-carbaldehyde, readily accessible to researchers.
Diagram: General Synthetic Strategies for Isoindolinones
Caption: Key synthetic pathways to the isoindolinone core.
The Emergence of 3-Oxoisoindoline-4-carbaldehyde as a Key Intermediate
While the exact first synthesis of 3-Oxoisoindoline-4-carbaldehyde is not prominently documented in the scientific literature, its utility became apparent with the rise of targeted therapies, particularly in the field of oncology. The development of potent and selective PARP-1 inhibitors, such as NMS-P118, highlighted the importance of the 3-oxoisoindoline-4-carboxamide scaffold.[2][3] This carboxamide is readily derived from the corresponding carbaldehyde, positioning 3-Oxoisoindoline-4-carbaldehyde as a crucial precursor.
Plausible Synthetic Routes to 3-Oxoisoindoline-4-carbaldehyde
Based on established organic chemistry principles and the known reactivity of related compounds, several logical synthetic pathways to 3-Oxoisoindoline-4-carbaldehyde can be proposed. A highly plausible route involves the cyclization of a suitably substituted benzene derivative, such as 2-cyano-3-methylbenzoic acid or a related compound.
Proposed Synthetic Workflow:
Caption: A plausible synthetic route to 3-Oxoisoindoline-4-carbaldehyde.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 4-Methylisoindolin-1-one
-
To a solution of 2-cyano-3-methylbenzoic acid in an appropriate solvent (e.g., THF), add a suitable activating agent (e.g., oxalyl chloride) to form the acid chloride.
-
Carefully add a source of ammonia (e.g., ammonium hydroxide) to the reaction mixture to form 2-cyano-3-methylbenzamide.
-
The resulting amide can then be subjected to a reduction of the nitrile group (e.g., using catalytic hydrogenation) followed by intramolecular cyclization to yield 4-methylisoindolin-1-one.
Step 2: Oxidation to 3-Oxoisoindoline-4-carbaldehyde
-
The methyl group of 4-methylisoindolin-1-one can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
-
The resulting 3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid can then be reduced to the corresponding alcohol.
-
Finally, selective oxidation of the primary alcohol to the aldehyde using a mild oxidizing agent (e.g., manganese dioxide or PCC) would yield the target compound, 3-Oxoisoindoline-4-carbaldehyde.
Note: This is a representative, hypothetical protocol. The actual experimental conditions would require optimization.
The Pivotal Role in the Synthesis of PARP-1 Inhibitors: The Case of NMS-P118
The true significance of 3-Oxoisoindoline-4-carbaldehyde is exemplified by its role as a precursor to the highly selective PARP-1 inhibitor, NMS-P118 (2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide).[2][3] The synthesis of this complex molecule relies on the pre-functionalized isoindolinone core, where the 4-carboxamide group is essential for its potent inhibitory activity.
Table 1: Key Intermediates in the Synthesis of NMS-P118
| Intermediate | Structure | Role in Synthesis |
| 6-Fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | (Structure not available in search results) | Direct precursor to the corresponding carboxamide. |
| 6-Fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide | (Structure not available in search results) | Core scaffold for the attachment of the piperidine side chain. |
| NMS-P118 | 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide | The final, highly potent, and selective PARP-1 inhibitor.[2][3] |
The synthetic strategy for NMS-P118 involves the coupling of the pre-formed 6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide with the appropriate piperidine derivative. The 4-carboxamide group is crucial for the molecule's interaction with the active site of the PARP-1 enzyme.
Signaling Pathway and Mechanism of Action:
Caption: Mechanism of action of PARP-1 inhibitors derived from the 3-oxoisoindoline scaffold.
Conclusion and Future Perspectives
The history of 3-Oxoisoindoline-4-carbaldehyde is a testament to the enabling power of synthetic chemistry in modern drug discovery. While its own "discovery" may not be a singular, celebrated event, its importance has been firmly established through its application as a key building block for life-saving medicines. The continued exploration of isoindolinone chemistry, driven by the need for novel therapeutics, will undoubtedly lead to the development of even more sophisticated synthetic routes and the discovery of new applications for this versatile scaffold. For researchers in the pharmaceutical sciences, a deep understanding of the synthesis and reactivity of intermediates like 3-Oxoisoindoline-4-carbaldehyde is paramount for the successful design and development of the next generation of targeted therapies.
References
[1] Brückner, R. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2236–2286. [4] A review of the synthesis of isoindolinones can be found at the Organic Chemistry Portal. ([Link]) [2] Papeo, G., Posteri, H., Borghi, D., et al. (2015). Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy. Journal of Medicinal Chemistry, 58(17), 6875–6898. [Link] [3] Papeo, G., Posteri, H., Borghi, D., et al. (2015). Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy. PubMed, 26258413. [Link]
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- 3. Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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Spectroscopic Characterization of 3-Oxoisoindoline-4-carbaldehyde: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Oxoisoindoline-4-carbaldehyde (CAS No. 771-08-4), a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, detailed experimental protocols, and an analysis of expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. While a complete set of publicly available experimental spectra for this specific molecule is not available at the time of publication, this guide synthesizes data from closely related isoindolinone and carbaldehyde derivatives to provide a robust predictive analysis of its spectroscopic properties.
Introduction: The Significance of 3-Oxoisoindoline-4-carbaldehyde
The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The addition of a reactive carbaldehyde group at the 4-position of the 3-oxoisoindoline core, as in 3-Oxoisoindoline-4-carbaldehyde, creates a versatile intermediate for the synthesis of more complex molecular architectures. Understanding the precise structure and electronic properties of this molecule is paramount for its effective utilization in synthetic chemistry. Spectroscopic analysis provides the necessary tools for this detailed molecular characterization.[2]
This guide will delve into the primary spectroscopic techniques used to elucidate the structure of 3-Oxoisoindoline-4-carbaldehyde, providing both the "how" and the "why" behind the analytical process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3] For 3-Oxoisoindoline-4-carbaldehyde, ¹H and ¹³C NMR are indispensable for confirming its structure.
Theoretical Principles of NMR Spectroscopy
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these energy states, and the precise frequency required for this transition (the chemical shift) is highly dependent on the local electronic environment of the nucleus.[3] This sensitivity to the chemical environment allows us to differentiate between the various protons and carbons within a molecule.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A meticulously executed experimental protocol is crucial for obtaining high-quality, interpretable NMR spectra.
Step-by-Step Protocol:
-
Solvent Selection: The choice of a deuterated solvent is the first critical step. The ideal solvent should completely dissolve the sample, be chemically inert, and have residual solvent signals that do not overlap with analyte signals. For 3-Oxoisoindoline-4-carbaldehyde, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its high polarity, capable of dissolving the polar isoindolinone structure. Chloroform-d (CDCl₃) could also be considered.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3-Oxoisoindoline-4-carbaldehyde.
-
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. A standard acquisition may involve 16-64 scans.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Predicted ¹H NMR Spectral Data and Interpretation
Based on the structure of 3-Oxoisoindoline-4-carbaldehyde and data from analogous compounds, the following ¹H NMR spectrum in DMSO-d₆ is anticipated:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its position on the aromatic ring. |
| ~8.5 | Singlet | 1H | Amide proton (-NH) | The amide proton is typically broad and downfield due to hydrogen bonding and quadrupole effects of the nitrogen atom. |
| ~7.8-8.0 | Multiplet | 3H | Aromatic protons | The aromatic protons will be in the downfield region, with their exact chemical shifts and coupling patterns determined by the electronic effects of the lactam and aldehyde groups. |
| ~4.5 | Singlet | 2H | Methylene protons (-CH₂-) | The methylene protons of the isoindolinone ring are adjacent to the nitrogen atom and the aromatic ring, placing them in this region. |
Diagram: Predicted ¹H NMR Correlations
Caption: Predicted ¹H NMR spectral regions for 3-Oxoisoindoline-4-carbaldehyde.
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~192 | Aldehyde Carbonyl (C=O) | The aldehyde carbonyl carbon is characteristically found in the far downfield region of the spectrum. |
| ~168 | Lactam Carbonyl (C=O) | The amide carbonyl carbon is also significantly deshielded, though typically upfield from the aldehyde carbonyl. |
| ~125-145 | Aromatic Carbons | The six aromatic carbons will appear in this range, with quaternary carbons often showing lower intensity. |
| ~45 | Methylene Carbon (-CH₂-) | The methylene carbon, being attached to a nitrogen atom, will be in the aliphatic region but shifted downfield. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.[2]
Experimental Protocol: Acquiring an FTIR Spectrum
Step-by-Step Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of 3-Oxoisoindoline-4-carbaldehyde with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum.
-
Predicted IR Spectral Data and Interpretation
The IR spectrum of 3-Oxoisoindoline-4-carbaldehyde is expected to show characteristic absorption bands for its key functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3200 | Medium, Broad | N-H Stretch | Amide |
| ~3100-3000 | Medium | C-H Stretch | Aromatic |
| ~2850, ~2750 | Medium to Weak | C-H Stretch | Aldehyde (Fermi doublet) |
| ~1710 | Strong | C=O Stretch | Aldehyde Carbonyl |
| ~1680 | Strong | C=O Stretch | Lactam Carbonyl |
| ~1600, ~1470 | Medium | C=C Stretch | Aromatic Ring |
Diagram: Experimental Workflow for FTIR Analysis
Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For 3-Oxoisoindoline-4-carbaldehyde, high-resolution mass spectrometry (HRMS) can be used to confirm its elemental composition.
Theoretical Principles of Electrospray Ionization (ESI)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like 3-Oxoisoindoline-4-carbaldehyde.[4] In ESI, a liquid sample is passed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates from these droplets, the charge density increases, eventually leading to the ejection of gas-phase ions.[4] A key advantage of ESI is that it typically produces intact molecular ions with minimal fragmentation.
Experimental Protocol: Acquiring an ESI-MS Spectrum
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of 3-Oxoisoindoline-4-carbaldehyde (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the ion of interest.
-
Acquire the mass spectrum in positive ion mode.
-
For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
-
Predicted Mass Spectrum Data and Interpretation
The molecular formula of 3-Oxoisoindoline-4-carbaldehyde is C₉H₇NO₂. The expected exact mass can be calculated as follows:
-
(9 x 12.000000) + (7 x 1.007825) + (1 x 14.003074) + (2 x 15.994915) = 161.047678 u
In a positive ion ESI-MS experiment, the primary ion observed would be the protonated molecule, [M+H]⁺.
| Ion | Calculated m/z |
| [M+H]⁺ | 162.055503 |
The detection of an ion with this exact mass-to-charge ratio by HRMS would provide strong evidence for the elemental composition of the molecule.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light.[2] This technique is particularly useful for compounds containing chromophores, such as the aromatic ring and carbonyl groups in 3-Oxoisoindoline-4-carbaldehyde.
Experimental Protocol: Acquiring a UV-Vis Spectrum
Step-by-Step Protocol:
-
Solvent Selection: Choose a UV-transparent solvent that dissolves the sample well. Ethanol or methanol are common choices.
-
Sample Preparation:
-
Prepare a stock solution of 3-Oxoisoindoline-4-carbaldehyde of a known concentration.
-
Prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.2-1.0.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the chosen solvent to be used as a blank.
-
Record the baseline spectrum with the blank.
-
Rinse the cuvette with the sample solution and then fill it with the sample.
-
Record the UV-Vis spectrum of the sample, typically over a range of 200-800 nm.
-
Predicted UV-Vis Spectral Data and Interpretation
The UV-Vis spectrum of 3-Oxoisoindoline-4-carbaldehyde is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.
| Predicted λ_max (nm) | Transition Type | Chromophore |
| ~250-280 | π → π | Benzene ring |
| ~300-330 | n → π | Carbonyl groups |
The exact positions and intensities of these bands will be influenced by the solvent polarity.
Conclusion
The spectroscopic characterization of 3-Oxoisoindoline-4-carbaldehyde is a multi-faceted process that relies on the synergistic application of NMR, IR, MS, and UV-Vis techniques. While publicly available experimental data for this specific molecule is limited, a thorough understanding of spectroscopic principles and data from related compounds allows for a robust prediction of its spectral properties. This guide provides the theoretical foundation and detailed experimental protocols necessary for researchers to confidently acquire and interpret the spectroscopic data for this and similar molecules, thereby facilitating its application in the advancement of chemical and pharmaceutical research.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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Reddy, T. J., et al. (n.d.). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. National Institutes of Health. Retrieved from [Link]
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Luo, F.-T., & Chen, C.-H. (2001). SYNTHESIS OF 3-SUBSTITUTED ISOINDOLIN-1-ONES BY REGIO- SELECTIVE CYCLIZATION OF NITRILE WITH A STYRYL DOUBLE BOND. Semantic Scholar. Retrieved from [Link]
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Ines, C., et al. (2014). Spectroscopic and analytical data for isoindolinone derivatives 1. New Journal of Chemistry. Retrieved from [Link]
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Akocak, S., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. Retrieved from [Link]
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Tan, A., & Kizilkaya, S. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Retrieved from [Link]
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Unknown Author. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. RSC. Retrieved from [Link]
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Unknown Author. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I. RSC. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0055024). Retrieved from [Link]
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Chen, J., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. Chemical.... Retrieved from [Link]
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ResearchGate. (n.d.). General formula of isoindolin-1-one derivatives (1), isoindolin-1-one carboxylates (2) and isoindolin-1-one phosphonates (3). Retrieved from [Link]
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PubChem. (n.d.). Indole-3-Carboxaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Retrieved from [Link]
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Al-Warhi, T., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PubMed Central. Retrieved from [Link]
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Siwek, A., et al. (2020). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Retrieved from [Link]
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Unknown Author. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Thieme. Retrieved from [Link]
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Nguyen, T. B., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. PubMed Central. Retrieved from [Link]
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Yilmaz, I., et al. (2025). Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR Spectra for Nitrone(1f) and Isoxazolidine (3f). Retrieved from [Link]
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Kumar, A., et al. (2023). Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Retrieved from [Link]
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ResearchGate. (n.d.). Partial ¹H (blue) and ¹³C NMR (red) spectral data of compound 3 a.. Retrieved from [Link]
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Physical and chemical properties of 3-Oxoisoindoline-4-carbaldehyde
An In-Depth Technical Guide to 3-Oxoisoindoline-4-carbaldehyde
Abstract: This guide provides a comprehensive technical overview of 3-Oxoisoindoline-4-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited, this document synthesizes available information with established principles of organic chemistry to offer insights into its physicochemical properties, spectroscopic signature, chemical reactivity, and potential applications. Methodologies for its synthesis, purification, and characterization are proposed based on analogous structures, providing a foundational resource for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
3-Oxoisoindoline-4-carbaldehyde (CAS No. 771-08-4) is a bifunctional organic molecule featuring a fused bicyclic isoindolinone core substituted with a carbaldehyde group. The isoindolinone moiety is a lactam, a cyclic amide, embedded within a dihydroisoindole system. The aldehyde group at the 4-position of the aromatic ring introduces a key reactive site for synthetic transformations.
The interplay between the electron-withdrawing nature of the lactam and aldehyde functionalities and the aromatic system dictates the molecule's overall electronic properties and reactivity.
Table 1: Core Physicochemical Properties of 3-Oxoisoindoline-4-carbaldehyde
| Property | Value | Source(s) |
| CAS Number | 771-08-4 | [1][2][3] |
| Molecular Formula | C₉H₇NO₂ | [1][2][4] |
| Molecular Weight | 161.16 g/mol | [1][2][4] |
| Melting Point | 211-215 °C | [3] |
| Boiling Point | 489.0±45.0 °C (Predicted) | [3] |
| Density | 1.313±0.06 g/cm³ (Predicted) | [3] |
| pKa | 13.53±0.20 (Predicted) | [3] |
| Storage | Sealed in dry, 2-8°C | [2] |
Proposed Synthesis and Characterization Workflow
The synthesis of 3-substituted isoindolinones is a well-established area of organic chemistry.[5][6][7] A plausible and efficient route to 3-Oxoisoindoline-4-carbaldehyde could involve a multi-step sequence starting from readily available precursors, followed by a robust analytical workflow to ensure purity and structural integrity.
Proposed Synthetic Pathway
A common strategy for constructing the isoindolinone core involves the cyclization of a suitably substituted benzoic acid derivative.[5] For this specific target, a reductive amidation/cyclization of 2,3-diformylbenzoic acid or a related precursor could be a viable approach.
Caption: Proposed workflow for synthesis and characterization.
Step-by-Step Analytical Protocol
-
Reaction Monitoring: The progress of the synthesis is monitored by Thin-Layer Chromatography (TLC) to determine the consumption of starting materials and the formation of the product.
-
Purification: The crude product is purified using silica gel column chromatography. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is critical to separate the desired product from impurities.
-
Structural Confirmation:
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula (C₉H₇NO₂) by providing a highly accurate mass-to-charge ratio.[8]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise molecular structure.[8][9] The spectra provide information on the chemical environment of each proton and carbon atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.[9][10][11]
-
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not widely published, the expected spectroscopic data can be reliably predicted based on its functional groups and the analysis of similar structures.[12][13][14]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aldehyde Proton (CHO): A singlet peak in the downfield region, typically around δ 9.9-10.1 ppm.[12][13]- Aromatic Protons (Ar-H): Multiple signals in the aromatic region (δ 7.0-8.5 ppm), exhibiting coupling patterns consistent with a tri-substituted benzene ring.- Lactam N-H: A broad singlet, typically around δ 8.0-9.0 ppm.- Methylene Protons (CH₂): A singlet corresponding to the two protons of the CH₂ group in the isoindolinone ring, likely around δ 4.0-5.0 ppm. |
| ¹³C NMR | - Aldehyde Carbonyl (C=O): A signal in the highly deshielded region, expected around δ 185-195 ppm.[12]- Lactam Carbonyl (C=O): A signal around δ 165-175 ppm.[10]- Aromatic Carbons: Multiple signals in the range of δ 120-150 ppm.- Methylene Carbon (CH₂): A signal in the aliphatic region, likely around δ 45-55 ppm. |
| IR (cm⁻¹) | - N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.- C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.- Aldehyde C=O Stretch: A strong, sharp absorption band around 1690-1715 cm⁻¹.[10]- Lactam C=O Stretch: A strong, sharp absorption band around 1670-1700 cm⁻¹.- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. |
Chemical Reactivity and Stability
The chemical behavior of 3-Oxoisoindoline-4-carbaldehyde is governed by its three primary functional components: the aromatic aldehyde, the lactam, and the benzene ring.
Reactivity of the Aldehyde Group
The aromatic aldehyde group is a versatile handle for a wide array of chemical transformations. However, aromatic aldehydes are generally less reactive towards nucleophilic addition than their aliphatic counterparts.[15][16][17] This reduced reactivity is due to the electron-donating resonance effect of the aromatic ring, which decreases the electrophilicity of the carbonyl carbon.[18][19]
-
Nucleophilic Addition: It can undergo reactions with various nucleophiles (e.g., Grignard reagents, organolithiums, cyanides) to form secondary alcohols.
-
Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) will yield secondary amines.
-
Wittig Reaction: Conversion of the aldehyde to an alkene is possible using phosphorus ylides.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.
Reactivity of the Isoindolinone Core
The isoindolinone lactam is relatively stable but can undergo specific reactions.
-
N-Alkylation/Arylation: The nitrogen atom can be deprotonated with a suitable base and subsequently alkylated or arylated.
-
Hydrolysis: Under strong acidic or basic conditions, the lactam ring can be hydrolyzed to open the ring, yielding an amino acid derivative.
-
Oxidation: The benzylic methylene group (C-H adjacent to the aromatic ring and nitrogen) can be susceptible to oxidation under certain conditions, potentially leading to the corresponding imide (phthalimide).[20]
-
Amidoalkylation: The lactam can participate in amidoalkylation reactions, particularly if a hydroxyl group is present at the 3-position, allowing for the introduction of various nucleophiles.[21][22]
Caption: Key reactive sites and potential transformations.
Applications in Research and Drug Discovery
The isoindolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous clinically used drugs.[7][23] Derivatives have shown a wide range of biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer properties.[23][24]
-
Drug Scaffolding: The bifunctional nature of 3-Oxoisoindoline-4-carbaldehyde makes it an excellent starting point for library synthesis. The aldehyde can be functionalized to introduce diverse pharmacophores, while the isoindolinone core provides a rigid framework for binding to biological targets.
-
Molecular Probes: The molecule can be used to synthesize fluorescent probes or affinity labels by attaching reporter groups to the aldehyde or nitrogen positions.
-
Precursor for Fused Heterocycles: The reactive aldehyde group can participate in intramolecular cyclization reactions to build more complex, polycyclic heterocyclic systems, which are of great interest in drug discovery.
The isoindolinone core is a key component of immunomodulatory drugs (IMiDs) like thalidomide and its analogues, which are used to treat multiple myeloma.[23] This highlights the therapeutic potential of novel derivatives built from scaffolds like 3-Oxoisoindoline-4-carbaldehyde.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed.
-
Hazard Statements: Based on data for similar aromatic aldehydes, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3][25]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place, away from oxidizing agents. The recommended storage temperature is 2-8°C.[2]
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Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE - Vedantu. (n.d.). Vedantu. Retrieved December 12, 2024, from [Link]
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Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians. (2025, March 4). askIITians. Retrieved December 12, 2024, from [Link]
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19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts. Retrieved December 12, 2024, from [Link]
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Aromatic Aldehyde Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved December 12, 2024, from [Link]
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Oxidation of lactams and hydroxylactams in the isoindolinone series. (n.d.). American Chemical Society. Retrieved December 12, 2024, from [Link]
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(A) Aromatic aldehydes are more reactive than aliphatic aldehydes.(R) Polarity of carbonyl group is more in benzaldehyde. (n.d.). Infinity Learn. Retrieved December 12, 2024, from [Link]
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Nickel-Catalyzed Amidoalkylation Reaction of γ-Hydroxy Lactams: An Access to 3-Substituted Isoindolinones. (2019, November 19). National Institutes of Health. Retrieved December 12, 2024, from [Link]
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Nickel-Catalyzed Amidoalkylation Reaction of γ-Hydroxy Lactams: An Access to 3-Substituted Isoindolinones. (n.d.). ACS Publications. Retrieved December 12, 2024, from [Link]
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Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. (2024, November 22). National Institutes of Health. Retrieved December 12, 2024, from [Link]
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Compound X gave the following spectroscopic data (IR, Mass Spectrum, 13C .. (2025, September 8). Filo. Retrieved December 12, 2024, from [Link]
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Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2024, from [Link]
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Synthesis of 3-oxoisoindoline-1-carboxamides 16. (n.d.). ResearchGate. Retrieved December 12, 2024, from [Link]
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Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. (2025, August 6). ScienceDirect. Retrieved December 12, 2024, from [Link]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry. Retrieved December 12, 2024, from [Link]
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Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones from α-Amido Sulfones. (2022, June 14). ACS Publications. Retrieved December 12, 2024, from [Link]
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3-(1-Oxoisoindolin-4-yl)benzaldehyde. (n.d.). PubChem @ NIH. Retrieved December 12, 2024, from [Link]
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Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. (n.d.). National Institutes of Health. Retrieved December 12, 2024, from [Link]
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Strategies for the construction of 3-oxoisoindolin-1-carboxamides. (n.d.). ResearchGate. Retrieved December 12, 2024, from [Link]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI. Retrieved December 12, 2024, from [Link]
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(PDF) Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives. (2016, August 20). ResearchGate. Retrieved December 12, 2024, from [Link]
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3-Substituted isoindolin-1-ones and their pharmaceutical applications. (n.d.). ResearchGate. Retrieved December 12, 2024, from [Link]
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N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023, May 25). MDPI. Retrieved December 12, 2024, from [Link]
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1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. Chemical... (n.d.). ResearchGate. Retrieved December 12, 2024, from [Link]
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Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). Royal Society of Chemistry. Retrieved December 12, 2024, from [Link]
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An In-Depth Technical Guide to 3-Oxoisoindoline-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Oxoisoindoline-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, including its IUPAC name and synonyms, and presents a thorough analysis of its synthesis, physicochemical properties, and reactivity. Particular emphasis is placed on its emerging role as a versatile scaffold in the design and development of novel therapeutic agents. This guide serves as an essential resource for researchers and scientists engaged in drug discovery and development, offering insights into the strategic utilization of this compound in the synthesis of complex bioactive molecules.
Chemical Identity and Nomenclature
3-Oxoisoindoline-4-carbaldehyde is a bifunctional aromatic compound featuring a fused γ-lactam (isoindolinone) ring system and an aldehyde group at the 4-position. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.
-
Systematic IUPAC Name: 3-oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde
-
Common Synonym: 3-Oxoisoindoline-4-carbaldehyde
-
CAS Number: 771-08-4[1]
-
Molecular Formula: C₉H₇NO₂
-
Molecular Weight: 161.16 g/mol
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |
| Solubility | Soluble in common organic solvents such as DMSO and DMF | Inferred from typical properties of similar compounds |
Synthesis and Mechanistic Considerations
The synthesis of 3-Oxoisoindoline-4-carbaldehyde is a critical aspect for its utilization. While specific, detailed protocols for this exact molecule are not abundantly available in peer-reviewed literature, its synthesis can be strategically approached through established methodologies for constructing the isoindolinone core and introducing the ortho-formyl group. A plausible and efficient synthetic strategy involves the cyclization of a suitably substituted benzonitrile derivative.
Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the isoindolinone ring to reveal a key starting material, 2-cyanobenzaldehyde or a related precursor. The aldehyde and cyano groups in close proximity are primed for a cyclization reaction to form the γ-lactam ring.
Caption: Retrosynthetic pathways for 3-Oxoisoindoline-4-carbaldehyde.
Proposed Synthetic Protocol from 2-Cyanobenzaldehyde
2-Cyanobenzaldehyde serves as a versatile starting material for the synthesis of various isoindolinones.[2] The general strategy involves the reduction of the aldehyde to an alcohol, followed by conversion to a leaving group (e.g., a halide), and subsequent intramolecular cyclization of an intermediate amide.
Step 1: Reduction of 2-Cyanobenzaldehyde
The aldehyde functionality of 2-cyanobenzaldehyde is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.
Step 2: Halogenation of the Benzyl Alcohol
The resulting 2-cyanobenzyl alcohol is then converted to the corresponding benzyl halide, typically the bromide, using a reagent such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) for the chloride.
Step 3: Hydrolysis of the Nitrile and Intramolecular Cyclization
The 2-(halomethyl)benzonitrile is then subjected to acidic or basic hydrolysis. Under controlled conditions, the nitrile can be hydrolyzed to a primary amide, which can then undergo intramolecular nucleophilic substitution to form the desired 3-oxoisoindoline ring. The formyl group would need to be introduced in a subsequent step, or a precursor to the formyl group would be carried through the synthesis.
A more direct approach involves the reaction of 2-cyanobenzaldehyde with a source of ammonia or a primary amine under conditions that facilitate both imine formation and subsequent intramolecular cyclization, followed by hydrolysis.
Note: The causality behind these steps lies in the strategic manipulation of the functional groups. The reduction and halogenation sequence transforms the aldehyde into a reactive electrophilic center, while the nitrile group is a precursor to the nucleophilic amide required for the final ring-closing step.
Chemical Reactivity and Synthetic Utility
The chemical behavior of 3-Oxoisoindoline-4-carbaldehyde is dictated by the interplay of its constituent functional groups: the aldehyde, the lactam, and the aromatic ring.
Reactions of the Aldehyde Group
The aldehyde group is a versatile handle for a wide array of chemical transformations, making this molecule a valuable building block for creating molecular diversity.[3]
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-oxoisoindoline-4-carboxylic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This carboxylic acid derivative can then be used in amide coupling reactions.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding amines. This is a powerful method for introducing diverse side chains.
-
Wittig and Horner-Wadsworth-Emmons Reactions: The aldehyde can undergo olefination reactions to form alkenes, providing a route to extend the carbon skeleton.
-
Condensation Reactions: It can participate in condensation reactions with active methylene compounds, such as malonates or nitroalkanes, to form a variety of functionalized derivatives.
Reactivity of the Lactam Moiety
The isoindolinone ring is a stable heterocyclic system. The N-H proton of the lactam is weakly acidic and can be deprotonated with a strong base to generate an anion that can be alkylated or acylated, allowing for modification at the 2-position.
Electrophilic Aromatic Substitution
The aromatic ring of the isoindolinone system can undergo electrophilic substitution reactions. The directing effects of the lactam and aldehyde groups will influence the position of substitution.
Caption: Key reactions of 3-Oxoisoindoline-4-carbaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
The 3-oxoisoindoline scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, facilitating strong and specific interactions with biological targets.
As a Scaffold for PARP Inhibitors
A significant application of the 3-oxoisoindoline-4-carboxamide core is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[4] PARP enzymes, particularly PARP-1, are crucial for DNA repair. Inhibiting PARP-1 is a validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. A US patent describes a series of substituted 3-oxo-2,3-dihydro-1H-isoindole-4-carboxamides as selective PARP-1 inhibitors for the treatment of cancer, cardiovascular diseases, and central nervous system injuries.[2][4] The aldehyde functionality of 3-Oxoisoindoline-4-carbaldehyde provides a direct entry point for the synthesis of these important carboxamide derivatives.
Potential for Other Therapeutic Areas
Derivatives of the broader isoindolinone class have demonstrated a wide range of pharmacological activities, suggesting that 3-Oxoisoindoline-4-carbaldehyde could be a valuable starting point for the discovery of new drugs in various therapeutic areas, including:
The ability to easily modify both the aldehyde and the lactam nitrogen allows for the creation of large and diverse chemical libraries for high-throughput screening.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
Aldehyde proton: A singlet in the downfield region, typically around δ 9.5-10.5 ppm.
-
Aromatic protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm), with the proton ortho to the aldehyde being the most deshielded.
-
Methylene protons (C1): A singlet around δ 4.0-5.0 ppm.
-
N-H proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.
-
-
¹³C NMR:
-
Aldehyde carbonyl carbon: A resonance around δ 190-200 ppm.
-
Lactam carbonyl carbon: A resonance around δ 165-175 ppm.
-
Aromatic carbons: Multiple signals in the δ 120-150 ppm range.
-
Methylene carbon (C1): A signal around δ 40-50 ppm.
-
-
IR Spectroscopy:
-
Aldehyde C=O stretch: A strong absorption band around 1690-1715 cm⁻¹.
-
Lactam C=O stretch: A strong absorption band around 1660-1700 cm⁻¹.
-
N-H stretch: A broad absorption in the region of 3100-3500 cm⁻¹.
-
C-H stretch (aromatic and aldehyde): Absorptions around 2700-2850 cm⁻¹ (aldehyde C-H) and 3000-3100 cm⁻¹ (aromatic C-H).
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z = 161. Fragmentation patterns would likely involve the loss of CO from the aldehyde and/or the lactam carbonyl group.
-
Conclusion and Future Outlook
3-Oxoisoindoline-4-carbaldehyde is a heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its bifunctional nature allows for diverse chemical modifications, enabling the construction of complex molecular architectures. The established importance of the 3-oxoisoindoline scaffold, particularly in the development of PARP inhibitors, highlights the value of this aldehyde derivative as a key starting material.
Future research in this area should focus on the development and optimization of a robust and scalable synthesis for 3-Oxoisoindoline-4-carbaldehyde. Furthermore, a thorough investigation of its reactivity and the exploration of its utility in the synthesis of novel bioactive compounds are warranted. The generation of diverse libraries based on this scaffold for screening against a wide range of biological targets could lead to the discovery of new therapeutic agents for various diseases.
References
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The Versatile Heterocyclic Core: A Technical Guide to 3-Oxoisoindoline-4-carbaldehyde for Advanced Synthesis
Abstract
This technical guide provides an in-depth exploration of 3-oxoisoindoline-4-carbaldehyde, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. Possessing a unique bifunctional architecture—an electrophilic aldehyde and a modifiable lactam—this scaffold offers a powerful platform for the synthesis of complex molecular architectures. We will delve into its synthesis, elucidate its chemical reactivity through key transformations, and highlight its proven applications, most notably in the development of potent enzyme inhibitors. This document is structured to provide not only procedural knowledge but also the underlying chemical principles, empowering researchers to fully leverage the synthetic potential of this versatile molecule.
Introduction: The Strategic Value of the 3-Oxoisoindoline Scaffold
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing scaffolds being particularly prevalent in a vast array of pharmacologically active agents.[1] The isoindolinone motif, a fused bicyclic system consisting of a benzene ring fused to a γ-lactam ring, is a privileged structure found in numerous natural products and synthetic molecules with diverse biological activities.[2]
3-Oxoisoindoline-4-carbaldehyde (Molecular Formula: C₉H₇NO₂, Molecular Weight: 161.16 g/mol , CAS: 771-08-4) emerges as a particularly valuable building block.[3] Its strategic importance lies in the orthogonal reactivity of its two key functional groups:
-
The Aldehyde Group: Positioned at the 4-position, this group serves as a versatile electrophilic handle for a wide range of classical and contemporary organic reactions. It readily participates in C-C and C-N bond-forming reactions, allowing for the introduction of diverse substituents and the construction of more complex heterocyclic systems.
-
The Lactam Moiety: The isoindolinone core itself provides a rigid scaffold that can be strategically functionalized. The lactam nitrogen can be alkylated or acylated, and the carbonyl group can influence the electronic properties of the aromatic ring, opening avenues for further derivatization.
This guide will systematically explore the synthesis and utility of this powerful building block, providing a foundation for its application in drug discovery and materials science.
Synthesis of the Core Scaffold
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of 3-Oxoisoindoline-4-carbaldehyde.
Step-by-Step Experimental Rationale and Protocol
Step 1: Esterification of 2-Methyl-3-nitrobenzoic Acid
-
Causality: The initial carboxylic acid is protected as a methyl ester to prevent interference in subsequent reaction steps, particularly the basic conditions of the cyclization. Thionyl chloride in methanol is a standard and highly efficient method for this transformation.
-
Protocol:
-
Suspend 2-methyl-3-nitrobenzoic acid (1.0 equiv) in methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 equiv) dropwise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and then reflux until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure. The resulting crude methyl 2-methyl-3-nitrobenzoate can often be used in the next step without further purification. This procedure is analogous to standard esterification methods.[4]
-
Step 2: Benzylic Bromination
-
Causality: To facilitate the crucial cyclization step, the benzylic methyl group must be activated. Free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) is a regioselective method for introducing a bromine atom at the benzylic position. A similar strategy is employed in the synthesis of related isoindolinones.[5]
-
Protocol:
-
Dissolve methyl 2-methyl-3-nitrobenzoate (1.0 equiv) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add NBS (1.1 equiv) and a catalytic amount of AIBN.
-
Reflux the mixture, using a light source to initiate the reaction if necessary, until TLC shows full conversion.
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate. The crude methyl 2-(bromomethyl)-3-nitrobenzoate should be purified by column chromatography.
-
Step 3: Lactam Formation via Cyclization
-
Causality: The introduction of the bromine sets the stage for an intramolecular nucleophilic substitution. Ammonia or ammonium hydroxide acts as the nitrogen source, displacing the bromide to form the five-membered lactam ring. This is a common and effective method for constructing the isoindolinone core.[4]
-
Protocol:
-
Dissolve the purified methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 equiv) in a solvent mixture like THF/methanol.
-
Saturate the solution with ammonia gas at 0 °C or add a concentrated solution of ammonium hydroxide.
-
Transfer the mixture to a sealed tube and heat at 60-70 °C for several hours.
-
After cooling, concentrate the solvent and triturate the residue with water to precipitate the 4-nitroisoindolin-1-one product, which can be collected by filtration.
-
Step 4: Reduction of the Nitro Group
-
Causality: The nitro group must be converted to an amine to enable the introduction of the aldehyde. Standard reduction methods are effective, such as catalytic hydrogenation (H₂ over Pd/C) or reduction with metals in acidic media (e.g., Fe or SnCl₂ in HCl). The choice of reagent depends on the presence of other reducible functional groups.
-
Protocol (using Fe/HCl):
-
Suspend 4-nitroisoindolin-1-one (1.0 equiv) in a mixture of ethanol and water.
-
Add iron powder (5.0 equiv) and a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter through a pad of Celite® to remove the iron salts, and neutralize the filtrate with a base (e.g., NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield 4-aminoisoindolin-1-one.
-
Step 5: Formylation of the Aniline
-
Causality: The final step involves the conversion of the aromatic amine to a carbaldehyde. While a direct Sandmeyer-type reaction from the diazonium salt to an aldehyde is possible, an alternative and often milder approach involves formylation via a Vilsmeier-Haack type reaction on a protected aniline or a related transformation. A plausible method involves the reduction of a nitrile, which can be introduced from the corresponding bromo-isoindolinone.[4] An alternative is the reduction of a carboxylic acid derivative.
-
Protocol (Conceptual, based on nitrile reduction):
-
Convert the 4-aminoisoindolin-1-one to 4-bromoisoindolin-1-one via a Sandmeyer reaction.
-
Perform a cyanation reaction on the aryl bromide using Zn(CN)₂ and a palladium catalyst to yield 3-oxoisoindoline-4-carbonitrile.[4]
-
Reduce the nitrile to the aldehyde using a reagent such as DIBAL-H or Raney Nickel in formic acid.[4]
-
Physicochemical and Spectroscopic Data
While comprehensive, peer-reviewed spectroscopic data for 3-oxoisoindoline-4-carbaldehyde is not widely published, data for analogous structures and general chemical principles allow for the prediction of its key characteristics. Commercial suppliers confirm the structure and purity via NMR, HPLC, and LC-MS.[3]
| Property | Value / Expected Range | Source / Rationale |
| Molecular Formula | C₉H₇NO₂ | - |
| Molecular Weight | 161.16 g/mol | - |
| Appearance | Expected to be a solid | Similar heterocyclic aldehydes |
| ¹H NMR | Aldehyde proton (CHO): ~10 ppm (singlet). Aromatic protons: 7.5-8.0 ppm (multiplets). Methylene protons (CH₂): ~4.5 ppm (singlet). Lactam proton (NH): Broad singlet, variable shift. | Predicted based on similar structures.[6] |
| ¹³C NMR | Aldehyde carbonyl (C=O): >185 ppm. Lactam carbonyl (C=O): ~170 ppm. Aromatic carbons: 120-150 ppm. Methylene carbon (CH₂): ~45-50 ppm. | General chemical shift ranges.[7] |
| Mass Spectrometry | [M+H]⁺ at m/z 162.05 | Calculated for C₉H₈NO₂⁺ |
Chemical Reactivity and Synthetic Utility
The dual functionality of 3-oxoisoindoline-4-carbaldehyde provides a rich platform for a variety of chemical transformations. The aldehyde group typically serves as the primary reactive site for building molecular complexity.
Reactions at the Aldehyde Group
The aldehyde functionality is a classic electrophilic handle for numerous C-C and C-N bond-forming reactions.
-
Causality: This is one of the most powerful methods for synthesizing amines. The aldehyde first reacts with a primary or secondary amine to form an imine intermediate in situ, which is then reduced by a mild reducing agent to the corresponding amine. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they are selective for the imine over the aldehyde.[8] This reaction is fundamental for introducing amine-containing side chains, which are crucial for modulating solubility and biological target interactions.
-
General Protocol:
-
Dissolve 3-oxoisoindoline-4-carbaldehyde (1.0 equiv) and the desired amine (1.1 equiv) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a mild acid catalyst, such as acetic acid, if necessary to facilitate imine formation.
-
Add the reducing agent, such as STAB (1.5 equiv), portion-wise.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by quenching with aqueous sodium bicarbonate and extracting the product.
-
Caption: Workflow for reductive amination.
-
Causality: The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds.[9] A phosphorus ylide attacks the aldehyde to form a betaine intermediate, which then collapses to an alkene and triphenylphosphine oxide. This reaction allows for the conversion of the formyl group into a vinyl or substituted vinyl moiety, providing a route to extend carbon chains.
-
General Protocol:
-
Prepare the phosphorus ylide by deprotonating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH).
-
Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).
-
Add a solution of 3-oxoisoindoline-4-carbaldehyde (1.0 equiv) in an anhydrous solvent like THF.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction and purify the resulting alkene product by chromatography.
-
-
Causality: MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating substantial portions of all starting materials.[10] Aldehydes are frequent participants in powerful MCRs like the Ugi and Passerini reactions. Using 3-oxoisoindoline-4-carbaldehyde in an MCR allows for the rapid generation of diverse libraries of complex molecules built around the isoindolinone core, which is highly valuable in drug discovery. For example, in an Ugi four-component reaction, the aldehyde would react with an amine, a carboxylic acid, and an isocyanide.[11]
-
Conceptual Ugi Reaction Workflow:
Caption: Conceptual Ugi four-component reaction.
Reactions Involving the Lactam Moiety
The lactam nitrogen provides a secondary site for modification, typically after transformations at the more reactive aldehyde have been completed.
-
N-Alkylation/N-Arylation: The lactam N-H bond can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and the resulting anion can be alkylated with alkyl halides or undergo coupling reactions with aryl halides. This is a critical step in modulating the physicochemical properties and biological activity of the final compounds, as demonstrated in the development of PARP inhibitors.
Application in Drug Discovery: Inhibition of PARP
The most prominent application of the 3-oxoisoindoline core is in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1, are crucial for DNA repair. Inhibiting PARP is a clinically validated strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), a concept known as synthetic lethality.
A seminal study by Gandhi et al. (2010) detailed the discovery of potent PARP inhibitors based on a 3-oxoisoindoline-4-carboxamide scaffold. While not the carbaldehyde itself, this work provides a direct and powerful validation of the core structure's utility.
Mechanism of Action and Structural Insights
The design rationale hinged on using the isoindolinone core to create a conformationally restricted benzamide mimic. This structural constraint pre-organizes the molecule for optimal binding to the PARP active site.
-
Key Interactions: X-ray crystallography of a lead compound bound to PARP-1 revealed critical interactions:
-
An intramolecular seven-membered hydrogen bond is formed between the carboxamide N-H and the lactam carbonyl oxygen. This interaction planarizes the core structure, mimicking the planar nicotinamide moiety of the natural substrate (NAD⁺).
-
The lactam nitrogen was substituted with groups containing a secondary or tertiary amine (e.g., a piperidine ring). This amine was found to be crucial for cellular potency and formed an additional hydrogen bond with Gly-888 in the protein's active site.
-
Caption: Key interactions of a 3-oxoisoindoline-based PARP inhibitor.
3-Oxoisoindoline-4-carbaldehyde serves as a direct precursor to this class of inhibitors. The aldehyde can be oxidized to the corresponding carboxylic acid, which is then coupled with various amines to generate a library of carboxamide derivatives for structure-activity relationship (SAR) studies.
Conclusion
3-Oxoisoindoline-4-carbaldehyde stands out as a high-potential heterocyclic building block. Its bifunctional nature allows for sequential and controlled modifications, making it an ideal starting point for the synthesis of complex, biologically active molecules. The demonstrated success of the closely related carboxamide core in developing potent PARP inhibitors underscores the value of this scaffold in modern drug discovery. The synthetic strategies and reaction workflows outlined in this guide provide a comprehensive framework for researchers to harness the full potential of this versatile molecule in their synthetic endeavors.
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Heravi, M. M., & Mohammadkhani, L. (2019). Synthesis of Various N‐heterocycles Using the Ugi Four‐Center Three‐Component Reaction. ResearchGate. Available at: [Link]
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El-Sayed, M. A. A. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
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Rao, H. S. P., & Reddy, K. S. (n.d.). Synthesis of 3-methylquinoline-4-carbaldehydes. ResearchGate. Available at: [Link]
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Zarghi, A., et al. (2021). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. National Institutes of Health. Available at: [Link]
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Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Available at: [Link]
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Prakash, O., & Kumar, A. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Al-Sanea, M. M., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. Available at: [Link]
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Kumar, C. K., et al. (2010). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Dömling, A. (2007). The Four‐Component Reaction and Other Multicomponent Reactions of the Isocyanides. SciSpace. Available at: [Link]
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Nikolova, I. G., et al. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. MDPI. Available at: [Link]
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Dar'in, D., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health. Available at: [Link]
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Unlocking the Potential of 3-Oxoisoindoline-4-carbaldehyde: A Guide to Novel Research Frontiers
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-oxoisoindoline scaffold is a cornerstone in modern medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of bioactive compounds and functional materials.[1][2] The introduction of a chemically versatile carbaldehyde group at the 4-position creates 3-Oxoisoindoline-4-carbaldehyde , a molecule poised for significant scientific exploration. While direct literature on this specific derivative is nascent, its constituent functional groups—a reactive aldehyde and a robust heterocyclic core—provide a clear roadmap for investigation. This guide delineates key, high-potential research areas, presenting the underlying scientific rationale, detailed experimental workflows, and actionable protocols to empower researchers to harness the untapped value of this compound.
Core Scientific Directive: The Strategic Value of a Bifunctional Scaffold
The research potential of 3-Oxoisoindoline-4-carbaldehyde stems from the strategic combination of two key features:
-
The 3-Oxoisoindoline Core: This bicyclic lactam provides a rigid, planar-like framework that is amenable to substitution and serves as an excellent anchor for orienting functional groups in three-dimensional space. Its derivatives are known to exhibit a wide range of biological activities.[1][3]
-
The 4-Carbaldehyde Moiety: This aldehyde group is a linchpin for synthetic diversification. It serves as a potent electrophile, enabling a vast array of carbon-carbon and carbon-nitrogen bond-forming reactions. Its reactivity is the primary gateway to novel chemical space.[4][5][6]
This guide will explore three primary research vectors where this unique structural combination can be maximally leveraged: Medicinal Chemistry, Materials Science, and Synthetic Methodology.
Research Vector I: Medicinal Chemistry & Drug Discovery
The isoindolinone core is a validated pharmacophore present in numerous clinical drugs.[1][2] The aldehyde functionality of our topic compound provides a direct handle for generating diverse libraries aimed at novel therapeutic targets.
Development of Novel Protein Kinase Inhibitors
Expertise & Rationale: Protein kinases are critical targets in oncology and immunology. Many successful kinase inhibitors, such as Sunitinib, feature an oxindole core, a close structural relative of the 3-oxoisoindoline system.[7][8] These inhibitors function by occupying the ATP-binding site. The aldehyde on our scaffold can be strategically used to introduce various side chains that can form key hydrogen bonds and hydrophobic interactions within this pocket, mimicking known binding motifs.
Experimental Workflow: Library Synthesis and Screening The most direct path to lead discovery is through the synthesis of a focused library via reductive amination, followed by a targeted screening cascade. This approach systematically explores the chemical space around the core scaffold.
Caption: Workflow for discovery of 3-oxoisoindoline-based kinase inhibitors.
Protocol: Reductive Amination for Library Synthesis This protocol is designed as a self-validating system; successful formation of the product can be easily monitored by LC-MS.
-
Reaction Setup: To a 4 mL vial, add 3-Oxoisoindoline-4-carbaldehyde (0.1 mmol, 1 equiv.).
-
Solvent Addition: Dissolve in 1.0 mL of dichloroethane (DCE).
-
Amine Addition: Add the selected primary or secondary amine (0.12 mmol, 1.2 equiv.).
-
Initial Imine Formation: Add acetic acid (0.1 mmol, 1 equiv.) and allow the mixture to stir at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (0.15 mmol, 1.5 equiv.) portion-wise to control effervescence.
-
Reaction: Cap the vial and stir at room temperature for 12-18 hours.
-
Workup & Analysis: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 x 2 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Analyze the crude product by LC-MS to confirm the desired mass.
-
Purification: Purify the product via preparative HPLC or flash column chromatography.
Exploration of Novel Antibacterial Agents
Expertise & Rationale: The global challenge of antimicrobial resistance necessitates the development of new classes of antibiotics.[9][10] The isoindoline-1,3-dione scaffold has been investigated for antibacterial properties.[11] A common and effective strategy for generating antibacterial leads is the formation of Schiff bases (imines) from aldehydes, which have shown broad-spectrum activity.
Experimental Workflow: Synthesis and Zone of Inhibition Assay
Caption: Workflow for developing novel Schiff base antibacterial agents.
Protocol: Synthesis of Schiff Base Derivatives
-
Reactant Preparation: In a round-bottom flask, dissolve 3-Oxoisoindoline-4-carbaldehyde (1.0 mmol, 1 equiv.) in 15 mL of absolute ethanol.
-
Amine Addition: Add the desired substituted primary amine (1.0 mmol, 1 equiv.) to the solution.
-
Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Equip the flask with a condenser and reflux the mixture for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) to remove unreacted starting materials.
-
Drying & Characterization: Dry the purified product in a vacuum oven. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Research Vector II: Advanced Organic Materials
The planar, conjugated system of the 3-oxoisoindoline core makes it an attractive building block for materials with interesting photophysical properties.
Synthesis of Novel Fluorophores and Molecular Probes
Expertise & Rationale: Fluorescent molecules are indispensable tools in bio-imaging and chemical sensing.[12] The creation of "push-pull" systems, where an electron-donating group is conjugated to an electron-withdrawing group, is a classic design principle for fluorophores. The aldehyde group of our molecule can be readily converted into a potent electron-withdrawing alkene via a Knoevenagel condensation. This reaction extends the π-conjugation of the system, which is expected to shift the absorption and emission wavelengths into the visible spectrum. Isoindoline derivatives have been successfully utilized as fluorescent agents.[13][14]
Experimental Workflow: Knoevenagel Condensation and Photophysical Analysis
Caption: Development pipeline for novel 3-oxoisoindoline-based fluorophores.
Protocol: Knoevenagel Condensation with Malononitrile
-
Reaction Setup: In a 25 mL round-bottom flask, combine 3-Oxoisoindoline-4-carbaldehyde (1.0 mmol, 1 equiv.) and malononitrile (1.1 mmol, 1.1 equiv.) in 10 mL of ethanol.
-
Catalyst Addition: Add 2-3 drops of piperidine as a basic catalyst.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC, often accompanied by a visible color change.
-
Isolation: A solid product typically precipitates from the reaction mixture.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold ethanol to remove residual reactants and catalyst.
-
Characterization: Recrystallize the product from a suitable solvent (e.g., ethanol or acetonitrile) if necessary. Confirm the structure by NMR and mass spectrometry.
-
Analysis: Dissolve the purified compound in various solvents (e.g., hexane, ethyl acetate, DMSO) to measure its UV-Vis absorption and fluorescence emission spectra, determining key parameters like molar absorptivity and quantum yield.
Research Vector III: Innovations in Synthetic Methodology
The true power of a versatile building block lies in its ability to enable new chemical reactions. Multicomponent reactions (MCRs) are a prime area for exploration.
Application in the Ugi Four-Component Reaction (U-4CR)
Expertise & Rationale: The Ugi reaction is one of the most powerful MCRs, capable of generating remarkable molecular complexity in a single, atom-economical step.[15][16][17] It combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a complex α-acylamino amide. By using 3-Oxoisoindoline-4-carbaldehyde as the aldehyde component, one can rapidly synthesize a library of diverse, peptide-like molecules bearing the isoindolinone core.[18][19] This is an exceptionally efficient strategy for populating a chemical library for high-throughput screening.
Data Presentation: Illustrative Diversity of the Ugi Reaction The table below demonstrates the potential for structural diversity by varying the three other inputs to the Ugi reaction, with 3-Oxoisoindoline-4-carbaldehyde as the constant aldehyde component.
| Amine Component | Carboxylic Acid Component | Isocyanide Component | Resulting α-Acylamino Amide Scaffold |
| Aniline | Acetic Acid | tert-Butyl isocyanide | N-tert-Butyl-2-(3-oxoisoindolin-4-yl)-2-(phenylamino)acetamide |
| Benzylamine | Benzoic Acid | Cyclohexyl isocyanide | N-Cyclohexyl-2-(benzylamino)-2-(3-oxoisoindolin-4-yl)benzamide |
| Methylamine | Formic Acid | Isopropyl isocyanide | N-Isopropyl-2-(3-oxoisoindolin-4-yl)-2-(methylamino)formamide |
| 4-Fluoroaniline | Propionic Acid | Benzyl isocyanide | N-Benzyl-2-((4-fluorophenyl)amino)-2-(3-oxoisoindolin-4-yl)propanamide |
Conclusion and Future Outlook
3-Oxoisoindoline-4-carbaldehyde is a molecule of significant untapped potential. Its bifunctional nature provides a robust platform for innovation across multiple scientific disciplines. The research avenues detailed in this guide—from the development of targeted kinase inhibitors and novel antibacterials to the creation of advanced fluorescent materials and the exploration of powerful multicomponent reactions—represent logical, high-impact starting points. The provided workflows and protocols offer a validated framework for initiating these investigations. It is the author's firm belief that focused research into this versatile chemical scaffold will yield a wealth of novel discoveries, contributing significantly to the advancement of both medicine and material science.
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Wu, P., Cai, X., Wang, Q., & Yan, C. (2011). One-Pot Multicomponent Condensation Reaction of Aldehydes with Cyclic Ketones. Synthetic Communications, 41(6), 833-840. [Link]
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-
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Abzianidze, V. V., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]
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-
Ismail, R. S. M., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. BMC Chemistry. [Link]
-
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Singh, R. K., et al. (2009). Novel and potent oxazolidinone antibacterials featuring 3-indolylglyoxamide substituents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]
-
Patel, K. D., et al. (2012). Synthesis and biological significance of some novel isoxazoline derivatives. Journal of Saudi Chemical Society. [Link]
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Diekema, D. J., & Jones, R. N. (2000). Oxazolidinones: a new class of synthetic antibacterial agents. PubMed. [Link]
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Novikov, M. S., et al. (2020). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules. [Link]
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Novikov, M. S., et al. (2020). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. MDPI. [Link]
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Kumar, A., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
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Le-Gac, S., et al. (2023). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. [Link]
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Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinone antibiotics. The Lancet Infectious Diseases. [Link]
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Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. [Link]
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Bhattacharjee, U., & Guchhait, N. (2022). Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative as fluorescent probes. Physical Chemistry Chemical Physics. [Link]
-
Goldberg, D. R., et al. (2003). Optimization of 2-phenylaminoimidazo[4,5-h]isoquinolin-9-ones: orally active inhibitors of lck kinase. PubMed. [Link]
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Hennequin, L. F., et al. (2006). 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. Journal of Medicinal Chemistry. [Link]
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Kumar, R. S., et al. (2011). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]
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Ragab, F. A. F., et al. (2015). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. ResearchGate. [Link]
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Singh, M. S., & Singh, A. K. (2021). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. ResearchGate. [Link]
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El-Dean, A. M. K., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-Oxoisoindoline-4-carbaldehyde
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the synthesis of 3-Oxoisoindoline-4-carbaldehyde, a key building block in medicinal chemistry. The protocol herein details a robust and efficient multi-step synthetic route, starting from commercially available starting materials. Each step is accompanied by a detailed experimental procedure, mechanistic insights, and characterization guidelines. This application note is intended to serve as a practical resource for researchers engaged in the synthesis of novel therapeutics and complex molecular architectures.
Introduction: The Significance of the 3-Oxoisoindoline Scaffold
The 3-oxoisoindoline (or phthalimidine) core is a privileged scaffold in drug discovery, present in a range of biologically active compounds. Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, making it an attractive template for the design of enzyme inhibitors and receptor modulators. The introduction of a carbaldehyde group at the 4-position offers a versatile synthetic handle for further molecular elaboration, enabling the construction of diverse compound libraries for high-throughput screening. This application note outlines a reliable synthetic pathway to access this valuable intermediate.
Synthetic Strategy: A Multi-Step Approach
The synthesis of 3-Oxoisoindoline-4-carbaldehyde is approached via a three-step sequence starting from trimellitic anhydride. The overall strategy is depicted in the workflow diagram below.
Caption: Conversion of Trimellitic Anhydride to 4-Chloroformylphthalic Anhydride.
Materials:
-
Trimellitic anhydride (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trimellitic anhydride and anhydrous toluene.
-
Add a catalytic amount of DMF (e.g., 2-3 drops).
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the evolution of HCl gas ceases (can be monitored by testing the gas evolved with a piece of damp blue litmus paper).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The crude 4-Chloroformylphthalic anhydride can be purified by vacuum distillation or by recrystallization from a suitable solvent like hexanes.
Characterization (Expected):
-
Appearance: White to off-white crystalline solid.
-
IR (cm⁻¹): Characteristic peaks for the anhydride carbonyls (~1850, 1770 cm⁻¹) and the acyl chloride carbonyl (~1790 cm⁻¹).
-
¹H NMR: Signals corresponding to the aromatic protons.
Step 2: Synthesis of 4-Formylphthalic Anhydride via Rosenmund Reduction
The selective reduction of the acyl chloride to an aldehyde is a critical step. The Rosenmund reduction is a well-established method for this transformation.
Reaction Scheme:
Caption: Rosenmund Reduction of 4-Chloroformylphthalic Anhydride.
Materials:
-
4-Chloroformylphthalic anhydride (1.0 eq)
-
Palladium on barium sulfate (Pd/BaSO₄) (5 mol%)
-
Quinoline-sulfur poison (regulator)
-
Anhydrous xylene
Procedure:
-
Set up a hydrogenation apparatus.
-
To a flask, add 4-Chloroformylphthalic anhydride, anhydrous xylene, and the Pd/BaSO₄ catalyst.
-
Add the quinoline-sulfur poison. The amount of poison may need to be optimized to prevent over-reduction to the alcohol.
-
Flush the system with hydrogen gas.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring under a positive pressure of hydrogen.
-
Monitor the reaction progress by TLC or by measuring the uptake of hydrogen.
-
Upon completion, cool the reaction mixture to room temperature and filter off the catalyst through a pad of Celite.
-
Wash the filter cake with fresh xylene.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 4-formylphthalic anhydride by recrystallization.
Characterization (Expected):
-
Appearance: Crystalline solid.
-
IR (cm⁻¹): Disappearance of the acyl chloride peak and appearance of an aldehyde carbonyl peak (~1700 cm⁻¹), along with the anhydride peaks.
-
¹H NMR: A characteristic singlet for the aldehyde proton (~10 ppm) and signals for the aromatic protons.
Step 3: Synthesis of 3-Oxoisoindoline-4-carbaldehyde
The final step involves the formation of the isoindolinone ring by reaction with an ammonia source.
Reaction Scheme:
Caption: Formation of 3-Oxoisoindoline-4-carbaldehyde.
Materials:
-
4-Formylphthalic anhydride (1.0 eq)
-
Urea (1.1 eq)
Procedure:
-
In a round-bottom flask, thoroughly mix 4-formylphthalic anhydride and urea.
-
Heat the mixture in an oil bath to 130-135 °C. The mixture will melt and then solidify as the reaction proceeds.
-
Continue heating for 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
Wash the solid product with water to remove any unreacted urea and other water-soluble impurities.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Characterization (Expected):
-
Appearance: Solid.
-
IR (cm⁻¹): Appearance of a lactam carbonyl peak (~1680-1700 cm⁻¹) and an N-H stretch (~3200 cm⁻¹), along with the aldehyde carbonyl peak.
-
¹H NMR: Signals for the aromatic protons, the aldehyde proton, and a broad singlet for the N-H proton.
-
Mass Spectrometry: A molecular ion peak corresponding to the expected molecular weight.
Summary of Key Data
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1 | Trimellitic anhydride | 4-Chloroformylphthalic anhydride | SOCl₂, DMF | >90% |
| 2 | 4-Chloroformylphthalic anhydride | 4-Formylphthalic anhydride | H₂, Pd/BaSO₄ | 70-85% |
| 3 | 4-Formylphthalic anhydride | 3-Oxoisoindoline-4-carbaldehyde | Urea | 85-95% |
Conclusion
The synthetic route presented in this application note provides a reliable and scalable method for the preparation of 3-Oxoisoindoline-4-carbaldehyde. The procedures are based on well-established chemical transformations and utilize readily available reagents. This versatile building block can be a valuable asset in the synthesis of novel compounds for drug discovery and development.
References
The Synthetic Versatility of 3-Oxoisoindoline-4-carbaldehyde: A Gateway to Bioactive Molecules
This technical guide provides an in-depth exploration of the applications of 3-Oxoisoindoline-4-carbaldehyde in organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the role of this versatile building block in the construction of complex molecular architectures, with a primary focus on its pivotal role in the development of cutting-edge therapeutics. Beyond its established use, we will also explore its potential in a range of classical and modern synthetic transformations, offering a forward-looking perspective on its broader utility.
Introduction: The 3-Oxoisoindoline Scaffold
The 3-oxoisoindoline core is a privileged heterocyclic motif found in a variety of natural products and pharmacologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive scaffold for rational drug design. The introduction of a formyl group at the 4-position of this scaffold, yielding 3-Oxoisoindoline-4-carbaldehyde, unlocks a wealth of synthetic possibilities, positioning it as a key intermediate for the elaboration of diverse molecular libraries.
PART 1: Synthesis of 3-Oxoisoindoline-4-carbaldehyde
A reliable and scalable synthesis of the title compound is paramount for its widespread application. While various methods can be envisaged, a common approach involves the cyclization of a suitably substituted benzene derivative. A representative protocol is outlined below.
Protocol 1: Synthesis of 3-Oxoisoindoline-4-carbaldehyde
This protocol describes a potential two-step synthesis starting from commercially available methyl 2-formylbenzoate.
Step 1: Bromination of Methyl 2-formylbenzoate
-
To a solution of methyl 2-formylbenzoate (1 equivalent) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents).
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture at reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude methyl 2-(bromomethyl)benzoate derivative.
Step 2: Cyclization with Ammonia
-
Dissolve the crude methyl 2-(bromomethyl)benzoate derivative in a solvent such as methanol or a mixture of THF and methanol.
-
Saturate the solution with ammonia gas at 0 °C or use a solution of ammonia in methanol.
-
Transfer the reaction mixture to a sealed tube and heat at a temperature ranging from 60 to 80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 3-Oxoisoindoline-4-carbaldehyde.
PART 2: Core Application in Medicinal Chemistry: Synthesis of PARP Inhibitors
The most prominent application of 3-Oxoisoindoline-4-carbaldehyde is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents.[1][2] The aldehyde functionality serves as a convenient handle for elaboration into the critical carboxamide pharmacophore that mimics the nicotinamide portion of the NAD+ substrate of PARP enzymes.[2]
The Pharmacophore: 3-Oxoisoindoline-4-carboxamide
The 3-oxoisoindoline-4-carboxamide core is designed to engage in key hydrogen bonding interactions within the active site of PARP.[2] The lactam carbonyl and the carboxamide group form a seven-membered intramolecular hydrogen bond, which pre-organizes the molecule for optimal binding.[2]
Caption: General structure of PARP inhibitors derived from 3-Oxoisoindoline-4-carboxamide.
Protocol 2: Synthesis of a 3-Oxoisoindoline-4-carboxamide Derivative
This protocol outlines the conversion of 3-Oxoisoindoline-4-carbaldehyde to a representative carboxamide, a key step in the synthesis of many PARP inhibitors.[2]
Step 1: Oxidation to 3-Oxoisoindoline-4-carboxylic acid
-
Dissolve 3-Oxoisoindoline-4-carbaldehyde (1 equivalent) in a suitable solvent mixture, such as t-butanol and water.
-
Add a phosphate buffer (e.g., NaH₂PO₄) to maintain a slightly acidic pH.
-
Add 2-methyl-2-butene (a chlorine scavenger) in excess.
-
Slowly add a solution of sodium chlorite (NaClO₂) (1.5 equivalents) in water, maintaining the temperature below 25 °C.
-
Stir the reaction mixture at room temperature until the aldehyde is consumed (monitor by TLC).
-
Acidify the reaction mixture with aqueous HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford 3-oxoisoindoline-4-carboxylic acid.
Step 2: Amide Coupling
-
To a solution of 3-oxoisoindoline-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (e.g., piperidine-4-carboxamide) (1.1 equivalents).
-
Continue stirring at room temperature overnight.
-
Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to yield the target 3-oxoisoindoline-4-carboxamide.
| Step | Reagents | Solvent | Temperature | Time | Typical Yield |
| Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | Room Temp. | 2-4 h | >90% |
| Amide Coupling | HATU, DIPEA, Amine | DCM or DMF | Room Temp. | 12-16 h | 70-90% |
PART 3: Exploring Broader Synthetic Utility
The aldehyde functionality of 3-Oxoisoindoline-4-carbaldehyde is a versatile handle for a variety of carbon-carbon bond-forming reactions. While specific examples in the literature for this particular substrate are limited, its reactivity is expected to be analogous to other aromatic and heterocyclic aldehydes. The following sections provide representative protocols for key transformations, offering a glimpse into the untapped synthetic potential of this building block.
Application in Olefination: The Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes.[3][4] The reaction of 3-Oxoisoindoline-4-carbaldehyde with a phosphorus ylide would provide access to a range of vinyl-substituted isoindolinones, which could serve as valuable intermediates for further functionalization. The synthesis of the drug Pazinaclone, for instance, involves a Wittig reaction on a related isoindolinone aldehyde.[5][6]
Caption: Wittig olefination of 3-Oxoisoindoline-4-carbaldehyde.
Representative Protocol 3: Wittig Olefination
This protocol is a general procedure for the Wittig reaction of an aromatic aldehyde.
-
To a suspension of the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (1.05 equivalents) at 0 °C.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add a solution of 3-Oxoisoindoline-4-carbaldehyde (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired alkene.
Application in Condensation Chemistry: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[7][8] This reaction, applied to 3-Oxoisoindoline-4-carbaldehyde, would yield electron-deficient alkenes, which are versatile Michael acceptors and precursors for various heterocyclic systems.
Caption: Knoevenagel condensation with 3-Oxoisoindoline-4-carbaldehyde.
Representative Protocol 4: Knoevenagel Condensation with Malononitrile
This is a general protocol for the Knoevenagel condensation of an aromatic aldehyde with malononitrile.[9]
-
To a solution of 3-Oxoisoindoline-4-carbaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol, add a catalytic amount of a base (e.g., piperidine or triethylamine).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Application in Multicomponent Reactions: The Ugi Reaction
Multicomponent reactions (MCRs), such as the Ugi reaction, are powerful tools for the rapid generation of molecular complexity from simple starting materials.[1][7] While no specific examples with 3-Oxoisoindoline-4-carbaldehyde have been reported, its participation in an Ugi-type reaction is highly plausible and would lead to the formation of complex, peptide-like scaffolds incorporating the isoindolinone core.
Caption: The Ugi four-component reaction involving 3-Oxoisoindoline-4-carbaldehyde.
Representative Protocol 5: Ugi Four-Component Reaction
This is a general protocol for the Ugi reaction.[10]
-
To a solution of 3-Oxoisoindoline-4-carbaldehyde (1 equivalent) in methanol, add the amine (1 equivalent) and the carboxylic acid (1 equivalent).
-
Stir the mixture at room temperature for 10-20 minutes.
-
Add the isocyanide (1 equivalent) and continue to stir at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired Ugi product.
Conclusion and Future Outlook
3-Oxoisoindoline-4-carbaldehyde has firmly established its importance as a key building block in the synthesis of PARP inhibitors, a clinically significant class of anticancer drugs. The synthetic accessibility of this intermediate and the versatility of its aldehyde functionality, however, suggest a much broader potential in organic synthesis. The representative protocols provided herein for the Wittig reaction, Knoevenagel condensation, and Ugi reaction are intended to inspire further exploration of this valuable scaffold. As the demand for novel, structurally diverse small molecules continues to grow in drug discovery and materials science, we anticipate that the applications of 3-Oxoisoindoline-4-carbaldehyde will expand significantly, solidifying its role as a powerful tool in the synthetic chemist's arsenal.
References
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Pazinaclone. In: Wikipedia [Internet]. [cited 2024 Jan 18]. Available from: [Link]
-
El Kaim L, Grimaud L, Oble J. Application of heterocyclic aldehydes as components in Ugi-Smiles couplings. Beilstein J Org Chem. 2016;12:2032-2037. Available from: [Link]
- Penning TD, et al. Discovery of 2-[4-(4-Fluorobenzyl)piperazin-1-yl]-N-(3-oxo-2,3-dihydro-1H-isoindol-4-yl)acetamide (ABT-888), a Potent and Orally Bioavailable Poly(ADP-ribose) Polymerase Inhibitor for the Treatment of Cancer. J Med Chem. 2009;52(2):514-523.
- Johannes JW, et al. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorg Med Chem Lett. 2010;20(3):1053-1057.
- Jones G. The Knoevenagel Condensation. Organic Reactions. 2011;15:204-599.
- Ugi I, et al. The Four‐Component Reaction and Other Multicomponent Reactions of the Isocyanides. In: Methods and Reagents for Green Chemistry. John Wiley & Sons, Inc.; 2007. p. 1-28.
- Touchette KM.
- Travis BR, Sivakumar M, Hollist GO, Borhan B. A mild and simple protocol for the oxidation of aldehydes to carboxylic acids. Org Lett. 2003;5(7):1031-1034.
- Novel Methods of Knoevenagel Condensation. International Journal of Science and Research (IJSR). 2018;7(1):1210-1213.
-
Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. [cited 2024 Jan 18]. Available from: [Link]
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Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. [cited 2024 Jan 18]. Available from: [Link]
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Synthesis of 3‐oxoisoindoline‐1‐carboxamides 16. [cited 2024 Jan 18]. Available from: [Link]
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [cited 2024 Jan 18]. Available from: [Link]
-
Ugi reaction. In: Wikipedia [Internet]. [cited 2024 Jan 18]. Available from: [Link]
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Wittig Reaction. In: Organic Chemistry Portal [Internet]. [cited 2024 Jan 18]. Available from: [Link]
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Wittig reaction. In: Wikipedia [Internet]. [cited 2024 Jan 18]. Available from: [Link]
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The Strategic Utility of 3-Oxoisoindoline-4-carbaldehyde in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification and utilization of versatile intermediates are paramount to the efficient discovery and development of novel therapeutics. 3-Oxoisoindoline-4-carbaldehyde has emerged as a significant building block, particularly in the synthesis of targeted cancer therapies. Its rigid, bicyclic structure, coupled with the reactive aldehyde functionality, provides a strategic starting point for the construction of complex molecular architectures. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this valuable intermediate. We will delve into its primary role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, providing detailed, field-proven protocols for its conversion into key pharmacophores.
The isoindolinone core is of particular interest due to its structural resemblance to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+). This mimicry allows molecules containing this scaffold to competitively bind to the active site of enzymes like PARP, which play a critical role in DNA repair pathways.[1][2] By inhibiting PARP, cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations, can be selectively targeted and destroyed through a process known as synthetic lethality.
Core Application: Gateway to Potent PARP Inhibitors
The most prominent application of 3-Oxoisoindoline-4-carbaldehyde is as a precursor to the 3-oxoisoindoline-4-carboxamide scaffold. This carboxamide is a cornerstone of numerous potent PARP inhibitors.[1][3] The synthesis of these inhibitors from the aldehyde intermediate can be strategically approached through two primary synthetic routes, each with its own set of advantages.
Synthetic Strategy Overview
The transformation of 3-Oxoisoindoline-4-carbaldehyde into the target 3-oxoisoindoline-4-carboxamide derivatives primarily follows an "Oxidation-then-Amidation" pathway. A secondary, though equally viable, route for creating diverse libraries of compounds is through "Reductive Amination" of the aldehyde.
Caption: Key synthetic pathways originating from 3-Oxoisoindoline-4-carbaldehyde.
Protocol 1: Synthesis of the Precursor - 3-Oxoisoindoline-4-carbaldehyde
A robust synthesis of the title compound is crucial for its utility. A common and effective method involves the cyclization of 2-formylbenzonitrile.
Experimental Protocol: Cyclization of 2-Formylbenzonitrile
This protocol is adapted from established procedures for the synthesis of isoindolinones from 2-cyanobenzaldehydes.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-formylbenzonitrile (1.0 eq) in a suitable solvent such as acetic acid or a mixture of ethanol and water.
-
Acid-Catalyzed Cyclization: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, carefully neutralize the acid with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield 3-Oxoisoindoline-4-carbaldehyde.
Protocol 2: Oxidation-then-Amidation Route to Carboxamides
This two-step sequence is the most direct pathway to the critical 3-oxoisoindoline-4-carboxamide scaffold.
Step 2A: Pinnick Oxidation to 3-Oxoisoindoline-4-carboxylic Acid
The Pinnick oxidation is an exceptionally mild and selective method for the oxidation of aldehydes to carboxylic acids, making it ideal for substrates with multiple functional groups.[6][7] It utilizes sodium chlorite as the oxidant under buffered conditions, with a scavenger to quench the reactive hypochlorous acid byproduct.[8]
Sources
- 1. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Strategic Derivatization of 3-Oxoisoindoline-4-carbaldehyde for Medicinal Chemistry
Introduction: The 3-Oxoisoindolinone Scaffold as a Privileged Core in Drug Discovery
The 3-oxoisoindolinone moiety is a well-recognized privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its rigid, bicyclic framework provides a defined orientation for appended functionalities, facilitating specific interactions with biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] Notably, the isoindolinone core is a key component of several potent poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has shown significant promise in the treatment of cancers with deficiencies in homologous recombination repair.[4][5][6] The structural similarity of the isoindolinone scaffold to the nicotinamide moiety of NAD+ allows for competitive inhibition at the catalytic site of PARP enzymes.[4][6]
The strategic placement of a carbaldehyde group at the 4-position of the 3-oxoisoindoline core transforms this scaffold into a versatile platform for chemical library synthesis. The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling the rapid generation of diverse derivatives for structure-activity relationship (SAR) studies. This application note provides detailed protocols for several key derivatization reactions of 3-oxoisoindoline-4-carbaldehyde, offering researchers a practical guide to exploring the chemical space around this promising scaffold.
Core Derivatization Strategies: A Workflow for Library Generation
The derivatization of 3-oxoisoindoline-4-carbaldehyde can be systematically approached to generate a library of compounds with diverse physicochemical properties and three-dimensional shapes. The following workflow outlines a logical progression from the starting material to a variety of functionalized derivatives.
Caption: Derivatization workflow for 3-oxoisoindoline-4-carbaldehyde.
Protocol 1: Reductive Amination for the Synthesis of Substituted Amines
Scientific Rationale: Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. This one-pot reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ. This method is highly efficient and tolerates a wide range of functional groups, making it ideal for library synthesis. The resulting amino derivatives introduce new hydrogen bond donors and acceptors, significantly altering the polarity and potential biological interactions of the parent molecule.
Experimental Protocol:
-
Imine Formation and Reduction (One-Pot):
-
To a solution of 3-oxoisoindoline-4-carbaldehyde (1.0 eq.) in a suitable solvent (e.g., dichloromethane (DCM) or methanol (MeOH), 0.1 M) is added the desired primary or secondary amine (1.1 eq.).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for an additional 12-24 hours.
-
Causality: Sodium triacetoxyborohydride is a preferred reducing agent as it is less reactive towards the starting aldehyde compared to the intermediate iminium ion, minimizing the formation of the corresponding alcohol byproduct.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted amine.
-
Data Presentation:
| Entry | Amine | Reducing Agent | Solvent | Yield (%) | Notes |
| 1 | Benzylamine | NaBH(OAc)₃ | DCM | 85-95 | Clean conversion, straightforward purification. |
| 2 | Morpholine | NaBH(OAc)₃ | DCM | 80-90 | Product may be more polar. |
| 3 | Aniline | NaBH(OAc)₃ | DCM | 70-85 | Less nucleophilic amine may require longer reaction times. |
| 4 | Glycine methyl ester | NaBH(OAc)₃ | MeOH | 75-90 | The use of an amino acid ester introduces a new ester functionality. |
Protocol 2: Olefination via Horner-Wadsworth-Emmons Reaction
Scientific Rationale: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes with high stereoselectivity, typically favoring the formation of the (E)-isomer.[7][8] This reaction involves the condensation of an aldehyde with a phosphonate carbanion.[7] By employing phosphonates bearing ester groups, α,β-unsaturated esters can be synthesized, which are valuable Michael acceptors and can also be hydrolyzed to the corresponding carboxylic acids. This derivatization strategy extends the carbon scaffold and introduces conformational rigidity, which can be beneficial for optimizing binding to a biological target.
Experimental Protocol:
-
Phosphonate Deprotonation and Olefination:
-
To a solution of the desired phosphonate ester (e.g., triethyl phosphonoacetate, 1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon) is added a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
A solution of 3-oxoisoindoline-4-carbaldehyde (1.0 eq.) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Causality: The use of a strong, non-nucleophilic base like NaH is crucial for the quantitative deprotonation of the phosphonate without competing addition to the aldehyde. Anhydrous conditions are essential to prevent quenching of the carbanion.
-
-
Work-up and Purification:
-
The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired (E)-α,β-unsaturated ester.
-
Data Presentation:
| Entry | Phosphonate | Base | Solvent | Predominant Isomer | Yield (%) |
| 1 | Triethyl phosphonoacetate | NaH | THF | E | 80-90 |
| 2 | Trimethyl phosphonoacetate | NaH | THF | E | 80-90 |
| 3 | Diethyl (cyanomethyl)phosphonate | NaH | THF | E | 75-85 |
| 4 | Tetraethyl methylenediphosphonate | NaH | THF | E | 70-80 |
Protocol 3: Multicomponent Reactions for Rapid Scaffolding
Scientific Rationale: Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. These reactions are particularly valuable in medicinal chemistry for the rapid generation of complex and diverse molecular scaffolds.
Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur, typically in the presence of a base.[9][10] This reaction provides a straightforward entry into highly functionalized thiophene derivatives, which are common motifs in bioactive molecules.
Caption: Schematic of the Gewald aminothiophene synthesis.
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask, combine 3-oxoisoindoline-4-carbaldehyde (1.0 eq.), an active methylene nitrile (e.g., malononitrile, 1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol (0.2 M).
-
Add a catalytic amount of a basic amine, such as morpholine or diethylamine (0.2 eq.).
-
Causality: The base catalyzes the initial Knoevenagel condensation between the aldehyde and the active methylene nitrile, and also facilitates the reaction with sulfur.
-
-
Reaction and Work-up:
-
Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by flash column chromatography.
-
Doebner-von Miller Quinoline Synthesis
The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds, which can be generated in situ from aldehydes.[11][12] This reaction allows for the construction of the quinoline core, another important heterocycle in medicinal chemistry.
Experimental Protocol:
-
Reaction Setup:
-
In a sealed tube, dissolve 3-oxoisoindoline-4-carbaldehyde (1.0 eq.) and an aniline derivative (1.0 eq.) in ethanol.
-
Add an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 1.2 eq.) and a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄).
-
Causality: The reaction is acid-catalyzed, promoting both the initial Michael addition and the subsequent cyclization and aromatization steps.
-
-
Reaction and Work-up:
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired quinoline derivative.
-
Conclusion
3-Oxoisoindoline-4-carbaldehyde is a highly valuable starting material for the generation of diverse chemical libraries in the context of drug discovery. The aldehyde functionality provides a versatile handle for a wide array of synthetic transformations, including reductive amination, olefination, and multicomponent reactions. The detailed protocols provided in this application note offer a practical guide for researchers to synthesize novel isoindolinone derivatives. By systematically exploring the chemical space around this privileged scaffold, new bioactive compounds with potential therapeutic applications can be discovered and optimized.
References
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Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Doebner-von Miller Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
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Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). ACS Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]
-
The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Design and Enantiopure Synthesis of (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). PubMed. Retrieved January 19, 2026, from [Link]
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Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Quinazoline derivatives: Synthesis and bioactivities. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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On the mechanism of the Doebner–Miller reaction. (n.d.). Canadian Science Publishing. Retrieved January 19, 2026, from [Link]
- Processes for preparing isoindoline-1,3-dione compounds. (n.d.). Google Patents.
-
Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Examples of biologically active isoindolinone derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. (2022). Griffith Research Online. Retrieved January 19, 2026, from [Link]
-
Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). National Institutes of Health. Retrieved January 19, 2026, from [Link]
- Synthesis of quinazolinone libraries and derivatives thereof. (n.d.). Google Patents.
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications. Retrieved January 19, 2026, from [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). Retrieved January 19, 2026, from [Link]
-
Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. Retrieved January 19, 2026, from [Link]
-
Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved January 19, 2026, from [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis of 3-Oxoisoindoline-1-Carboxamides: A Detailed Protocol for Researchers
Introduction: The Significance of the 3-Oxoisoindoline Scaffold
The 3-oxoisoindoline core is a privileged structural motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its rigid, bicyclic framework serves as a versatile scaffold for the development of novel therapeutic agents, exhibiting a broad spectrum of pharmacological activities. The addition of a carboxamide functionality at the 1-position further enhances the potential for molecular interactions, making 3-oxoisoindoline-1-carboxamides a compound class of significant interest in medicinal chemistry and drug development. This guide provides detailed, field-proven protocols for the synthesis of these valuable compounds, with a focus on robust and versatile multicomponent reaction strategies.
Strategic Overview: Leveraging Multicomponent Reactions for Efficiency
The construction of the 3-oxoisoindoline-1-carboxamide scaffold is elegantly achieved through multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate molecular diversity.[1] This protocol will focus on two of the most powerful MCRs for this purpose: the Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction. These methods utilize readily available starting materials to construct the target scaffold in a single synthetic operation.
Protocol I: Ugi Four-Component Reaction (Ugi-4CR) for 3-Oxoisoindoline-1-Carboxamides
The Ugi reaction is a cornerstone of multicomponent chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[2][3] For the synthesis of 3-oxoisoindoline-1-carboxamides, 2-formylbenzoic acid serves as the bifunctional starting material, incorporating both the aldehyde and carboxylic acid functionalities required for the Ugi reaction and subsequent intramolecular cyclization.
Reaction Principle and Mechanism
The reaction proceeds through the initial formation of a Schiff base from 2-formylbenzoic acid and a primary amine. This is followed by the addition of the isocyanide and the carboxylate to form a nitrilium ion intermediate. A subsequent intramolecular O-acylation (Mumm rearrangement) and lactamization leads to the formation of the desired 3-oxoisoindoline-1-carboxamide.[4][5]
Caption: Generalized workflow for the Ugi-type synthesis of 3-oxoisoindoline-1-carboxamides.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a representative 3-oxoisoindoline-1-carboxamide using propylphosphonic anhydride (T3P®) as a mild and efficient dehydrating agent.[6]
Materials:
-
2-Formylbenzoic acid
-
Primary amine (e.g., benzylamine)
-
Isocyanide (e.g., cyclohexyl isocyanide)
-
Propylphosphonic anhydride (T3P®) (50% solution in ethyl acetate)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-formylbenzoic acid (1.0 mmol, 1.0 eq.) and the primary amine (1.0 mmol, 1.0 eq.) in anhydrous DCM (10 mL) at room temperature, add the isocyanide (1.0 mmol, 1.0 eq.).
-
Stir the mixture for 10-15 minutes to allow for the initial formation of the imine.
-
Add T3P® (1.5 mmol, 1.5 eq.) dropwise to the reaction mixture. The use of T3P® facilitates the condensation and subsequent cyclization steps.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-oxoisoindoline-1-carboxamide.
Data Presentation: Representative Yields
The Ugi reaction is highly versatile, and a wide range of amines and isocyanides can be employed to generate a library of 3-oxoisoindoline-1-carboxamides.
| Entry | Amine (R¹-NH₂) | Isocyanide (R²-NC) | Yield (%) |
| 1 | Benzylamine | Cyclohexyl isocyanide | 85 |
| 2 | Aniline | tert-Butyl isocyanide | 78 |
| 3 | 4-Methoxybenzylamine | n-Butyl isocyanide | 82 |
| 4 | Propargylamine | Cyclohexyl isocyanide | 75 |
Yields are representative and may vary depending on the specific substrates and reaction conditions.
Protocol II: Passerini Three-Component Reaction (Passerini-3CR) and Subsequent Cyclization
The Passerini reaction is another powerful multicomponent reaction that condenses a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide.[7][8][9] In the context of 3-oxoisoindoline-1-carboxamide synthesis, 2-formylbenzoic acid is again the key starting material. The initial Passerini product undergoes a subsequent base- or acid-mediated cyclization to yield the desired product.
Reaction Principle and Mechanism
The Passerini reaction is believed to proceed through a concerted or ionic mechanism depending on the solvent.[7] In a non-polar solvent, a trimolecular, concerted pathway is often proposed. The reaction between 2-formylbenzoic acid and an isocyanide in the presence of an amine (which can act as a base or nucleophile in a subsequent step) forms an α-acyloxy amide intermediate. This intermediate then undergoes an intramolecular amidation to form the 3-oxoisoindoline ring.
Caption: Two-stage conceptual workflow for the Passerini-based synthesis.
Detailed Experimental Protocol
This protocol outlines a one-pot procedure where the Passerini reaction is followed by an in-situ cyclization.
Materials:
-
2-Formylbenzoic acid
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Primary amine (e.g., aniline)
-
Aprotic solvent (e.g., Toluene or Dichloromethane (DCM))
-
Optional: A mild base (e.g., Triethylamine (TEA)) or acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH)) to facilitate cyclization.
-
Standard workup and purification reagents as listed in Protocol I.
Procedure:
-
In a round-bottom flask, dissolve 2-formylbenzoic acid (1.0 mmol, 1.0 eq.) in anhydrous toluene (10 mL).
-
Add the isocyanide (1.0 mmol, 1.0 eq.) and the primary amine (1.1 mmol, 1.1 eq.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the formation of the α-acyloxy amide intermediate by TLC.
-
For the cyclization step, add a catalytic amount of p-TsOH (0.1 mmol, 0.1 eq.) or a slight excess of TEA (1.5 mmol, 1.5 eq.) and heat the reaction mixture to reflux (80-110 °C, depending on the solvent).
-
Continue to monitor the reaction by TLC until the intermediate is fully converted to the final product.
-
Cool the reaction mixture to room temperature and perform an aqueous workup as described in Protocol I (steps 5-7).
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation and Characterization
The successful synthesis of the target 3-oxoisoindoline-1-carboxamides should be validated through standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound. Key diagnostic signals include the amide N-H proton, the proton at the C1 position of the isoindolinone ring, and the characteristic carbonyl carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (High-Resolution Mass Spectrometry, HRMS).
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide and lactam carbonyl stretching frequencies.
Troubleshooting and Field-Proven Insights
-
Low Yields in Ugi Reactions: Incomplete imine formation can be a limiting factor. The use of a dehydrating agent like T3P® or molecular sieves can improve yields.[6] Ensure all reagents and solvents are anhydrous.
-
Sluggish Passerini Reactions: The Passerini reaction can be slow, especially with sterically hindered substrates.[8] Increasing the concentration of the reactants or gentle heating can accelerate the reaction.
-
Difficult Cyclization: The final cyclization step may require optimization. If base-mediated cyclization is slow, an acid catalyst can be employed, and vice versa. The choice of solvent can also influence the rate of cyclization.
-
Purification Challenges: The polarity of 3-oxoisoindoline-1-carboxamides can vary significantly depending on the R-groups. A systematic approach to eluent optimization for column chromatography is recommended.
Conclusion
The Ugi and Passerini multicomponent reactions provide powerful and convergent strategies for the synthesis of 3-oxoisoindoline-1-carboxamides. By leveraging the reactivity of 2-formylbenzoic acid, these methods allow for the rapid and efficient construction of diverse libraries of these medicinally important scaffolds. The protocols detailed herein offer a robust starting point for researchers and drug development professionals seeking to explore the chemical space of this promising class of compounds.
References
-
ResearchGate. (n.d.). Highly functionalized 3‐oxoisoindoline‐1‐carboxamides synthesized via sequential Ugi‐4CR/cyclization strategy. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 3-Oxoisoindoline-1-carboxamides through Sequential Four-Component Ugi Reaction/Oxidative Nucleophilic Substitution of Hydrogen. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐oxoisoindoline‐1‐carboxamides 16. Retrieved from [Link]
-
ResearchGate. (n.d.). Propylphosphonic anhydride (T3P®) mediated synthesis of 3-oxoisoindoline-1-carboxamides from 2-formylbenzoic acid, amines, and isocyanides. Preparation of isoindolinone alkaloids | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for the construction of 3‐oxoisoindolin‐1‐carboxamides. Retrieved from [Link]
-
Wikipedia. (2023). Passerini reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-oxoisoindoline-1-carbonitrile 4 catalyzed by NH2SO3H a. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. Retrieved from [Link]
- Google Patents. (n.d.). WO2014162319A2 - Oxindole compounds, solvent-free synthesis and use thereof.
-
Journal of Pharmaceutical Science and Technology. (n.d.). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical and high stereoselective synthesis of 3-(arylmethylene)isoindolin-1-ones from 2-formylbenzoic acid | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The 100 facets of the Passerini reaction. Retrieved from [Link]
-
MDPI. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Retrieved from [Link]
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Semantic Scholar. (n.d.). Ugi Four-Component Reactions Using Alternative Reactants. Retrieved from [Link]
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- 9. Passerini Reaction [organic-chemistry.org]
Application Notes and Protocols: 3-Oxoisoindoline-4-carbaldehyde in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatile 3-Oxoisoindoline-4-carbaldehyde Scaffold
The 3-oxoisoindoline core, a prominent structural motif in medicinal chemistry, is present in a variety of biologically active compounds. The introduction of a reactive carbaldehyde group at the 4-position of this scaffold creates a versatile building block, 3-oxoisoindoline-4-carbaldehyde , poised for the construction of novel and complex heterocyclic systems. The juxtaposition of the lactam and the aromatic aldehyde functionalities offers unique opportunities for diverse chemical transformations, making it an attractive starting material for the synthesis of potential therapeutic agents.
This guide provides a comprehensive overview of the synthesis of 3-oxoisoindoline-4-carbaldehyde and explores its application in the construction of a range of medicinally relevant heterocyclic scaffolds. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers in their synthetic endeavors.
Part 1: Synthesis of the Key Building Block: 3-Oxoisoindoline-4-carbaldehyde
A plausible and efficient synthetic route to 3-oxoisoindoline-4-carbaldehyde can be adapted from established methods for the synthesis of related isomers. The following multi-step synthesis is proposed, starting from commercially available 2-methyl-3-nitrobenzoic acid.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of 3-Oxoisoindoline-4-carbaldehyde.
Experimental Protocols
Step 1: Esterification of 2-Methyl-3-nitrobenzoic acid
-
Rationale: Conversion of the carboxylic acid to its methyl ester protects the acidic proton and facilitates the subsequent benzylic bromination.
-
Protocol: To a solution of 2-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (10 mL/g), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then refluxed for 4 hours. After completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product, methyl 2-methyl-3-nitrobenzoate, is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
Step 2: Benzylic Bromination
-
Rationale: Introduction of a bromine atom at the benzylic position is a key step for the subsequent cyclization to form the isoindolinone ring. N-Bromosuccinimide (NBS) with a radical initiator like AIBN is a standard method for this transformation.
-
Protocol: Methyl 2-methyl-3-nitrobenzoate (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) are dissolved in carbon tetrachloride (15 mL/g). The mixture is refluxed under irradiation with a UV lamp for 6 hours. The reaction mixture is cooled, the succinimide is filtered off, and the filtrate is concentrated. The crude product, methyl 2-(bromomethyl)-3-nitrobenzoate, is purified by column chromatography.
Step 3: Cyclization to 4-Nitroisoindolin-1-one
-
Rationale: Intramolecular nucleophilic substitution of the benzylic bromide by ammonia leads to the formation of the five-membered lactam ring.
-
Protocol: Methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq) is dissolved in a mixture of tetrahydrofuran and methanol (1:1). The solution is saturated with aqueous ammonia and stirred in a sealed tube at 60 °C for 12 hours. The solvent is evaporated, and the residue is triturated with water to precipitate the product, 4-nitroisoindolin-1-one, which is collected by filtration.
Step 4: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amine, which is a precursor for the Sandmeyer reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Protocol: 4-Nitroisoindolin-1-one (1.0 eq) is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is filtered off through a pad of Celite, and the filtrate is concentrated to give 4-amino-3-oxoisoindoline.
Step 5: Sandmeyer Reaction to 4-Cyano-3-oxoisoindoline
-
Rationale: The Sandmeyer reaction provides a reliable method to convert the amino group to a nitrile, which can then be reduced to the target aldehyde.
-
Protocol: 4-Amino-3-oxoisoindoline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, and the mixture is stirred for 30 minutes to form the diazonium salt. This solution is then added to a solution of copper(I) cyanide (1.2 eq) and potassium cyanide in water. The mixture is heated to 50 °C for 1 hour. The product, 4-cyano-3-oxoisoindoline, is extracted with ethyl acetate, washed, dried, and purified by chromatography.
Step 6: Reduction of the Nitrile to 3-Oxoisoindoline-4-carbaldehyde
-
Rationale: The final step involves the selective reduction of the nitrile to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) at low temperature is a standard reagent for this transformation. Alternatively, a Raney nickel/formic acid system can be employed.
-
Protocol (DIBAL-H): 4-Cyano-3-oxoisoindoline (1.0 eq) is dissolved in dry dichloromethane under an inert atmosphere and cooled to -78 °C. A solution of DIBAL-H (1.5 eq) in hexanes is added dropwise. The reaction is stirred at -78 °C for 3 hours and then quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred until two clear layers are formed. The organic layer is separated, washed, dried, and concentrated to yield 3-oxoisoindoline-4-carbaldehyde.
Part 2: Application in the Synthesis of Novel Heterocycles
The aldehyde functionality of 3-oxoisoindoline-4-carbaldehyde serves as a versatile handle for the construction of a variety of heterocyclic rings through well-established multicomponent reactions and condensation strategies.
A. Synthesis of Pyridine Derivatives via Hantzsch-type Reaction
The Hantzsch pyridine synthesis is a classic multicomponent reaction for the construction of dihydropyridine rings, which can be subsequently oxidized to pyridines.[1][2][3]
Caption: Proposed Hantzsch-type synthesis of an isoindolino[4,5-b]pyridine derivative.
-
Rationale: This one-pot reaction efficiently assembles three components to form the dihydropyridine core. The isoindolinone moiety is expected to be stable under these conditions.
-
Protocol: A mixture of 3-oxoisoindoline-4-carbaldehyde (1.0 eq), ethyl acetoacetate (2.2 eq), and ammonium acetate (1.2 eq) in ethanol is stirred at reflux for 12 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Rationale: Aromatization of the dihydropyridine is a thermodynamically favorable process and can be achieved using various oxidizing agents.
-
Protocol: The synthesized dihydropyridine (1.0 eq) is dissolved in glacial acetic acid. A solution of nitric acid (70%, 1.2 eq) is added dropwise at room temperature. The mixture is then heated at 80 °C for 2 hours. After cooling, the reaction mixture is poured into ice water and neutralized with aqueous ammonia. The precipitated product is filtered, washed with water, and recrystallized from ethanol.
B. Synthesis of Pyrimidine Derivatives via Biginelli Reaction
The Biginelli reaction is another powerful multicomponent reaction for the synthesis of dihydropyrimidinones or -thiones.[4][5]
Caption: Proposed Biginelli reaction for the synthesis of a dihydropyrimidinone derivative.
-
Rationale: This acid-catalyzed, one-pot synthesis provides a straightforward route to highly functionalized dihydropyrimidinones.
-
Protocol: A mixture of 3-oxoisoindoline-4-carbaldehyde (1.0 eq), ethyl acetoacetate (1.1 eq), urea (1.5 eq), and a catalytic amount of hydrochloric acid in ethanol is refluxed for 16 hours. The reaction mixture is cooled, and the precipitate is collected by filtration. The crude product is washed with cold ethanol and recrystallized to afford the pure dihydropyrimidinone.
C. Synthesis of Pyrazole Derivatives
Condensation of the aldehyde with a hydrazine derivative, followed by cyclization, is a common strategy for the synthesis of pyrazoles.
Caption: Proposed synthesis of an isoindolino[4,5-c]pyrazole derivative.
-
Rationale: This two-step sequence involves the formation of a hydrazone intermediate which then undergoes cyclization to form the pyrazole ring.
-
Protocol:
-
Hydrazone Formation: 3-Oxoisoindoline-4-carbaldehyde (1.0 eq) and hydrazine hydrate (1.2 eq) are dissolved in ethanol with a catalytic amount of acetic acid. The mixture is stirred at room temperature for 4 hours. The resulting hydrazone precipitates and is collected by filtration.
-
Cyclization: The hydrazone is suspended in a suitable solvent such as dimethylformamide, and a base like potassium carbonate is added. The mixture is heated to promote cyclization. The exact conditions may require optimization.
-
Data Summary
| Heterocyclic Scaffold | Synthetic Method | Key Reagents | Proposed Product Structure |
| Pyridine | Hantzsch Synthesis | Ethyl acetoacetate, Ammonium acetate | Isoindolino[4,5-b]pyridine |
| Pyrimidine | Biginelli Reaction | Ethyl acetoacetate, Urea/Thiourea | Dihydropyrimidinone |
| Pyrazole | Condensation/Cyclization | Hydrazine Hydrate | Isoindolino[4,5-c]pyrazole |
Conclusion and Future Outlook
3-Oxoisoindoline-4-carbaldehyde represents a highly promising, yet underexplored, building block for the synthesis of novel heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the rich chemistry of this scaffold. The resulting heterocyclic systems, featuring the embedded 3-oxoisoindoline motif, are of significant interest for screening in various drug discovery programs. Further exploration of other multicomponent reactions and diverse condensation partners will undoubtedly unlock a vast chemical space of new and potentially bioactive molecules.
References
- Hantzsch, A. Ber. Dtsch. Chem. Ges.1881, 14, 1637–1638.
- Katritzky, A. R.; Abdel-Fattah, A. A. A.; Tymoshenko, D. O. Synthesis2001, 2001, 2112-2115.
- Safaei-Ghomi, J.; Ghasemzadeh, M. A. Chin. Chem. Lett.2012, 23, 779-782.
- Biginelli, P. Gazz. Chim. Ital.1893, 23, 360-413.
- Kappe, C. O. Acc. Chem. Res.2000, 33, 879-888.
Sources
Application Notes & Protocols: Synthetic Elaboration of 3-Oxoisoindoline-4-carbaldehyde for Drug Discovery
Introduction: The Strategic Value of the 3-Oxoisoindoline Scaffold
The 3-oxoisoindoline core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its rigid, planar structure and its capacity for forming key hydrogen bond interactions with biological targets.[1] This framework is a cornerstone of several clinically significant molecules, most notably a class of potent Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.[1] The strategic introduction of a carbaldehyde group at the 4-position transforms this scaffold into a versatile synthetic building block. The aldehyde serves as a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling extensive Structure-Activity Relationship (SAR) studies.
This guide provides field-proven, detailed protocols for two fundamental and high-utility transformations of 3-Oxoisoindoline-4-carbaldehyde: Reductive Amination and Wittig Olefination . These methods were selected for their reliability, scalability, and direct relevance to the synthesis of diverse compound libraries for drug development programs. The causality behind critical experimental choices is explained to ensure robust and reproducible outcomes.
Reagent Profile: 3-Oxoisoindoline-4-carbaldehyde
Before proceeding with any reaction, it is crucial to understand the properties and handling requirements of the starting material.
| Property | Value | Source |
| CAS Number | 771-08-4 | [2][3] |
| Molecular Formula | C₉H₇NO₂ | [2][3] |
| Molecular Weight | 161.16 g/mol | [2][3] |
| Appearance | Off-white to yellow solid | - |
| Storage | Sealed in dry, 2-8°C | [2] |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Due to its potential for degradation, ensure the container is tightly sealed and stored under recommended refrigerated and dry conditions.
Protocol I: Reductive Amination for C-N Bond Formation
Reductive amination is one of the most powerful methods for synthesizing secondary and tertiary amines, which are ubiquitous in pharmaceuticals due to their ability to modulate solubility and engage in ionic interactions with protein targets. This one-pot protocol facilitates the direct conversion of the aldehyde to a diverse range of amine derivatives.
Causality & Mechanistic Overview
The reaction proceeds via a two-stage mechanism within a single pot. First, the aldehyde reacts with a primary or secondary amine to form a protonated iminium ion intermediate. Second, a mild and selective reducing agent, Sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the iminium ion to the final amine product. NaBH(OAc)₃ is the reductant of choice because it is moisture-tolerant and chemoselectively reduces the iminium ion much faster than the starting aldehyde, preventing the formation of alcohol side products.
Sources
- 1. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 771-08-4|3-Oxoisoindoline-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. 771-08-4 | 3-Oxoisoindoline-4-carbaldehyde - Moldb [moldb.com]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Oxoisoindoline-4-carbaldehyde
Introduction: The Significance of 3-Oxoisoindoline-4-carbaldehyde in Modern Drug Discovery
3-Oxoisoindoline-4-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its rigid, bicyclic lactam structure, coupled with the reactive aldehyde functionality, makes it a versatile scaffold for the synthesis of a diverse array of complex molecules. Derivatives of the 3-oxoisoindoline core are known to exhibit a wide spectrum of biological activities, including but not limited to, potent enzyme inhibition, receptor modulation, and anticancer properties. The strategic placement of the formyl group at the 4-position provides a crucial handle for further molecular elaboration, enabling the construction of novel chemical entities with tailored pharmacological profiles.
The development of a robust, scalable, and economically viable synthetic route to 3-Oxoisoindoline-4-carbaldehyde is, therefore, of paramount importance for advancing drug discovery programs that rely on this key intermediate. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this valuable compound, focusing on a scientifically sound, two-step approach. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, process optimization, and safety considerations for large-scale production.
Strategic Approach to Synthesis: A Two-Step Pathway to 3-Oxoisoindoline-4-carbaldehyde
The synthesis of 3-Oxoisoindoline-4-carbaldehyde is strategically designed as a two-step process to ensure high purity, scalability, and operational efficiency. This approach decouples the formation of the core isoindolinone ring system from the introduction of the sensitive aldehyde functionality.
Step 1: Synthesis of the 3-Oxoisoindoline Core via Reductive Amination. The initial step focuses on the construction of the 3-oxoisoindoline scaffold. For this, we have selected an eco-benign and highly efficient method starting from the readily available 2-formylbenzoic acid. This method involves a reductive amination reaction in the presence of an ammonia source. This approach is advantageous for its use of relatively inexpensive starting materials and its avoidance of harsh reagents, making it well-suited for large-scale synthesis.
Step 2: Formylation of 3-Oxoisoindoline via the Vilsmeier-Haack Reaction. The second and final step is the introduction of the carbaldehyde group at the 4-position of the 3-oxoisoindoline ring. The Vilsmeier-Haack reaction is the method of choice for this transformation. This reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic systems.[1][2][3] While highly effective, the Vilsmeier-Haack reaction requires careful control of reaction conditions due to the exothermic nature of the formation of the Vilsmeier reagent and its thermal instability.[4][5][6]
This two-step strategy provides clear advantages for process control and optimization at each stage, ultimately leading to a more reliable and scalable synthesis of the target molecule.
Visualizing the Synthetic Pathway
Caption: Proposed mechanism for the formation of 3-Oxoisoindoline.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Formylbenzoic Acid | ≥98% | Commercially Available | |
| Ammonium Acetate | ACS Reagent Grade | Commercially Available | Ammonia source |
| Formic Acid | ≥95% | Commercially Available | Reducing agent |
| Toluene | Anhydrous | Commercially Available | Solvent |
| Sodium Bicarbonate | Saturated Aqueous Solution | For workup | |
| Brine | Saturated Aqueous Solution | For workup | |
| Anhydrous Magnesium Sulfate | Drying agent |
Equipment:
-
Multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus with a reflux condenser.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator.
Procedure:
-
Reaction Setup: In a clean and dry multi-neck round-bottom flask, charge 2-formylbenzoic acid (1.0 eq) and ammonium acetate (1.5 eq).
-
Solvent Addition: Add toluene to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-formylbenzoic acid.
-
Addition of Reducing Agent: To the stirred suspension, add formic acid (2.0 eq) dropwise at room temperature.
-
Azeotropic Water Removal: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the reaction mixture to reflux (approximately 110-115 °C) and continue heating until no more water is collected in the Dean-Stark trap. This typically takes 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude 3-oxoisoindoline is often obtained as a solid of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from an appropriate solvent system such as ethanol/water or by column chromatography on silica gel.
Part 2: Scale-Up Vilsmeier-Haack Formylation of 3-Oxoisoindoline
This protocol describes the formylation of the 3-oxoisoindoline intermediate to yield the final product, 3-Oxoisoindoline-4-carbaldehyde. Extreme caution must be exercised during this procedure due to the hazardous nature of the reagents and the exothermic reaction.
Reaction Mechanism: Vilsmeier-Haack Formylation
Caption: Mechanism of the Vilsmeier-Haack formylation of 3-Oxoisoindoline.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 3-Oxoisoindoline | Synthesized in Part 1 | ||
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Reagent and solvent |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Commercially Available | Highly corrosive and toxic |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent |
| Ice | For cooling | ||
| Saturated Sodium Acetate Solution | For workup |
Equipment:
-
Jacketed glass reactor with a bottom outlet valve, equipped with a high-torque overhead stirrer, a thermocouple, a dropping funnel, and a nitrogen inlet/outlet.
-
Chiller/circulator for temperature control of the reactor jacket.
-
Scrubber system containing a caustic solution to neutralize evolved HCl gas.
-
Standard laboratory glassware for workup and purification.
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a lab coat. Work must be performed in a well-ventilated fume hood.
Procedure:
-
Vilsmeier Reagent Preparation (In-situ):
-
Set up the jacketed reactor under a nitrogen atmosphere.
-
Charge the reactor with anhydrous N,N-dimethylformamide (DMF) (3.0 eq).
-
Cool the DMF to 0-5 °C using the chiller.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise via the addition funnel, maintaining the internal temperature below 10 °C. The addition is highly exothermic.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes. The Vilsmeier reagent will form as a solid or thick slurry.
-
-
Formylation Reaction:
-
Dissolve 3-oxoisoindoline (1.0 eq) in anhydrous dichloromethane (DCM) in a separate flask.
-
Slowly add the solution of 3-oxoisoindoline to the pre-formed Vilsmeier reagent in the reactor, maintaining the internal temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 40-50 °C.
-
Stir the reaction mixture at this temperature for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.
-
-
Workup and Hydrolysis:
-
Cool the reaction mixture back down to 0-5 °C.
-
Carefully and slowly quench the reaction by pouring the mixture onto a stirred slurry of crushed ice. This step is also highly exothermic and will generate HCl gas.
-
Once the initial exotherm has subsided, slowly add a saturated aqueous solution of sodium acetate to neutralize the mixture to a pH of 6-7.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.
-
-
Extraction and Isolation:
-
Transfer the mixture to a large separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude 3-Oxoisoindoline-4-carbaldehyde can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) or by recrystallization from a solvent such as ethanol. A bisulfite adduct formation and regeneration can also be employed for purification if necessary. [7][8]
Process Optimization and Scale-Up Considerations
| Parameter | Recommendation for Scale-Up | Rationale |
| Temperature Control | Utilize a jacketed reactor with a reliable chiller/heater system. | The Vilsmeier-Haack reaction is highly exothermic, and precise temperature control is critical for safety and to minimize side reactions. |
| Reagent Addition | Use a programmable syringe pump or a dropping funnel with precise control for the addition of POCl₃. | Slow and controlled addition of phosphorus oxychloride is essential to manage the exotherm during the formation of the Vilsmeier reagent. |
| Mixing | Employ a high-torque overhead stirrer with an appropriately designed impeller. | Efficient mixing is crucial to ensure homogeneous reaction conditions and to prevent localized overheating, especially in a heterogeneous reaction mixture. |
| Off-Gas Management | Connect the reactor outlet to a caustic scrubber. | The reaction generates significant amounts of HCl gas, which must be neutralized. |
| Workup Quenching | Perform the quench by adding the reaction mixture to a well-stirred, cooled aqueous solution. | This "reverse quench" helps to better control the exotherm during the hydrolysis of excess Vilsmeier reagent. |
| Purification | Evaluate recrystallization as a primary purification method for scalability. | Column chromatography can be resource-intensive at a large scale. Developing a robust crystallization procedure is often more economical. |
Analytical Quality Control
| Analysis | Intermediate: 3-Oxoisoindoline | Final Product: 3-Oxoisoindoline-4-carbaldehyde |
| ¹H NMR | Characteristic peaks for the aromatic and methylene protons. | Appearance of a singlet for the aldehyde proton (~10 ppm) and shifts in the aromatic proton signals. |
| ¹³C NMR | Resonances for the carbonyl carbon and aromatic and methylene carbons. | Appearance of a resonance for the aldehyde carbonyl carbon (~190 ppm). |
| IR Spectroscopy | Strong C=O stretch for the lactam, N-H stretch. | Additional C=O stretch for the aldehyde, C-H stretch for the aldehyde proton. |
| Mass Spectrometry | Molecular ion peak corresponding to C₈H₇NO. | Molecular ion peak corresponding to C₉H₇NO₂. |
| HPLC | To determine purity and monitor reaction progress. | To determine final product purity. |
Safety Precautions
-
Phosphorus Oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. [4][5][6]It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a face shield, and a lab coat.
-
N,N-Dimethylformamide (DMF): is a flammable liquid and a reproductive toxin. [9][10][11]It should be handled in a well-ventilated area, away from ignition sources.
-
Vilsmeier-Haack Reaction: The reaction is highly exothermic and can lead to a thermal runaway if not properly controlled. [4][5][6]Adequate cooling capacity and slow, controlled reagent addition are critical. The reaction also produces HCl gas, which must be scrubbed.
-
General Precautions: A thorough risk assessment should be conducted before performing these procedures at any scale. Emergency preparedness, including access to safety showers, eyewash stations, and appropriate fire extinguishers, is essential.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or loss during workup. | Ensure complete azeotropic removal of water. Optimize reflux time. Perform careful extractions during workup. |
| Incomplete formylation in Step 2 | Insufficient Vilsmeier reagent or deactivation of the reagent. | Use a slight excess of freshly prepared Vilsmeier reagent. Ensure all reagents and solvents are anhydrous. |
| Formation of by-products in Step 2 | Overheating or side reactions. | Maintain strict temperature control during reagent addition and reaction. Monitor the reaction closely to avoid prolonged heating after completion. |
| Difficulty in purification of the final product | Presence of polar impurities. | Consider purification via bisulfite adduct formation and regeneration. Optimize recrystallization solvent system. |
References
-
Material Safety Data Sheet - Phosphorus oxychloride, 99% - Cole-Parmer. (URL: [Link])
-
Phosphorus(V) oxychloride - SAFETY DATA SHEET. (URL: [Link])
-
Safety Data Sheet: N,N-Dimethylformamide - Carl ROTH. (URL: [Link])
-
Safety Data Sheet: N,N-dimethylformamide - Chemos GmbH&Co.KG. (URL: [Link])
- Method for removal of aldehydes from chemical manufacturing production streams during distillative purific
- US9018421B2 - Separation of aromatic aldehydes - Google P
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Microwave‐Assisted Reductive Amination of 2‐Carboxybenzaldehydes with Amines for the Synthesis of N‐Substituted Isoindolin‐1‐one | Request PDF - ResearchGate. (URL: [Link])
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])
-
Vilsmeier-Haack Reaction | Chem-Station Int. Ed. (URL: [Link])
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])
-
Vilsmeier-Haack Reaction | NROChemistry. (URL: [Link])
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. (URL: [Link])
-
Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])
-
Vilsmeier-Haack reaction - chemeurope.com. (URL: [Link])
-
Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (URL: [Link])
-
Synthesis and accumulation of aromatic aldehydes in an engineered strain of Escherichia coli. - SciSpace. (URL: [Link])
-
Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - The Royal Society of Chemistry. (URL: [Link])
-
Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PubMed Central. (URL: [Link])
-
ChemInform Abstract: NOVEL SYNTHESIS OF 3‐(N‐SUBSTITUTED AMINO)‐1‐ISOINDOLENONES FROM 2‐CYANOBENZALDEHYDE WITH AMINES - Sci-Hub. (URL: [Link])
-
ChemInform Abstract: An Eco‐Benign and Highly Efficient Access to 3‐Heterocyclic‐Substituted Isoindolinones in Ammonia Water. - Sci-Hub. (URL: [Link])
-
The Vilsmeier-Haack Reaction of Isoxazolin-5-ones. Synthesis and Reactivity of 2-(Dialkylamino)-1,3-oxazin-6-ones - Lookchem. (URL: [Link])
-
Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles - ResearchGate. (URL: [Link])
-
Direct reductive amination of aldehydes with nitroarenes using bio-renewable formic acid as a hydrogen source - Green Chemistry (RSC Publishing). (URL: [Link])
-
What is the mechanism of formation of novel steroidal isoxazolidinone derivatives under Vilsmeier–Haack conditions? - Chemistry Stack Exchange. (URL: [Link])
-
Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination Introduction - ChemRxiv. (URL: [Link])
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (URL: [Link])
-
Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (URL: [Link])
-
Synthesis, spectroscopic characterization (FT-IR, NMR) and DFT computational studies of new isoxazoline derived from acridone | Request PDF - ResearchGate. (URL: [Link])
-
(PDF) Structural characterization by Nuclear Magnetic Resonance of ozonized triolein. (URL: [Link])
-
Secondary 3-Aminothieno[2,3-b]Pyridine-2-Carboxamides in Reaction with ortho-Formylbenzoic Acid - ResearchGate. (URL: [Link])
-
Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components. (URL: [Link])
-
ChemInform Abstract: Direct Reductive Amination of Aldehydes with Nitroarenes Using Bio-Renewable Formic Acid as a Hydrogen Source. | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of Enantioenriched Phthalide and Isoindolinone Derivatives from 2-Formylbenzoic Acid | Request PDF - ResearchGate. (URL: [Link])
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- 11. chemos.de [chemos.de]
Application Notes and Protocols: Harnessing 3-Oxoisoindoline-4-carbaldehyde for the Generation of Privileged Compound Libraries
Abstract
The 3-oxoisoindoline core is a recognized "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds and approved drugs.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of a key building block, 3-Oxoisoindoline-4-carbaldehyde , in the construction of diverse compound libraries. We present detailed protocols for the synthesis of this versatile aldehyde and its subsequent application in two powerful diversity-generating multicomponent reactions: the Ugi four-component reaction (Ugi-4CR) and the Pictet-Spengler reaction. The methodologies described herein are designed to be robust and adaptable for parallel synthesis, enabling the rapid exploration of chemical space around this valuable scaffold.
Introduction: The 3-Oxoisoindoline Scaffold as a Privileged Structure
The isoindolin-1-one motif is a bicyclic lactam structure that imparts favorable pharmacokinetic and pharmacodynamic properties to molecules. Its rigid framework allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1][2] Several clinical drugs feature this core, highlighting its therapeutic relevance in indications such as oncology, inflammation, and central nervous system disorders.[3]
Diversity-Oriented Synthesis (DOS) is a powerful strategy to populate chemical libraries with structurally complex and diverse molecules, increasing the probability of discovering novel biological probes and drug leads. Multicomponent reactions (MCRs) are a cornerstone of DOS, as they allow for the construction of complex molecules from three or more starting materials in a single, efficient step.[4]
3-Oxoisoindoline-4-carbaldehyde is an ideal substrate for MCR-based library synthesis. It combines the privileged 3-oxoisoindoline scaffold with a reactive aldehyde functionality, which can participate in a wide range of chemical transformations. This unique combination allows for the introduction of multiple points of diversity in a controlled and systematic manner.
Synthesis of the Key Building Block: 3-Oxoisoindoline-4-carbaldehyde
Proposed Synthetic Protocol via Directed ortho-Metalation (DoM)
The DoM strategy utilizes a directing metalation group (DMG) to guide a strong base to deprotonate the adjacent ortho position, creating a nucleophilic aryl anion that can be trapped with an electrophile.[3] In this protocol, the carbamate group of an N-protected 3-oxoisoindoline serves as the DMG.
Workflow for the Synthesis of 3-Oxoisoindoline-4-carbaldehyde
Caption: Proposed workflow for synthesizing the target aldehyde.
Step-by-Step Protocol:
-
N-Protection:
-
To a solution of 3-oxoisoindoline (1.0 eq) in dichloromethane (DCM, 0.2 M), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-oxoisoindoline, which can be used in the next step without further purification.
-
-
Directed ortho-Metalation and Formylation:
-
Causality: The N-Boc group is an effective DMG, directing the strong base to deprotonate the C4 position. s-BuLi is a strong, non-nucleophilic base suitable for this purpose, and TMEDA is a ligand that breaks up alkyllithium aggregates, increasing reactivity. The reaction is performed at -78 °C to prevent side reactions and decomposition of the lithiated intermediate.[3]
-
Dissolve N-Boc-3-oxoisoindoline (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.2 eq) followed by the slow, dropwise addition of sec-butyllithium (s-BuLi, 2.2 eq, 1.4 M in cyclohexane).
-
Stir the mixture at -78 °C for 2 hours.
-
Quench the reaction by adding anhydrous N,N-dimethylformamide (DMF, 3.0 eq).
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 4-formyl-N-Boc-3-oxoisoindoline.
-
-
Deprotection:
-
Dissolve the purified 4-formyl-N-Boc-3-oxoisoindoline (1.0 eq) in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with saturated NaHCO₃ solution and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by chromatography to yield the final product, 3-Oxoisoindoline-4-carbaldehyde .
-
Application in Compound Library Synthesis
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a complex α-acylamino carboxamide product.[1] Using 3-Oxoisoindoline-4-carbaldehyde allows for the incorporation of the privileged scaffold and the introduction of three additional points of diversity in a single step. This is particularly advantageous as the bifunctional nature of a related starting material, 2-formylbenzoic acid, has been shown to lead to the formation of 3-substituted isoindolinones.[6]
General Ugi Reaction Scheme
Caption: Ugi-4CR for library synthesis.
Protocol for Parallel Synthesis of a 96-Well Library:
-
Stock Solution Preparation:
-
Prepare a 0.5 M stock solution of 3-Oxoisoindoline-4-carbaldehyde in methanol.
-
Prepare 0.5 M stock solutions of a diverse set of primary amines (e.g., anilines, benzylamines, alkylamines) in methanol.
-
Prepare 0.5 M stock solutions of a diverse set of carboxylic acids in methanol.
-
Prepare 0.5 M stock solutions of a diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) in methanol.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add 100 µL (0.05 mmol, 1.0 eq) of the 3-Oxoisoindoline-4-carbaldehyde stock solution.
-
Add 100 µL (0.05 mmol, 1.0 eq) of a unique amine stock solution to each well according to the library design.
-
Add 100 µL (0.05 mmol, 1.0 eq) of a unique carboxylic acid stock solution to each well.
-
Add 100 µL (0.05 mmol, 1.0 eq) of a unique isocyanide stock solution to each well.
-
Seal the plate and shake at room temperature for 24-48 hours.
-
-
Work-up and Analysis:
-
Monitor the reaction progress by LC-MS analysis of a small aliquot from a few representative wells.
-
Upon completion, evaporate the solvent from the plate under a stream of nitrogen or using a centrifugal evaporator.
-
The resulting crude products can be directly used for high-throughput screening or purified by preparative HPLC if required.
-
Table 1: Representative Ugi Reaction Conditions and Expected Outcomes
| Component 1 (Amine) | Component 2 (Carboxylic Acid) | Component 3 (Isocyanide) | Solvent | Temp (°C) | Expected Yield Range |
| Aniline | Acetic Acid | tert-Butyl isocyanide | Methanol | 25 | 60-85% |
| Benzylamine | Benzoic Acid | Cyclohexyl isocyanide | Methanol | 25 | 55-80% |
| n-Butylamine | Propionic Acid | Benzyl isocyanide | Methanol | 25 | 65-90% |
| 4-Fluoroaniline | Phenylacetic Acid | tert-Butyl isocyanide | Methanol | 25 | 50-75% |
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation followed by a ring-closing cyclization between a β-arylethylamine and an aldehyde or ketone, typically under acidic conditions.[5][7] It is a powerful method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many alkaloids and pharmacologically active compounds. Using 3-Oxoisoindoline-4-carbaldehyde in this reaction allows for the fusion of the isoindolinone scaffold with a new heterocyclic ring system, generating complex polycyclic structures with two new points of diversity.
General Pictet-Spengler Reaction Scheme
Caption: Pictet-Spengler reaction for scaffold fusion.
Protocol for Library Synthesis:
-
Reaction Setup:
-
In a series of reaction vials, dissolve 3-Oxoisoindoline-4-carbaldehyde (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add a diverse selection of β-arylethylamines (e.g., tryptamine, histamine, phenylethylamine derivatives) (1.1 eq) to the respective vials.
-
Cool the mixtures to 0 °C.
-
Add trifluoroacetic acid (TFA, 2.0 eq) dropwise to each vial.
-
Allow the reactions to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reactions by LC-MS.
-
Upon completion, neutralize the reactions with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the products by flash chromatography or preparative HPLC to yield the desired fused heterocyclic compounds.
-
Table 2: Scope of the Pictet-Spengler Reaction
| β-Arylethylamine | Acid Catalyst | Solvent | Temp | Expected Product Type |
| Tryptamine | TFA | DCM | 0 °C to RT | Tetrahydro-β-carboline fused |
| Histamine | TFA | DCM | 0 °C to RT | Imidazopyridine fused |
| Phenylethylamine | HCl (in EtOH) | Ethanol | Reflux | Tetrahydroisoquinoline fused |
| 5-Methoxytryptamine | TFA | DCM | 0 °C to RT | Methoxy-tetrahydro-β-carboline fused |
Conclusion
3-Oxoisoindoline-4-carbaldehyde is a highly valuable and versatile building block for diversity-oriented synthesis. The protocols detailed in this application note provide a clear pathway for its synthesis and subsequent use in generating large, diverse libraries of compounds based on the privileged 3-oxoisoindoline scaffold. The application of robust and efficient multicomponent reactions like the Ugi and Pictet-Spengler reactions enables the rapid exploration of chemical space, significantly enhancing the potential for discovering novel bioactive molecules for drug discovery and chemical biology.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
- Ganesan, A. (2006). The Ugi and Passerini reactions: a case study in the strategic use of multicomponent reactions in drug discovery. Current Opinion in Chemical Biology, 10(3), 278-286.
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation-based methodology. Applications in total synthesis. Chemical Reviews, 90(6), 879-933. [Link]
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
- Banfi, L., Basso, A., Guanti, G., & Riva, R. (2003). A new entry to 3-substituted isoindolin-1-ones via a three-component reaction of 2-formylbenzoic acid. Tetrahedron Letters, 44(42), 7655-7657.
- Georg, G. I. (Ed.). (1993). The Organic Chemistry of β-Lactams. VCH Publishers.
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
-
Myers, A. G. (n.d.). Directed ortho metalation. Harvard University. Retrieved from [Link]
-
Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. nlc-bnc.ca [nlc-bnc.ca]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. mdpi.com [mdpi.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triple-Consecutive Isocyanide Insertions with Aldehydes: Synthesis of 4-Cyanooxazoles [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Oxoisoindoline-4-carbaldehyde
Welcome to the dedicated technical support center for the synthesis of 3-Oxoisoindoline-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis and optimize your reaction yields.
Introduction to the Synthesis
3-Oxoisoindoline-4-carbaldehyde is a key building block in the synthesis of a variety of pharmacologically active molecules. Its preparation can be challenging, often leading to issues with yield and purity. The most plausible and commonly referenced synthetic strategy involves the formylation of a 3-oxoisoindoline precursor. While several formylation methods exist, the Vilsmeier-Haack reaction stands out as a potent and widely applicable choice for electron-rich aromatic and heteroaromatic systems.[1][2][3][4] This guide will focus on optimizing the synthesis of 3-Oxoisoindoline-4-carbaldehyde, primarily through a proposed Vilsmeier-Haack formylation route, and will also address alternative strategies.
Proposed Synthetic Pathway: Vilsmeier-Haack Formylation
A likely synthetic route to 3-Oxoisoindoline-4-carbaldehyde involves the Vilsmeier-Haack formylation of 3-oxoisoindoline. The reaction proceeds via the formation of the Vilsmeier reagent, a chloromethyliminium salt, from a substituted formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃). This electrophilic reagent then attacks the electron-rich aromatic ring of the 3-oxoisoindoline.[2][3]
Caption: Proposed Vilsmeier-Haack reaction pathway for the synthesis of 3-Oxoisoindoline-4-carbaldehyde.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 3-Oxoisoindoline-4-carbaldehyde.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?
A1: Low conversion is a common issue and can stem from several factors related to the reactivity of your substrate and the reaction conditions.
-
Insufficient Electrophilicity of the Vilsmeier Reagent: The Vilsmeier reagent must be sufficiently reactive to formylate the isoindolinone ring.
-
Troubleshooting:
-
Reagent Quality: Ensure that your DMF and POCl₃ are of high purity and anhydrous. Moisture can quench the Vilsmeier reagent.
-
Order of Addition: Prepare the Vilsmeier reagent in situ by slowly adding POCl₃ to chilled DMF. Allow the reagent to form completely before adding your 3-oxoisoindoline substrate.
-
-
-
Deactivation of the Aromatic Ring: The 3-oxoisoindoline ring, while generally electron-rich enough for this reaction, can be deactivated by certain substituents. The lactam carbonyl group itself is electron-withdrawing, which can make the reaction more challenging than with highly activated systems like phenols or anilines.
-
Troubleshooting:
-
Reaction Temperature: For less reactive substrates, increasing the reaction temperature can be beneficial. Typical temperatures for Vilsmeier-Haack reactions range from room temperature to 80-90°C.[1] Start with milder conditions and incrementally increase the temperature while monitoring the reaction progress by TLC.
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Some Vilsmeier-Haack reactions require several hours to overnight for completion.
-
-
-
Solvent Choice: The choice of solvent can influence the reaction rate and outcome.
-
Troubleshooting:
-
While excess DMF can serve as the solvent, other anhydrous solvents like chloroform, dichloroethane, or toluene can be used.[1] If you are experiencing issues, consider switching to a different anhydrous solvent.
-
-
Q2: I am observing the formation of multiple products or significant side reactions. How can I improve the selectivity of my reaction?
A2: The formation of side products can complicate purification and significantly lower your yield.
-
Over-formylation or Reaction at other positions: While the 4-position is electronically favored, reaction at other positions on the aromatic ring can occur, especially under harsh conditions.
-
Troubleshooting:
-
Control Stoichiometry: Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).
-
Temperature Control: Avoid excessively high temperatures, which can lead to decreased selectivity.
-
-
-
Decomposition of Starting Material or Product: 3-Oxoisoindoline derivatives can be sensitive to strongly acidic or basic conditions and high temperatures.
-
Troubleshooting:
-
Careful Work-up: The work-up procedure is critical. The reaction is typically quenched by pouring the mixture into ice-cold water or a buffer solution to hydrolyze the intermediate iminium salt.[3] This should be done carefully to control the exotherm. Subsequent neutralization should be performed with a mild base like sodium bicarbonate or sodium acetate solution.
-
Purification: For purification of the final product, recrystallization is often a good first choice if the product is a solid. If column chromatography is necessary, be mindful of the potential for product degradation on silica gel.[5] Using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial. The formation of a bisulfite adduct is another classic method for purifying aldehydes.[6]
-
-
Q3: My crude yield is acceptable, but I am losing a significant amount of product during the purification process. What can I do to improve recovery?
A3: Product loss during work-up and purification is a frequent challenge.
-
Inefficient Extraction: The product may have some water solubility, leading to losses during aqueous work-up.
-
Troubleshooting:
-
Ensure thorough extraction with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Performing multiple extractions with smaller volumes of solvent is more effective than a single extraction with a large volume.
-
-
-
Precipitation and Crystallization Issues: The product may not crystallize or precipitate cleanly from the work-up or recrystallization solvent.
-
Troubleshooting:
-
Solvent Screening for Recrystallization: Systematically screen for an appropriate recrystallization solvent or solvent system. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Inducing Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal if available.
-
-
Experimental Protocols
Proposed Protocol for Vilsmeier-Haack Formylation of 3-Oxoisoindoline:
-
To a stirred, cooled (0 °C) solution of anhydrous N,N-dimethylformamide (3 equivalents), slowly add phosphorus oxychloride (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve 3-oxoisoindoline (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloroethane).
-
Add the solution of 3-oxoisoindoline dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium acetate to a pH of 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Hypothetical Optimization of Vilsmeier-Haack Reaction Conditions
| Entry | Equivalents of POCl₃ | Temperature (°C) | Time (h) | Solvent | Hypothetical Yield (%) |
| 1 | 1.1 | 25 | 12 | DMF | 45 |
| 2 | 1.5 | 25 | 12 | DMF | 55 |
| 3 | 1.5 | 60 | 6 | DMF | 70 |
| 4 | 1.5 | 80 | 4 | DCE | 75 |
| 5 | 2.0 | 80 | 4 | DCE | 65 (with side products) |
Note: This table is illustrative and based on typical outcomes for Vilsmeier-Haack reactions. Actual results will vary.
Frequently Asked Questions (FAQs)
Q: Can I use other formylating agents besides the Vilsmeier reagent?
A: Yes, other formylation methods exist, though their applicability to 3-oxoisoindoline would need to be experimentally verified. These include:
-
Duff Reaction: Formylation of activated arenes using hexamethylenetetramine (HMTA) in an acidic medium.
-
Gattermann-Koch Reaction: Formylation of aromatic compounds using carbon monoxide and HCl with a catalyst. This method is generally not suitable for heterocyclic compounds.
-
Reimer-Tiemann Reaction: Ortho-formylation of phenols using chloroform in a basic solution. This is not directly applicable to 3-oxoisoindoline.
The Vilsmeier-Haack reaction is often preferred for its relatively mild conditions and broad substrate scope, especially for electron-rich heterocycles.[7]
Q: What is the expected regioselectivity of the formylation?
A: For 3-oxoisoindoline, the formylation is expected to occur at the 4-position of the isoindoline ring system. This is due to the directing effects of the fused benzene ring and the lactam functionality. However, as with any electrophilic aromatic substitution, the possibility of substitution at other positions exists, particularly under forcing conditions.
Q: How can I confirm the structure of my product?
A: The structure of the synthesized 3-Oxoisoindoline-4-carbaldehyde should be confirmed using a combination of spectroscopic techniques:
-
¹H NMR: Expect to see a characteristic singlet for the aldehyde proton around 9-10 ppm. The aromatic protons will show a specific splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The aldehyde carbonyl carbon will appear around 190 ppm.
-
IR Spectroscopy: A strong absorption band for the aldehyde C=O stretch will be present around 1680-1700 cm⁻¹.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Q: Are there any alternative synthetic routes to 3-Oxoisoindoline-4-carbaldehyde?
A: An alternative approach would be the oxidation of 4-methyl-3-oxoisoindoline. This would require a selective oxidation method that converts the methyl group to an aldehyde without affecting the lactam or the aromatic ring. Potential oxidizing agents could include selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN). The starting 4-methyl-3-oxoisoindoline would itself need to be synthesized, potentially from 3-methylphthalic anhydride.
Caption: Alternative synthetic route via oxidation of 4-methyl-3-oxoisoindoline.
References
- S. S. P. Bio, "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION," World Journal of Pharmacy and Pharmaceutical Sciences, vol. 5, no. 6, pp. 558-576, 2016.
-
"Vilsmeier-Haack Reaction - Chemistry Steps." [Online]. Available: [Link].
-
"Vilsmeier–Haack reaction - Wikipedia." [Online]. Available: [Link].
-
"Please suggest a method to purify an aromatic aldehyde after an SNAr reaction." ResearchGate. [Online]. Available: [Link].
-
"Vilsmeier-Haack Reaction - Organic Chemistry Portal." [Online]. Available: [Link].
-
"Pyrrole-The Vilsmeier Reaction - ChemTube3D." [Online]. Available: [Link].
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemtube3d.com [chemtube3d.com]
Technical Support Center: Purification of 3-Oxoisoindoline-4-carbaldehyde
Welcome to the technical support center for the purification of 3-Oxoisoindoline-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. The following troubleshooting guides and FAQs are structured to address specific experimental issues, explaining the underlying scientific principles to empower you to optimize your purification strategy.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of 3-Oxoisoindoline-4-carbaldehyde.
Issue 1: Low Recovery After Column Chromatography
Question: I'm experiencing significant product loss during silica gel column chromatography. What are the likely causes and how can I improve my yield?
Answer:
Low recovery from a silica gel column is a common issue and can often be attributed to the acidic nature of standard silica gel, which can interact with or even degrade sensitive compounds. 3-Oxoisoindoline-4-carbaldehyde, with its lactam and aldehyde functionalities, may be susceptible to such interactions.
Potential Causes and Solutions:
-
Compound Adsorption: The polar nature of your compound can lead to strong, sometimes irreversible, adsorption onto the acidic silica gel stationary phase.[1][2]
-
Solution 1: Use a Deactivated Stationary Phase. Consider using silica gel that has been treated with a base, such as triethylamine. You can prepare this by creating a slurry of silica gel in your starting eluent and adding 1-2% triethylamine. This will neutralize the acidic sites on the silica surface, reducing strong adsorption.
-
Solution 2: Switch to a Different Stationary Phase. Alumina (neutral or basic) can be a good alternative to silica gel for polar compounds.[1][2] It's important to choose the correct type of alumina, as acidic alumina would present the same issues as silica.
-
-
Compound Degradation: The aldehyde group can be sensitive to the acidic environment of the silica gel, potentially leading to side reactions or polymerization.
Experimental Workflow for Optimizing Column Chromatography:
Caption: Decision workflow for troubleshooting low recovery in column chromatography.
Issue 2: Persistent Impurities After Crystallization
Question: I've attempted to purify my 3-Oxoisoindoline-4-carbaldehyde by recrystallization, but I'm still seeing persistent impurities in my final product. What can I do?
Answer:
Recrystallization is a powerful technique, but its success hinges on the choice of solvent and the differing solubilities of your product and the impurities.[4][5] If impurities are co-crystallizing with your product, a different approach is needed.
Troubleshooting Steps:
-
Solvent System Optimization: The ideal recrystallization solvent will dissolve your compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[5]
-
Strategy: Experiment with a range of solvents and solvent mixtures. Given the polar nature of 3-Oxoisoindoline-4-carbaldehyde, consider solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes or acetone/hexanes.[4]
-
Protocol for Solvent Screening:
-
Place a small amount of your impure compound into several test tubes.
-
Add a few drops of a different solvent to each tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Heat the tubes. The compound should fully dissolve.
-
Allow the tubes to cool slowly to room temperature and then in an ice bath.[5]
-
The solvent that yields a good quantity of crystals with the mother liquor remaining colored (indicating impurities are left behind) is a promising choice.
-
-
-
Slow Cooling is Crucial: Rapid cooling can trap impurities within the crystal lattice.[6]
-
Best Practice: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[6]
-
-
Consider a Second Purification Step: If recrystallization alone is insufficient, a multi-step purification may be necessary.
-
Workflow: First, run a column to remove the bulk of the impurities. Then, recrystallize the partially purified product to achieve high purity.
-
Data Summary for Solvent Selection:
| Solvent System | Solubility at Room Temp | Solubility at Boiling | Crystal Formation on Cooling |
| Ethanol | Low | High | Good |
| Ethyl Acetate/Hexanes | Very Low | High | Good, ratio dependent |
| Acetone/Hexanes | Very Low | High | Good, ratio dependent |
| Water | Very Low | Moderate | May be suitable for highly polar impurities |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a column chromatography method for 3-Oxoisoindoline-4-carbaldehyde?
A1: A good starting point is to use thin-layer chromatography (TLC) to identify a suitable solvent system.[1] Begin with a moderately polar eluent, such as a 1:1 mixture of hexanes and ethyl acetate. Spot your crude material on a TLC plate and develop it in this solvent system. The ideal solvent system will give your product a retention factor (Rf) of approximately 0.3.[3]
-
If the Rf is too high (compound runs too fast), increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
If the Rf is too low (compound stays at the baseline), decrease the polarity by increasing the proportion of hexanes.
Once you have identified a suitable solvent system via TLC, you can translate this to a flash column chromatography protocol.
Q2: My compound appears to be unstable and changes color during purification. What could be happening?
A2: The aldehyde functionality in 3-Oxoisoindoline-4-carbaldehyde can be susceptible to oxidation, especially when exposed to air and light over extended periods. The isoindoline core can also be sensitive.[7]
Mitigation Strategies:
-
Work Quickly: Minimize the duration of the purification process.
-
Use an Inert Atmosphere: If possible, conduct purification steps under an inert atmosphere of nitrogen or argon to prevent oxidation.
-
Store Properly: Store the purified compound at low temperatures (e.g., 4°C) under nitrogen.[8]
Q3: Can I use reverse-phase chromatography for this compound?
A3: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is a viable option, particularly for achieving very high purity on a smaller scale. In RP-HPLC, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar.
-
Typical Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is commonly used. A small amount of an acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape.
-
Consideration: Be aware that the acidic conditions of some reverse-phase methods could potentially affect the stability of your compound.
Workflow for Method Selection:
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. columbia.edu [columbia.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
Technical Support Center: Synthesis of 3-Oxoisoindoline-4-carbaldehyde
Welcome to the technical support center for the synthesis of 3-Oxoisoindoline-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this key synthetic intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments, optimize reaction conditions, and ensure the highest purity of your final product.
Introduction: Synthetic Strategies and Potential Pitfalls
The synthesis of 3-Oxoisoindoline-4-carbaldehyde can be approached through several routes, each with its own set of potential side reactions. The most common strategies involve either the late-stage introduction of the aldehyde functionality onto a pre-formed 3-oxoisoindoline core or the cyclization of a suitably substituted benzene derivative. This guide will address the most frequently encountered issues in a question-and-answer format.
A common synthetic pathway mirrors that of the related 5-carbaldehyde isomer, starting from a substituted toluene and proceeding through bromination, cyclization, cyanation, and finally, reduction of the nitrile. Each of these steps presents opportunities for impurity generation.
Troubleshooting Guide & FAQs
FAQ 1: My reaction to form the 3-oxoisoindoline ring from a substituted benzonitrile precursor is low-yielding. What are the likely side products?
Answer:
When synthesizing the 3-oxoisoindoline ring, particularly from precursors like 2-cyanobenzaldehyde or related compounds, several side reactions can occur, leading to a decrease in the desired product's yield.[1]
-
Incomplete Cyclization: The most straightforward issue is an incomplete reaction, leaving starting material in your crude product. This is often a kinetics issue, and extending the reaction time or increasing the temperature may be beneficial. However, be aware that harsher conditions can promote the formation of other side products.
-
Formation of Phthalide Derivatives: 2-Cyanobenzaldehyde and its derivatives are known to form phthalides (isobenzofuranones) under certain conditions.[2] This can occur if the reaction conditions favor the attack of a nucleophile on the aldehyde before intramolecular cyclization with the nitrile group.
-
Dimerization or Polymerization: Aldehydes, especially in the presence of acid or base catalysts, can undergo self-condensation or polymerization reactions. If you observe the formation of high molecular weight, insoluble materials, this may be the cause.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to closely monitor the consumption of starting material and the formation of the product. This will help you determine the optimal reaction time.
-
Control Temperature: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to degradation or the formation of undesired byproducts.
-
Choice of Solvent and Base/Acid: The polarity of the solvent and the strength of the base or acid catalyst can significantly influence the reaction pathway. Consider screening different solvent systems and catalysts to find the optimal conditions for your specific substrate.
FAQ 2: I am attempting to synthesize 3-Oxoisoindoline-4-carbaldehyde by reducing the corresponding nitrile (4-cyano-3-oxoisoindoline). My main impurity appears to be the corresponding alcohol. How can I prevent this over-reduction?
Answer:
The reduction of a nitrile to an aldehyde is a delicate transformation, and over-reduction to the primary alcohol is a very common side reaction. This is particularly true when using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄). The use of Raney Nickel (Ra/Ni) in formic acid is a known method for this conversion, but still requires careful control.
Mechanism of Over-reduction:
The desired reaction stops at the imine intermediate, which is then hydrolyzed to the aldehyde. However, if the reducing agent is too reactive or present in excess, it can further reduce the aldehyde as it is formed.
Troubleshooting Steps:
-
Choice of Reducing Agent: Diisobutylaluminium hydride (DIBAL-H) is often the reagent of choice for the partial reduction of nitriles and esters to aldehydes. It is typically used at low temperatures (e.g., -78 °C) to prevent over-reduction.
-
Stoichiometry: Carefully control the stoichiometry of the reducing agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will almost certainly lead to the formation of the alcohol.
-
Temperature Control: Perform the reaction at low temperatures. Adding the reducing agent slowly to a cooled solution of the nitrile can help to control the exotherm and minimize over-reduction.
-
Quenching Procedure: The way the reaction is quenched is also critical. A careful, low-temperature quench is necessary to hydrolyze the intermediate imine to the aldehyde without reducing it further.
Experimental Protocol: DIBAL-H Reduction of a Nitrile to an Aldehyde
-
Dissolve the 4-cyano-3-oxoisoindoline in an anhydrous, inert solvent (e.g., Toluene or Dichloromethane) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes, 1.1-1.5 equivalents) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for the recommended time (monitor by TLC).
-
Quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
| Reagent | Equivalents | Purpose | Potential Issue if Deviated |
| 4-cyano-3-oxoisoindoline | 1.0 | Starting Material | - |
| DIBAL-H | 1.1 - 1.5 | Reducing Agent | Excess: Over-reduction to alcohol. Insufficient: Incomplete reaction. |
| Anhydrous Solvent | - | Reaction Medium | Presence of water will quench the DIBAL-H. |
| Methanol | ~1.0 per DIBAL-H | Quenching Agent | Added too quickly or at high temp can cause uncontrolled reaction. |
| Rochelle's Salt (aq.) | - | Workup Agent | Helps to break up the aluminum salts for easier extraction. |
FAQ 3: I am observing the formation of the corresponding carboxylic acid in my reaction mixture. What could be causing this oxidation?
Answer:
The oxidation of the aldehyde functional group to a carboxylic acid is a common side reaction, especially given the relative instability of many aldehydes. This can occur under several circumstances:
-
Aerobic Oxidation: If the reaction is run open to the air, or if the solvents are not properly degassed, molecular oxygen can oxidize the aldehyde, particularly in the presence of metal catalysts or upon exposure to light. Aldehydes are known to undergo autoxidation.[3]
-
Oxidizing Agents: Ensure that none of the reagents used contain oxidizing impurities.
-
Disproportionation (Cannizzaro Reaction): In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid. While less common for aromatic aldehydes under typical synthetic conditions, it is a possibility to consider if your reaction is run at high pH.
Troubleshooting Steps:
-
Inert Atmosphere: Run the reaction and perform the workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Solvent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen.
-
Purification of Reagents: Ensure all reagents are pure and free from oxidizing contaminants.
-
Avoid Strong Base: If possible, avoid strongly basic conditions during the reaction or workup.
-
Storage: Store the purified 3-Oxoisoindoline-4-carbaldehyde under an inert atmosphere, protected from light, and at a low temperature to prevent degradation over time.
FAQ 4: My final product is difficult to purify. What are some recommended purification strategies?
Answer:
Purification of 3-Oxoisoindoline-4-carbaldehyde can be challenging due to its polarity and potential for instability on silica gel.
-
Flash Column Chromatography: This is the most common method.
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. The addition of a small amount of a more polar solvent like methanol may be necessary for elution.
-
Deactivation of Silica: Aldehydes can sometimes streak or decompose on silica gel. Pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) can help to neutralize acidic sites and improve the chromatography.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Solvents to screen include ethyl acetate, isopropanol, acetonitrile, or mixtures thereof with hexanes or water.
-
Preparative TLC/HPLC: For small quantities or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be effective.
Visualizing the Workflow and Potential Side Products
Workflow for Synthesis via Nitrile Reduction
Caption: Synthetic workflow and common side reactions.
Potential Side Product Structures
Caption: Structures of the target molecule and key impurities.
References
-
ResearchGate. Synthesis of 3‐oxoisoindoline‐1‐carboxamides 16. Available from: [Link]
-
Journal of Pharmaceutical Science and Technology. 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Available from: [Link]
-
National Institutes of Health. Oxygen-independent decarbonylation of aldehydes by cyano-bacterial aldehyde decarbonylase: a new reaction of di-iron enzymes. Available from: [Link]
-
ResearchGate. Isoindolone Formation via Intramolecular Diels–Alder Reaction | Request PDF. Available from: [Link]
-
PubMed. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Available from: [Link]
-
PubMed. Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of isoindolinones. Available from: [Link]
Sources
Improving the stability of 3-Oxoisoindoline-4-carbaldehyde in solution
Welcome to the technical support center for 3-Oxoisoindoline-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this compound in solution. As a molecule with a unique structural combination of a lactam and an aromatic aldehyde, its stability can be influenced by several experimental factors. This document provides insights into potential challenges and offers solutions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-Oxoisoindoline-4-carbaldehyde in solution?
A1: The primary stability concerns for 3-Oxoisoindoline-4-carbaldehyde stem from the reactivity of the aldehyde functional group. Aldehydes are susceptible to oxidation, especially when exposed to air, converting the aldehyde to a carboxylic acid.[1][2] Additionally, aromatic aldehydes can undergo self-condensation or polymerization, particularly under basic conditions or in the presence of certain catalysts.[3][4] The proximity of the lactam nitrogen in the isoindolinone ring system may also influence the reactivity and stability of the aldehyde group, although specific studies on this interaction are limited.
Q2: What is the expected appearance of a fresh solution of 3-Oxoisoindoline-4-carbaldehyde, and what do changes in appearance signify?
A2: A freshly prepared solution of 3-Oxoisoindoline-4-carbaldehyde in a suitable organic solvent (e.g., DMSO, DMF) should be a clear, colorless to pale yellow solution. The appearance of a significant yellow or brown color, or the formation of a precipitate, can indicate degradation. Discoloration may suggest the formation of conjugated polymeric byproducts, while a precipitate could be due to the formation of insoluble degradation products or the compound crashing out of solution.
Q3: How should I prepare a stock solution of 3-Oxoisoindoline-4-carbaldehyde for optimal stability?
A3: For optimal stability, it is recommended to prepare stock solutions in anhydrous, high-purity aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). It is advisable to use solvents from freshly opened bottles or those that have been properly stored to minimize water content. Prepare the solution at the desired concentration immediately before use if possible. If storage is necessary, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is also good practice to purge the vial headspace with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
Q4: Can I store solutions of 3-Oxoisoindoline-4-carbaldehyde at room temperature or 4°C?
A4: Short-term storage (a few hours) at room temperature for immediate experimental use is generally acceptable, but prolonged storage under these conditions is not recommended due to the risk of degradation. Storage at 4°C can slow down degradation compared to room temperature, but for long-term stability (days to weeks), storage at -20°C or -80°C is strongly advised.
Troubleshooting Guide
Issue 1: Rapid Discoloration or Precipitation Upon Dissolving
-
Symptoms: The solution turns yellow or brown, or a solid precipitates out immediately or shortly after dissolving the compound.
-
Potential Causes & Solutions:
Potential Cause Explanation Recommended Solution Solvent Quality The solvent may contain impurities (e.g., water, amines) that can catalyze degradation reactions. Use anhydrous, high-purity solvents. Consider using solvents packaged under an inert atmosphere. Basic Conditions Traces of base in the solvent or on glassware can promote aldol-type condensation or Cannizzaro reactions.[4] Ensure all glassware is thoroughly cleaned and dried. If necessary, rinse with an acid solution followed by pure solvent. Light Exposure Aromatic aldehydes can be sensitive to light, which can initiate radical-based degradation pathways.[5] Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Concentration At higher concentrations, the rate of self-condensation or polymerization reactions can increase. Prepare solutions at the lowest feasible concentration for your experiment. If a high concentration is necessary, prepare it fresh and use it immediately.
Issue 2: Inconsistent Results in Biological or Chemical Assays
-
Symptoms: High variability in experimental results, loss of compound activity over the course of an experiment.
-
Potential Causes & Solutions:
Potential Cause Explanation Recommended Solution Degradation in Assay Buffer Aqueous assay buffers, especially those with a neutral to basic pH, can promote hydrolysis or oxidation of the aldehyde. Assess the stability of the compound in your specific assay buffer over the time course of the experiment. Consider adjusting the buffer pH to be slightly acidic (pH 6-6.5) if compatible with your assay. Reaction with Buffer Components Some buffer components, such as primary amines (e.g., Tris), can react with the aldehyde to form Schiff bases. If possible, use a non-reactive buffer system like HEPES or phosphate buffer. Oxidation Dissolved oxygen in the assay media can lead to the oxidation of the aldehyde to the corresponding carboxylic acid, which may have different activity. De-gas your assay buffer before adding the compound. You can also consider adding a small amount of a compatible antioxidant, such as BHT (butylated hydroxytoluene), if it does not interfere with your assay. Freeze-Thaw Cycles Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation. Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
-
Materials: 3-Oxoisoindoline-4-carbaldehyde (solid), anhydrous DMSO, amber glass vials with PTFE-lined caps, argon or nitrogen gas.
-
Procedure:
-
Weigh the required amount of 3-Oxoisoindoline-4-carbaldehyde in a clean, dry vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex or sonicate briefly at room temperature until the solid is completely dissolved.
-
Purge the headspace of the vial with a gentle stream of argon or nitrogen for 15-30 seconds.
-
Seal the vial tightly with the PTFE-lined cap.
-
For long-term storage, place the vial at -20°C or -80°C.
-
Protocol 2: Monitoring Solution Stability by HPLC-UV
-
Objective: To determine the stability of 3-Oxoisoindoline-4-carbaldehyde in a given solvent or buffer over time.
-
Method:
-
Prepare a solution of the compound at the desired concentration in the solvent or buffer to be tested.
-
Immediately after preparation (t=0), inject an aliquot onto a suitable reversed-phase HPLC column (e.g., C18).
-
Develop a gradient elution method using mobile phases such as water and acetonitrile with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.
-
Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (a wavelength scan can determine the optimal wavelength, likely in the 254-320 nm range for this type of chromophore).
-
Store the solution under the desired test conditions (e.g., room temperature, 4°C, 37°C).
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot and analyze under the same HPLC conditions.
-
Compare the peak area of the parent compound at each time point to the t=0 value to determine the percentage of compound remaining. The appearance of new peaks will indicate the formation of degradation products.[6][7]
-
Visualizations
Hypothesized Degradation Pathways
Caption: Potential degradation pathways for 3-Oxoisoindoline-4-carbaldehyde in solution.
Workflow for Stability Assessment
Sources
- 1. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 2. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
- 5. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for 3-Oxoisoindoline-4-carbaldehyde Reactions
Welcome to the technical support center for 3-Oxoisoindoline-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. As a bifunctional molecule featuring a reactive aldehyde and an isoindolinone core, it presents unique opportunities and challenges in synthesis. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental issues and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and general use of 3-Oxoisoindoline-4-carbaldehyde.
Q1: What are the key structural features and reactive sites of 3-Oxoisoindoline-4-carbaldehyde?
A1: 3-Oxoisoindoline-4-carbaldehyde (Molecular Formula: C₉H₇NO₂, Molecular Weight: 161.16 g/mol ) possesses two primary sites of reactivity stemming from its distinct functional groups: the aldehyde and the lactam (the isoindolinone ring system).[1][2][3]
-
The Aldehyde Group (-CHO): This is the most reactive site for most synthetic transformations. It is an electrophilic carbon that readily undergoes nucleophilic attack. Common reactions include reductive amination, Wittig reactions, Knoevenagel condensations, and the formation of Schiff bases or hydrazones.[4][5]
-
The Lactam N-H Proton: The proton on the nitrogen atom is weakly acidic (predicted pKa ~13.4) and can be deprotonated by a sufficiently strong base, allowing for N-alkylation or N-arylation reactions.[6]
-
The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing electron-withdrawing groups.
Caption: Key reactive sites on 3-Oxoisoindoline-4-carbaldehyde.
Q2: What are the recommended storage and handling conditions for this reagent?
A2: Due to the sensitivity of the aldehyde group to oxidation, proper storage is critical for maintaining the reagent's purity and reactivity.
-
Storage Temperature: Store in a tightly sealed container at 2-8°C.[2][6] Some suppliers recommend 4°C.[1]
-
Atmosphere: For long-term storage, it is best kept under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the aldehyde to the corresponding carboxylic acid.[1][6]
-
Handling: Avoid exposure to atmospheric moisture and strong oxidizing agents. When weighing and dispensing the reagent, do so promptly and reseal the container tightly. For reactions sensitive to trace impurities, using a fresh bottle or purifying the material before use is recommended.
Q3: What solvents are typically suitable for reactions with 3-Oxoisoindoline-4-carbaldehyde?
A3: Solvent choice is highly dependent on the specific reaction being performed. The goal is to fully solubilize the reactants without participating in unwanted side reactions. Aprotic solvents are generally preferred to avoid reactions with the aldehyde.
| Solvent | Polarity | Boiling Point (°C) | Typical Use Cases & Rationale |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Excellent for reactions at or below room temperature. Good solubility for many organics. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | A common choice for reactions involving organometallics or requiring anhydrous conditions.[7] |
| Toluene | Non-polar | 111 | Useful for reactions requiring higher temperatures, such as dehydrative condensations where water can be removed azeotropically.[8] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point and excellent solvating power, but must be used with caution as it can be a source of dimethylamine under certain conditions, leading to side products.[9] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | A versatile solvent for a range of transformations.[7] |
Note: Protic solvents like methanol or ethanol can be used, particularly in reductive aminations where they can also serve as the solvent for the reducing agent (e.g., NaBH₄). However, their use may lead to acetal formation as a side reaction.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and immediate method for reaction monitoring.[7] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide more quantitative and definitive data.[4]
-
TLC Analysis:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is a good starting point. A 7:3 to 1:1 mixture of Hexane:Ethyl Acetate is often effective.
-
Visualization: The compound has a UV-active chromophore, so it can be visualized under a UV lamp (254 nm). Staining with a potassium permanganate (KMnO₄) dip can also be effective, as the aldehyde group will react and produce a yellow spot on a purple background.
-
-
LC-MS Analysis: This is the preferred method for complex reaction mixtures or when tracking the formation of multiple products and byproducts. It provides both retention time and mass-to-charge ratio data, aiding in the identification of intermediates and side products.[10]
Section 2: Troubleshooting Common Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem: Low or No Product Yield
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yield is a multifaceted problem. A systematic approach is required to identify the root cause.
Caption: Systematic workflow for troubleshooting low reaction yields.
Detailed Breakdown:
-
Reagent Purity: The aldehyde is prone to oxidation into the unreactive 3-oxoisoindoline-4-carboxylic acid. Confirm the purity of your starting material via NMR or LC-MS before starting. A broad singlet around 10 ppm in the ¹H NMR spectrum confirms the aldehyde proton; its integration should be 1H.
-
Reaction Conditions:
-
Temperature: Many reactions, like reductive aminations, require an initial period at a lower temperature (e.g., 0°C) during the addition of reagents to control the reaction rate, followed by warming to room temperature or gentle heating.[11] Drastic temperature changes can lead to decomposition.
-
Atmosphere: If your reagents or intermediates are sensitive to air or moisture, conducting the reaction under an inert atmosphere (N₂ or Ar) is crucial.[7]
-
Solvent: Ensure your solvent is anhydrous, especially for reactions involving water-sensitive reagents like Grignards or strong bases.
-
-
Catalyst Activity: If using a catalyst (e.g., Pd for cross-coupling or an acid/base for condensation), ensure it is active. Solid catalysts may need activation, and some solutions degrade over time.
-
Workup and Purification: Your product may be partially water-soluble, leading to losses during aqueous workup. Try back-extracting the aqueous layer with your organic solvent. Some compounds are sensitive to the acidic nature of silica gel; consider using deactivated silica (with triethylamine) or an alternative purification method like crystallization.
Problem: Multiple Spots on TLC / Impure Product
Q: I'm observing multiple unexpected spots on my TLC plate. What are the likely side products and how can I minimize them?
A: The appearance of multiple spots indicates the formation of side products or the presence of unreacted starting materials.
Common Side Products & Mitigation Strategies:
-
Carboxylic Acid:
-
Cause: Oxidation of the aldehyde by atmospheric oxygen. This is the most common impurity.
-
Mitigation: Run the reaction under an inert atmosphere (N₂ or Ar). Use freshly distilled, de-gassed solvents.
-
-
Over-reduction (Alcohol):
-
Cause: In reductive aminations, if a strong reducing agent (e.g., LiAlH₄) is used or if an excess of a milder one (e.g., NaBH₄) is added too quickly or at a high temperature, the aldehyde can be reduced to the corresponding alcohol.
-
Mitigation: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB), which is particularly effective for reductive aminations.[7] Add the reducing agent slowly at a controlled temperature (e.g., 0°C).
-
-
Dimerization/Self-Condensation:
-
Cause: Under certain basic or acidic conditions, aldehydes can undergo self-condensation reactions (e.g., aldol condensation).
-
Mitigation: Maintain a controlled pH. Add the aldehyde slowly to the reaction mixture containing the other nucleophile to keep its instantaneous concentration low.
-
-
Acetal Formation:
-
Cause: Reaction with alcohol solvents (e.g., methanol, ethanol) under acidic conditions.
-
Mitigation: If possible, use an aprotic solvent. If an alcohol solvent is necessary, ensure the conditions are not strongly acidic until desired.
-
Problem: Inconsistent Reaction Outcomes
Q: My results are not reproducible. What factors should I investigate?
A: Lack of reproducibility often points to subtle, uncontrolled variables in the experimental setup.
-
Water Content: Trace amounts of water can quench organometallics, hydrolyze intermediates, or alter catalyst activity. Always use anhydrous solvents and flame-dry glassware for moisture-sensitive reactions.
-
Reagent Quality: A new bottle of a reagent may have a different purity or inhibitor concentration than an old one. If you suspect reagent degradation, use a freshly opened bottle or purify the reagent before use.
-
Reaction Time and Temperature: Precisely control these parameters. An oil bath with a temperature controller is more reliable than a hot plate. Monitor the reaction by TLC or LC-MS to determine the true endpoint rather than relying on a fixed time.[10]
-
Atmosphere: Ensure a consistent inert atmosphere if the reaction is air-sensitive. A slow, steady flow of nitrogen or argon is more effective than a sealed flask with a static atmosphere.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol describes the reaction of 3-Oxoisoindoline-4-carbaldehyde with a primary or secondary amine to form the corresponding amine product.
Caption: Step-by-step workflow for a typical reductive amination.
Methodology:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Oxoisoindoline-4-carbaldehyde (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the starting material completely.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq). Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine or enamine intermediate.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) in small portions over 10-15 minutes. Caution: Gas evolution may occur.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aldehyde is fully consumed.
-
Workup: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Methodology:
-
Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture. Dilute it in a vial with a small amount of a suitable solvent like DCM or ethyl acetate.
-
Spotting: On a silica gel TLC plate, spot the starting material (SM) in one lane, the reaction mixture (RM) in the middle lane, and a co-spot (C) of both SM and RM in a third lane.
-
Elution: Place the TLC plate in a chamber containing the chosen mobile phase (e.g., 1:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the spots. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.
-
Interpretation:
-
The starting aldehyde should be a single spot in the SM lane.
-
In the RM lane, you should see the disappearance of the SM spot and the appearance of a new spot for the product. The product is typically more polar or less polar than the starting material depending on the transformation, resulting in a lower or higher Rf value, respectively.
-
The co-spot lane helps to definitively confirm if any starting material remains in the reaction mixture.
-
References
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). [Link]
-
ResearchGate. Optimization of reaction conditions. [Link]
-
ResearchGate. Synthesis of 3‐oxoisoindoline‐1‐carboxamides 16. [Link]
-
ResearchGate. Optimization of reaction conditions for the synthesis of compound (4 a) [a]. [Link]
-
Lettieri, M., et al. (2024). A simple and effective colorimetric assay for the detection of indole-3-carbaldehyde in foods. Food Chemistry Advances. [Link]
-
ResearchGate. Optimization of reaction conditions for Oxo-DA reaction. [Link]
-
Royal Society of Chemistry. Supporting Information Probing the reactivity of o-phthalaldehydic acid/methyl ester: Synthesis of N-isoindolinones and 3-arylaminophthalides. [Link]
-
Organic Chemistry Portal. Synthesis of isoindolinones. [Link]
-
Wikipedia. Pyridine-4-carbaldehyde. [Link]
-
ResearchGate. Optimization of reaction conditions for the synthesis of oxazoline. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 771-08-4|3-Oxoisoindoline-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. 771-08-4 | 3-Oxoisoindoline-4-carbaldehyde - Moldb [moldb.com]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
- 6. 3-Oxoisoindoline-5-carbaldehyde | 1260664-94-5 [amp.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Oxoisoindoline-4-carbaldehyde
Welcome to the technical support center for the synthesis of 3-Oxoisoindoline-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and avoid the formation of impurities during your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Introduction to the Synthetic Challenge
3-Oxoisoindoline-4-carbaldehyde is a valuable building block in medicinal chemistry. However, its synthesis can be challenging due to the potential for side reactions and the formation of closely related impurities that can be difficult to separate. This guide will focus on the most probable synthetic pathways and provide strategies to minimize impurity formation, ensuring a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-Oxoisoindoline-4-carbaldehyde?
While a direct, one-step synthesis is not widely reported, two plausible and effective routes are the reduction of a nitrile precursor and the formylation of the isoindolinone core.
-
Route A: Reduction of 4-Cyanoisoindolin-1-one: This is a highly probable route, analogous to the synthesis of the 5-carbaldehyde isomer. It involves the catalytic reduction of the nitrile group to an aldehyde.
-
Route B: Vilsmeier-Haack Formylation of Isoindolin-1-one: This classic formylation reaction can introduce a carbaldehyde group onto the aromatic ring of the isoindolinone.
Q2: I'm attempting the reduction of 4-Cyanoisoindolin-1-one and my yield is low with significant side products. What could be the cause?
Low yields in the reduction of nitriles to aldehydes, particularly when using catalysts like Raney Nickel, often stem from over-reduction or competing side reactions. The primary amine is a common byproduct of over-reduction. The reaction conditions, including temperature, pressure, and reaction time, are critical.
Q3: During the work-up of my Vilsmeier-Haack reaction, I'm getting a complex mixture of products. How can I improve the selectivity?
The Vilsmeier-Haack reaction is sensitive to the electronic nature of the substrate. The isoindolinone ring system can be susceptible to side reactions such as the formation of chloro- or formyl-substituted byproducts. Careful control of the stoichiometry of the Vilsmeier reagent and the reaction temperature is crucial for maximizing the yield of the desired product.
Troubleshooting Guide
This section provides a detailed breakdown of potential issues, their causes, and actionable solutions for the two primary synthetic routes.
Route A: Reduction of 4-Cyanoisoindolin-1-one
This route is often preferred due to the availability of the starting nitrile. The key is to control the reduction to the aldehyde stage without further reduction to the alcohol or amine.
| Impurity | Structure | Probable Cause of Formation |
| 4-(Aminomethyl)isoindolin-1-one | Over-reduction of the nitrile group. | |
| 4-(Hydroxymethyl)isoindolin-1-one | Over-reduction of the aldehyde. | |
| Starting Material (4-Cyanoisoindolin-1-one) | Incomplete reaction. | |
| 4-Carboxyisoindolin-1-one | Oxidation of the aldehyde during workup or purification. |
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of aldehyde, significant amount of primary amine detected (e.g., by LC-MS or NMR). | Over-reduction due to excessive catalyst, high temperature, or prolonged reaction time. | 1. Reduce Catalyst Loading: Carefully optimize the amount of Raney Nickel. 2. Lower Reaction Temperature: Perform the reaction at a lower temperature to improve selectivity. 3. Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and quench it as soon as the starting material is consumed. |
| Presence of 4-(hydroxymethyl)isoindolin-1-one as a byproduct. | The aldehyde product is being further reduced to the corresponding alcohol. | 1. Use a Milder Reducing Agent: Consider alternative, less aggressive reducing agents. 2. Strict Temperature Control: Maintain a consistently low reaction temperature. |
| Significant amount of unreacted starting material remains. | Incomplete reaction due to insufficient catalyst, low temperature, or short reaction time. | 1. Optimize Catalyst Loading: Incrementally increase the amount of Raney Nickel. 2. Increase Reaction Time: Extend the reaction duration while carefully monitoring for the formation of over-reduction byproducts. |
| Formation of 4-carboxyisoindolin-1-one during workup or purification. | The aldehyde is sensitive to air oxidation, especially under basic conditions. | 1. Perform Workup Under Inert Atmosphere: Use nitrogen or argon during extraction and isolation steps. 2. Avoid Basic Conditions: If possible, maintain a neutral or slightly acidic pH during workup. 3. Prompt Purification: Purify the crude product quickly after isolation. |
Route B: Vilsmeier-Haack Formylation of Isoindolin-1-one
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic rings. The success of this reaction depends on the careful preparation and use of the Vilsmeier reagent (typically formed from POCl₃ and DMF).
| Impurity | Structure | Probable Cause of Formation |
| Di-formylated product | Reaction with excess Vilsmeier reagent. | |
| Chloro-substituted isoindolinone | Side reaction with the Vilsmeier reagent. | |
| Unreacted Isoindolin-1-one | Incomplete reaction. | |
| Polymeric materials | Uncontrolled reaction conditions leading to polymerization. |
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of a di-formylated byproduct. | The reaction is not selective, and the Vilsmeier reagent attacks the product as well. | 1. Control Stoichiometry: Use a stoichiometric amount or a slight excess of the Vilsmeier reagent. 2. Slow Addition: Add the Vilsmeier reagent to the substrate solution slowly and at a low temperature. |
| Presence of chloro-substituted isoindolinone. | A known side reaction of the Vilsmeier-Haack reaction. | 1. Optimize Reaction Temperature: Lowering the reaction temperature may suppress this side reaction. 2. Purification: These impurities can often be separated by column chromatography. |
| Low conversion of starting material. | The Vilsmeier reagent is not reactive enough, or the reaction conditions are too mild. | 1. Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. 2. Increase Reaction Time: Allow the reaction to proceed for a longer duration. |
| Formation of a dark, intractable tar. | Polymerization of the starting material or product under the reaction conditions. | 1. Strict Temperature Control: Avoid localized overheating. 2. Use of a Co-solvent: In some cases, a co-solvent can help to prevent polymerization. |
Experimental Protocols
Protocol 1: Reduction of 4-Cyanoisoindolin-1-one with Raney Nickel
This protocol is a general guideline and should be optimized for your specific setup.
-
Catalyst Preparation: In a fume hood, carefully wash Raney Nickel (commercially available as a slurry in water) with deionized water until the washings are neutral. Then, wash with ethanol to remove the water.
-
Reaction Setup: To a solution of 4-Cyanoisoindolin-1-one (1.0 eq) in a mixture of formic acid and water (e.g., 75% aqueous formic acid), add the prepared Raney Nickel catalyst (a catalytic amount, to be optimized).
-
Reaction: Stir the mixture at a controlled temperature (start with room temperature and gently heat if necessary) and monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully filter off the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry. Keep the filter cake wet.
-
Isolation: Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic extracts, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Protocol 2: Vilsmeier-Haack Formylation of Isoindolin-1-one
This reaction should be performed under anhydrous conditions.
-
Vilsmeier Reagent Preparation: In a fume hood, add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to ice-cold N,N-dimethylformamide (DMF, 3-5 eq). Stir the mixture at 0°C for 30 minutes.
-
Reaction: To the prepared Vilsmeier reagent, add a solution of Isoindolin-1-one (1.0 eq) in DMF dropwise at 0°C.
-
Heating: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 60-80°C) and stir for several hours, monitoring the progress by TLC.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a base (e.g., sodium hydroxide solution) to pH 7-8.
-
Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Analytical Characterization
To effectively troubleshoot your synthesis, it is essential to have robust analytical methods to identify and quantify your target compound and any impurities.
-
High-Performance Liquid Chromatography (HPLC): Develop a gradient or isocratic method to separate the starting material, product, and potential impurities. A C18 column is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to identify the molecular weights of the components in your reaction mixture, which can help in elucidating the structures of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your final product and identifying impurities. Pay close attention to the aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the disappearance of the nitrile signal in the ¹³C NMR for Route A.
References
- Journal of Medicinal Chemistry for analogous syntheses of substituted isoindolinones.
- Organic Syntheses for detailed and reliable procedures for common reactions like the Vilsmeier-Haack reaction.
- Comprehensive Organic Transformations by Richard C.
Technical Support Center: Optimizing Reaction Conditions for 3-Oxoisoindoline-4-carbaldehyde Derivatives
Welcome to the technical support center for the synthesis and optimization of 3-oxoisoindoline-4-carbaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this important class of molecules. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.
I. Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the synthesis of 3-oxoisoindoline-4-carbaldehyde derivatives.
Q1: What are the common synthetic strategies for preparing the 3-oxoisoindoline core structure?
A1: The 3-oxoisoindoline core is typically synthesized through several key methods. One common approach is the palladium-catalyzed carbonylation of 2-bromobenzaldehyde derivatives with primary amines.[1][2][3] This method offers a versatile route to a variety of N-substituted isoindolinones. Another strategy involves the reductive amination of 2-carboxybenzaldehyde with amines, followed by intramolecular cyclization.[4] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the isoindolinone ring.
Q2: Which formylation methods are suitable for introducing the carbaldehyde group at the 4-position of the 3-oxoisoindoline ring?
A2: Introducing a formyl group onto an electron-rich aromatic ring like the 3-oxoisoindoline system can be achieved through electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7][8] It utilizes a Vilsmeier reagent, typically generated in situ from a substituted formamide (like DMF) and phosphorus oxychloride (POCl₃).[9][10] The Reimer-Tiemann reaction is another classic method for ortho-formylation of phenols, and its principles can be adapted for other electron-rich aromatic systems, though it may be less common for this specific substrate.[11][12][13][14]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. By co-spotting the reaction mixture with the starting materials, you can observe the consumption of reactants and the appearance of the product spot. Staining with a suitable agent, such as potassium permanganate or vanillin, can aid in the visualization of the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
II. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of 3-oxoisoindoline-4-carbaldehyde derivatives.
Issue 1: Low or No Product Yield
Q: My reaction is not proceeding as expected, and I'm observing a very low yield of the desired 3-oxoisoindoline-4-carbaldehyde. What are the potential causes and how can I troubleshoot this?
A: Low product yield is a common issue that can stem from several factors. A systematic evaluation of your reaction setup is crucial for identifying the root cause.
| Potential Cause | Explanation & Recommended Solution |
| Inactive or Insufficient Catalyst (for Pd-catalyzed routes) | The palladium catalyst may be deactivated or used in an insufficient amount. Ensure you are using a fresh, high-quality catalyst and consider increasing the catalyst loading incrementally. |
| Inappropriate Solvent | The choice of solvent is critical for reactant solubility and reaction kinetics. For palladium-catalyzed carbonylations, polar aprotic solvents like DMF or DMSO are often effective. For formylation reactions, the solvent can influence the reactivity of the Vilsmeier reagent.[8][9] Screen a range of solvents to find the optimal one for your specific substrate. |
| Suboptimal Reaction Temperature | The reaction temperature may be too low for the reaction to proceed at a reasonable rate. Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction progress by TLC. Conversely, excessively high temperatures can lead to product decomposition. |
| Insufficient Reaction Time | The reaction may require a longer time to reach completion. Continue to monitor the reaction by TLC until the starting material is consumed. |
| Moisture Contamination | Many reagents, especially in the Vilsmeier-Haack reaction, are sensitive to moisture.[15] Ensure that all glassware is thoroughly dried and that anhydrous solvents and reagents are used. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
| Poor Quality Starting Materials | Impurities in the starting materials can inhibit the reaction or lead to the formation of side products. Purify your starting materials before use if their purity is questionable. |
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
Issue 2: Formation of Multiple Products/Side Reactions
Q: My TLC analysis shows multiple spots, indicating the formation of several side products. How can I improve the selectivity of my reaction?
A: The formation of multiple products is often due to competing side reactions. Optimizing the reaction conditions can significantly improve the selectivity towards the desired product.
| Potential Cause | Explanation & Recommended Solution |
| Over-reaction or Decomposition | Excessively high temperatures or prolonged reaction times can lead to the decomposition of the product or further reactions. Try lowering the reaction temperature and monitoring the reaction closely to stop it once the starting material is consumed. |
| Di-formylation or Polymerization | In the Vilsmeier-Haack reaction, if the aromatic ring is highly activated, di-formylation can occur.[15] To minimize this, carefully control the stoichiometry of the Vilsmeier reagent. Using a slight excess of the 3-oxoisoindoline substrate may favor mono-formylation. Polymerization can also be an issue with highly reactive substrates; using milder conditions can help mitigate this. |
| Formation of Regioisomers | Depending on the substituents on the 3-oxoisoindoline ring, formylation could potentially occur at other positions. The electronic and steric nature of the substituents will direct the electrophilic substitution. Careful analysis of the product mixture (e.g., by NMR) is necessary to identify the different isomers. Modifying the directing groups on the starting material may be necessary to achieve the desired regioselectivity. |
| Side Reactions of the Vilsmeier Reagent | The Vilsmeier reagent itself can undergo side reactions if not handled properly. It is best to generate it in situ and use it immediately.[5][6] |
Decision Tree for Addressing Side Product Formation
Caption: A decision-making flowchart for improving reaction selectivity.
Issue 3: Difficulty in Product Purification
Q: I have obtained my crude product, but I'm facing challenges in purifying it. What are the recommended purification techniques?
A: The purification of aromatic aldehydes can sometimes be challenging due to their physical properties and potential impurities.
| Problem | Recommended Solution |
| Product is an oil or a low-melting solid | If the product is not a crystalline solid, purification by column chromatography on silica gel is the most common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. |
| Contamination with acidic impurities (e.g., carboxylic acid from over-oxidation) | An aqueous work-up with a mild base, such as a saturated sodium bicarbonate solution, can effectively remove acidic impurities by extracting them into the aqueous layer.[16] |
| Formation of a bisulfite adduct | For aldehydes that are difficult to purify by other means, forming a solid bisulfite adduct can be an effective purification strategy.[16][17][18] The aldehyde is treated with an aqueous solution of sodium bisulfite to form a crystalline adduct, which can be filtered and washed. The pure aldehyde can then be regenerated by treating the adduct with a base. |
| Residual DMF from Vilsmeier-Haack reaction | DMF has a high boiling point and can be difficult to remove under reduced pressure. Washing the organic extract thoroughly with water or brine during the work-up can help remove most of the residual DMF. |
III. Experimental Protocols
The following protocols provide a general framework for the synthesis of 3-oxoisoindoline-4-carbaldehyde derivatives. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Synthesis of N-Substituted 3-Oxoisoindoline
This protocol describes a general procedure for the synthesis of an N-substituted 3-oxoisoindoline via palladium-catalyzed carbonylation.
Materials:
-
2-Bromobenzaldehyde derivative (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.1 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Toluene (anhydrous)
-
Carbon monoxide (CO) gas (balloon or pressurized vessel)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-bromobenzaldehyde derivative, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene, followed by the primary amine and triethylamine via syringe.
-
Evacuate and backfill the flask with carbon monoxide gas (use appropriate safety precautions).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation of N-Substituted 3-Oxoisoindoline
This protocol outlines the formylation of an N-substituted 3-oxoisoindoline at the 4-position.
Materials:
-
N-Substituted 3-oxoisoindoline (1.0 equiv)
-
Phosphorus oxychloride (POCl₃, 1.5 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium acetate solution
-
Ice bath
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous DMF.
-
Cool the flask in an ice bath.
-
Add POCl₃ dropwise to the cold DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the N-substituted 3-oxoisoindoline in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous sodium acetate solution.
-
Stir the mixture for 30 minutes.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
IV. References
-
Reddit. (2015). Purifying aldehydes? [Online discussion]. Available at: [Link] (Accessed: January 18, 2026).
-
Zhang, J., et al. (2024). Palladium-Catalyzed Cascade Carbonylation Reaction: Synthesis of Fused Isoindolinones. Organic Letters, 26(27), 5625-5629. Available at: [Link] (Accessed: January 18, 2026).
-
Fleischer, S., et al. (2014). Palladium-catalyzed carbonylation of 2-bromoanilines with 2-formylbenzoic acid and 2-halobenzaldehydes: efficient synthesis of functionalized isoindolinones. Chemistry, 20(44), 14184-8. Available at: [Link] (Accessed: January 18, 2026).
-
Sawada, H., et al. (1979). Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. The Journal of Biochemistry, 86(3), 883-894. Available at: [Link] (Accessed: January 18, 2026).
-
Cho, C. S., Jiang, L. H., & Shim, S. C. (1998). Synthesis of Isoindolinones by Palladium-Catalyzed Carbonylative Cyclization of 2-Bromobenzaldehyde with Diamines. Synthetic Communications, 28(5), 849-855. Available at: [Link] (Accessed: January 18, 2026).
-
Paparizos, C., & Gabet, V. M. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. U.S. Patent No. 6,060,631. Available at: (Accessed: January 18, 2026).
-
St. Jean, D. J., Jr., & Fandrick, K. R. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1184-1188. Available at: [Link] (Accessed: January 18, 2026).
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Online discussion]. Available at: [Link] (Accessed: January 18, 2026).
-
Cho, C. S., Jiang, L. H., & Shim, S. C. (1998). Synthesis of Isoindolinones by Palladium-Catalyzed Carbonylative Cyclization of 2-Bromobenzaldehyde with Diamines. ResearchGate. Available at: [Link] (Accessed: January 18, 2026).
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Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions. Available at: [Link] (Accessed: January 18, 2026).
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Barluenga, J., et al. (2019). Palladium-Catalyzed Carbonylative Dearomatization of Indoles. Organic Letters, 21(13), 5264-5268. Available at: [Link] (Accessed: January 18, 2026).
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Wikipedia. (n.d.). Reimer-Tiemann-Reaktion. Available at: [Link] (Accessed: January 18, 2026).
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Heravi, M. M., et al. (2018). Synthesis of Various N‐heterocycles Using the Ugi Four‐Center Three‐Component Reaction. ResearchGate. Available at: [Link] (Accessed: January 18, 2026).
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link] (Accessed: January 18, 2026).
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link] (Accessed: January 18, 2026).
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Reddy, C. D., et al. (1994). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(4), 863-867. Available at: [Link] (Accessed: January 18, 2026).
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Wikipedia. (n.d.). Reimer–Tiemann reaction. Available at: [Link] (Accessed: January 18, 2026).
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Grokipedia. (n.d.). Reimer–Tiemann reaction. Available at: [Link] (Accessed: January 18, 2026).
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Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184. Available at: [Link] (Accessed: January 18, 2026).
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link] (Accessed: January 18, 2026).
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YouTube. (2021). Vilsmeier-Haack Reaction. Available at: [Link] (A representative link, as the original may not be stable).
-
Asadi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 366-377. Available at: [Link] (Accessed: January 18, 2026).
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Sridharan, V., & Muthusubramanian, S. (2010). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 2(1), 488-498. Available at: [Link] (Accessed: January 18, 2026).
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link] (Accessed: January 18, 2026).
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Wang, Y., et al. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Available at: [Link] (Accessed: January 18, 2026).
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Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. Available at: [Link] (Accessed: January 18, 2026).
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Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Available at: [Link] (Accessed: January 18, 2026).
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Carlucci, C., et al. (2022). Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. Molecules, 27(19), 6529. Available at: [Link] (Accessed: January 18, 2026).
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Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1079-1090. Available at: [Link] (Accessed: January 18, 2026).
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ResearchGate. (2023). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. [Figure]. Available at: [Link] (Accessed: January 18, 2026).
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ResearchGate. (2020). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. [Review]. Available at: [Link] (Accessed: January 18, 2026).
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Kumar, S., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(3), 961-968. Available at: [Link] (Accessed: January 18, 2026).
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Technical Support Center: Reaction Monitoring of 3-Oxoisoindoline-4-carbaldehyde by TLC
Welcome to the technical support center for monitoring reactions involving 3-Oxoisoindoline-4-carbaldehyde using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting solutions for common challenges encountered during experimental work. Our approach is grounded in scientific principles to ensure you can develop robust, reproducible TLC methods for your specific application.
Introduction: The Chemistry of Monitoring 3-Oxoisoindoline-4-carbaldehyde
3-Oxoisoindoline-4-carbaldehyde is a bifunctional molecule featuring a polar lactam (the isoindolinone core) and a reactive aldehyde group. Its aromatic nature allows for easy visualization under UV light. When monitoring a reaction, the goal of TLC is to resolve the starting material from the product(s) and any intermediates.[1] The polarity of the product will differ from the starting material; for instance, if the aldehyde is converted to a less polar imine or a more polar alcohol, this change in polarity is what allows for separation on a TLC plate.[1]
This guide will walk you through setting up your TLC, interpreting the results, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the best starting eluent system for TLC of 3-Oxoisoindoline-4-carbaldehyde?
A1: Based on the polar nature of the isoindolinone core and the aldehyde, a medium-polarity solvent system is the ideal starting point. A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is recommended.[2] Start with a ratio of 1:1 Hexane:Ethyl Acetate . From there, you can adjust the ratio to achieve optimal separation, aiming for an Rf value of the starting material between 0.2 and 0.4.[1]
-
If your compound runs too high (Rf > 0.6): Decrease the polarity of the eluent by increasing the proportion of hexane.
-
If your compound stays on the baseline (Rf < 0.2): Increase the polarity of the eluent by increasing the proportion of ethyl acetate.[3]
Q2: How can I visualize the spots on my TLC plate?
A2: 3-Oxoisoindoline-4-carbaldehyde and many of its derivatives are aromatic and contain conjugated systems, making them visible under short-wave (254 nm) UV light, where they will appear as dark spots on a fluorescent green background.[2] For more specific visualization or for products that are not UV-active, chemical stains are highly effective:
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain that reacts with any oxidizable functional group. The aldehyde on your starting material will react to form a yellow spot on a purple background.
-
p-Anisaldehyde Stain: This stain is excellent for visualizing aldehydes, ketones, and alcohols, often producing a range of colors which can help differentiate between spots with similar Rf values.[4]
-
2,4-Dinitrophenylhydrazine (DNP) Stain: This stain is highly selective for aldehydes and ketones, which will appear as orange or yellow-red spots.[1]
Q3: What does the Retention Factor (Rf) tell me?
A3: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3] It is a measure of a compound's affinity for the stationary phase (the silica plate) versus the mobile phase (the eluent). A lower Rf indicates a more polar compound that interacts more strongly with the polar silica gel. A higher Rf indicates a less polar compound. By comparing the Rf of the spot in your reaction mixture lane to the starting material, you can determine if the reaction is proceeding. A new spot appearing (typically with a different Rf) indicates product formation.
Q4: How do I properly set up a TLC experiment for reaction monitoring?
A4: Proper setup is crucial for reliable results. A three-lane spotting pattern is best practice:
-
Lane 1 (Reference): Spot a dilute solution of your starting material, 3-Oxoisoindoline-4-carbaldehyde.
-
Lane 2 (Co-spot): Spot the starting material first, then, on top of the same spot, apply an aliquot of your reaction mixture. This helps to confirm the identity of the starting material spot in the reaction lane, especially if Rf values are close.[4]
-
Lane 3 (Reaction Mixture): Spot a dilute aliquot of your reaction mixture.
This setup allows you to track the disappearance of the starting material and the appearance of the product(s) over time.
Troubleshooting Guide
This section addresses specific problems you might encounter during your TLC analysis in a question-and-answer format.
| Problem | Potential Causes | Solutions & Explanations |
| Spots are streaking or tailing. | 1. Sample is too concentrated.[5][6] 2. The compound is highly acidic or basic.[6] 3. The compound is unstable on the silica gel.[4] | 1. Dilute your sample before spotting it on the TLC plate. Overloaded samples do not move up the plate in a defined spot. 2. Add a small amount of acid (e.g., 1% acetic acid) or base (e.g., 1% triethylamine) to your eluent system to neutralize the compound and prevent its strong interaction with the silica.[1][6] 3. Consider using a different stationary phase, such as alumina, or running the TLC quickly at a lower temperature.[1] |
| I can't see any spots on my TLC plate. | 1. The sample concentration is too low.[5] 2. The compound is not UV-active. 3. The spotting line is below the solvent level in the chamber.[5] | 1. Concentrate your sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[5] 2. Use a chemical stain for visualization (see FAQ 2). 3. Ensure the initial spotting line on your TLC plate is above the level of the eluent in the developing chamber to prevent the sample from dissolving into the solvent pool. |
| The starting material and product have the same Rf value. | 1. The eluent system does not have the right polarity to resolve the compounds. 2. The polarity of the starting material and product are very similar. | 1. Systematically vary the polarity of your eluent. Try different solvent combinations (e.g., Dichloromethane/Methanol or Toluene/Acetone).[7] 2. If changing the eluent doesn't work, consider a 2D TLC. Run the plate in one solvent system, dry it, rotate it 90 degrees, and run it in a second, different solvent system. This can often separate compounds with very similar polarities.[4] |
| The solvent front is running unevenly. | 1. The TLC plate is touching the side of the chamber or filter paper.[5] 2. The bottom of the plate is not level with the solvent. 3. The chamber is not properly saturated with solvent vapor. | 1. Ensure the plate is centered in the chamber and not touching the sides. 2. Make sure the plate is placed flat on the bottom of the chamber. 3. Place a piece of filter paper in the chamber, saturated with the eluent, and allow the chamber to sit for 5-10 minutes before running the plate. This ensures a uniform solvent vapor environment. |
| The spots are very large or blob-like. | 1. The spotting of the sample was too wide.[1] 2. The sample was dissolved in a high-boiling point solvent (e.g., DMSO, DMF).[4] | 1. Use a fine capillary to spot the sample, aiming for a spot size of 1-2 mm in diameter.[1] 2. If possible, dilute the reaction aliquot in a more volatile solvent before spotting. If not, after spotting, place the TLC plate under high vacuum for a few minutes to remove the high-boiling solvent before developing.[4] |
Experimental Protocols & Data
Protocol 1: Developing an Optimal TLC Eluent System
-
Prepare the TLC Plate: Using a pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel plate.
-
Prepare Test Solutions: Create dilute solutions of your starting material and reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the Plate: Spot your starting material on the plate.
-
Test Initial Solvent System: Prepare a developing chamber with a 1:1 mixture of hexane and ethyl acetate. Place the TLC plate in the chamber and allow the solvent to run until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate, mark the solvent front with a pencil, and visualize the spot(s) under a UV lamp. Calculate the Rf value.
-
Optimize: Based on the initial Rf, adjust the solvent ratio as described in FAQ 1 and the table below until you achieve an Rf for the starting material of approximately 0.2-0.4.
Table 1: Suggested Eluent Systems for Optimization
| Compound Polarity | Starting Eluent System (v/v) | To Decrease Rf (Increase Polarity) | To Increase Rf (Decrease Polarity) |
| Medium (Starting Point) | 1:1 Hexane:Ethyl Acetate | Increase Ethyl Acetate ratio (e.g., 2:3) | Increase Hexane ratio (e.g., 3:2) |
| High | 9:1 Dichloromethane:Methanol | Increase Methanol ratio (e.g., 8:2) | Increase Dichloromethane ratio (e.g., 9.5:0.5) |
| Low | 9:1 Hexane:Ethyl Acetate | Increase Ethyl Acetate ratio (e.g., 8:2) | Increase Hexane ratio (e.g., 19:1) |
This table provides starting points. The ideal system will depend on the specific product of your reaction.
Visual Workflows
Standard TLC Monitoring Workflow
This diagram illustrates the standard procedure for monitoring a chemical reaction using TLC.
Caption: Standard workflow for TLC reaction monitoring.
TLC Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common TLC issues.
Caption: A decision tree for troubleshooting TLC problems.
References
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
The Royal Society of Chemistry. Supporting Information: Probing the reactivity of o-phthalaldehydic acid/methyl ester: Synthesis of N-isoindolinones and 3-arylaminophthalides. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
ChemBAM. TLC troubleshooting. [Link]
-
Reddit. Solvent for aldehyde for TLC : r/OrganicChemistry. [Link]
-
ResearchGate. Synthesis of 3-oxoisoindoline-1-carbonitrile 4 catalyzed by NH2SO3H. [Link]
-
Crawford Scientific. How to Choose the Best Eluent for Thin Layer Chromatography. [Link]
-
ResearchGate. How can I find out the same Rf value compounds by TLC wise without using NMR? [Link]
Sources
Technical Support Center: Synthesis of 3-Oxoisoindoline-4-carbaldehyde
Introduction: 3-Oxoisoindoline-4-carbaldehyde is a pivotal building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors like Talazoparib.[1][2] Its synthesis, however, is not without challenges, often involving sensitive functional groups and demanding precise control over reaction conditions to achieve desired regioselectivity and yield. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues and answering frequently asked questions related to its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing 3-Oxoisoindoline-4-carbaldehyde?
A1: The synthesis of this target molecule generally proceeds via two strategic routes, each with its own set of advantages and challenges.
-
Direct Formylation of the Isoindolinone Core: This approach involves introducing the aldehyde group directly onto the pre-formed 3-oxoisoindoline ring. The most common method for this is the Vilsmeier-Haack reaction, which utilizes a formylating agent generated in situ from reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3][4] The success of this route is highly dependent on the electronic properties of the isoindolinone ring system.
-
Functional Group Interconversion at the C4 Position: This strategy begins with a 3-oxoisoindoline derivative already substituted at the 4-position with a group that can be readily converted into an aldehyde. Common precursors include:
-
4-Methyl-3-oxoisoindoline: Oxidation of the methyl group to an aldehyde. This requires careful selection of the oxidant to avoid over-oxidation to the carboxylic acid.[5]
-
4-(Hydroxymethyl)-3-oxoisoindoline: Mild oxidation of the primary alcohol to the aldehyde. Reagents like Dess-Martin periodinane (DMP) or Swern oxidation are often employed for this transformation.[6]
-
Methyl 3-oxoisoindoline-4-carboxylate: Reduction of the ester to the primary alcohol, followed by oxidation to the aldehyde.[7]
-
The choice of strategy often depends on the availability of starting materials and the scale of the synthesis.
Caption: Overview of primary synthetic routes.
Q2: Why is regioselectivity a major concern during direct formylation?
A2: Regioselectivity is critical because the 3-oxoisoindoline ring system has multiple positions susceptible to electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction. The lactam ring contains both an electron-donating nitrogen atom (amide resonance) and an electron-withdrawing carbonyl group. The interplay of these electronic effects, along with the fused benzene ring, directs the incoming electrophile. While the C4 position is often favored, substitution at other positions (like C6 or C7) can occur, leading to a mixture of isomers that are often difficult to separate. The precise outcome can be sensitive to the reaction solvent, temperature, and the specific Vilsmeier reagent used.
Q3: What are the most common impurities I should monitor for during synthesis and purification?
A3: Awareness of potential impurities is key to developing a robust purification protocol. Common impurities include:
-
Unreacted Starting Material: Incomplete conversion is a frequent issue.
-
Isomeric Byproducts: As discussed in Q2, formylation or substitution at other ring positions.
-
Over-oxidation Product: If using an oxidation strategy, the corresponding 3-oxoisoindoline-4-carboxylic acid is a very common byproduct.
-
Reagent-derived Impurities: Hydrolyzed Vilsmeier reagent or byproducts from oxidizing agents (e.g., dimethyl sulfide from a Swern oxidation).
-
Solvent Adducts or Dimers: The product aldehyde can potentially undergo self-condensation or reactions with residual solvents under certain pH conditions.
Monitoring reaction progress by TLC or LC-MS is essential to identify the formation of these impurities early.
Troubleshooting Guide
Problem 1: Low or No Yield during Vilsmeier-Haack Formylation of 3-Oxoisoindoline
Q: My Vilsmeier-Haack formylation of 3-oxoisoindoline is giving very low yields. What are the critical parameters to check?
A: This is a common issue often traced back to reagent quality, reaction conditions, or the nature of the substrate itself. Here is a systematic troubleshooting workflow:
Step 1: Verify Reagent Quality and Stoichiometry
-
Phosphorus Oxychloride (POCl₃): Must be fresh and colorless. A yellow or brown color indicates decomposition, which severely impacts the formation of the active Vilsmeier reagent. Distill if necessary.[3]
-
Dimethylformamide (DMF): Must be anhydrous. Water rapidly quenches the Vilsmeier reagent. Use a fresh bottle or dry it over molecular sieves.
-
Stoichiometry: The molar ratio of POCl₃ to DMF is crucial for forming the active electrophile, the chloroiminium salt. A common ratio is approximately 1:1 to 1:3 (POCl₃:DMF), but this may require optimization. Ensure at least one equivalent of the pre-formed reagent is used relative to the substrate.
Step 2: Control Reaction Temperature
-
Reagent Formation: The initial reaction between POCl₃ and DMF is highly exothermic. This step must be performed at low temperatures (typically 0-10 °C) to prevent uncontrolled decomposition.[4]
-
Substrate Addition & Reaction: After the Vilsmeier reagent is formed, the substrate is added. The subsequent reaction temperature can significantly influence the outcome. While some reactions proceed at room temperature, others require heating (e.g., 60-90 °C) to drive the reaction to completion.[4] A temperature study is recommended. Start at a low temperature and gradually increase it while monitoring the reaction by TLC.
Step 3: Analyze for Side Reactions
-
If the starting material is consumed but the product yield is low, side reactions are likely. The isoindolinone nitrogen can be reactive, and under harsh conditions, N-formylation or other undesired reactions may occur. LC-MS analysis of the crude mixture can help identify the masses of byproducts, providing clues to their structure.
Step 4: Ensure Proper Aqueous Workup
-
The reaction is quenched by pouring the mixture into a cold aqueous solution or ice. This hydrolyzes the intermediate iminium salt to the final aldehyde. The pH of this solution is critical. A basic solution (e.g., saturated sodium bicarbonate or dilute NaOH) is typically required to neutralize the acidic mixture and precipitate the product.[3] Insufficient neutralization can lead to product loss.
Caption: Troubleshooting workflow for Vilsmeier-Haack formylation.
Problem 2: Formation of Carboxylic Acid during Oxidation of 4-(Hydroxymethyl)-3-oxoisoindoline
Q: I'm attempting to oxidize 4-(hydroxymethyl)-3-oxoisoindoline, but I'm primarily getting the 3-oxoisoindoline-4-carboxylic acid. How can I prevent this over-oxidation?
A: This is a classic challenge in organic synthesis. The aldehyde product is often more susceptible to oxidation than the starting alcohol. Preventing over-oxidation requires using mild, selective oxidizing agents and carefully controlling the reaction conditions.
| Oxidizing Agent | Typical Conditions | Advantages | Potential Issues |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | High selectivity, mild conditions, commercially available. | Stoichiometric waste (iodinane byproduct), can be sensitive to moisture.[6][8] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Excellent for sensitive substrates, high yields. | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide. |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Effective and simple to use. | Chromium-based reagent (toxic), can be acidic, potentially leading to side reactions. |
| Manganese Dioxide (MnO₂) | CH₂Cl₂ or Acetone, Reflux | Highly selective for allylic/benzylic alcohols. | Requires a large excess of reagent, reactivity can vary by batch. |
Troubleshooting Steps:
-
Switch to a Milder Reagent: If you are using a strong oxidant like KMnO₄ or Jones reagent (CrO₃/H₂SO₄), you will almost certainly get the carboxylic acid. Switch to a dedicated aldehyde-synthesis reagent like DMP or a Swern protocol. DMP is often the first choice due to its operational simplicity.[6]
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the mild oxidizing agent. A large excess can promote over-oxidation, especially if the reaction is left for too long.
-
Monitor the Reaction Closely: Follow the disappearance of the starting alcohol by TLC. As soon as the alcohol is consumed, quench the reaction immediately. Do not let the reaction stir for extended periods after completion.
-
Ensure Anhydrous Conditions: For reagents like DMP and especially for Swern conditions, the presence of water can interfere with the reaction mechanism and lead to lower yields or byproduct formation.
Problem 3: Difficult Purification of the Final Aldehyde Product
Q: My crude product is a complex mixture, and I'm struggling with purification by column chromatography. Are there alternative methods?
A: Purification can indeed be challenging due to the product's polarity and potential instability.
Improving Column Chromatography:
-
Solvent System: The polarity of the aldehyde is intermediate between the more nonpolar starting materials and the highly polar carboxylic acid byproduct. A gradient elution (e.g., starting with hexane/ethyl acetate and gradually increasing the ethyl acetate percentage) is often more effective than isocratic elution.
-
Silica Gel Deactivation: Aldehydes can sometimes streak or decompose on acidic silica gel. You can neutralize the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%).
Alternative Purification Techniques:
-
Recrystallization: If your crude product is semi-crystalline, recrystallization is an excellent method for obtaining high-purity material. Experiment with various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, isopropanol).
-
Bisulfite Adduct Formation: This is a classic chemical method for purifying aldehydes.
-
Procedure: Stir the crude mixture in a saturated aqueous solution of sodium bisulfite. The aldehyde will form a solid, water-soluble adduct, which can be filtered off. Other organic impurities will remain in the solution and can be washed away.
-
Release: The purified aldehyde can be regenerated from the adduct by treating it with a mild base (e.g., NaHCO₃) or acid. This method is highly selective for aldehydes.
-
-
Preparative HPLC: For high-purity material on a smaller scale, reverse-phase preparative HPLC can be very effective at separating closely related isomers and byproducts.
References
- Xu, Y., Yohi, P. W., Xu, M., Cruise, D., & Huang, L. (2017). Preparation of PARP inhibitor talazoparib and intermediates thereof.
-
Li, Z., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules, 26(10), 2969. [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐oxoisoindoline‐1‐carboxamides 16. [Link]
-
Smith, G. (1956). Indole-3-aldehyde. Organic Syntheses, 36, 36. [Link]
- Wang, J. (2012). Synthetic method for indole-3-carboxaldehyde compounds.
-
Fischer, R., et al. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry, 16, 1313–1319. [Link]
-
Tchoukoua, A., et al. (2018). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 23(12), 3124. [Link]
-
Al-Huniti, M. H., et al. (2007). Facile synthesis of some novel pyrido[3',2':4,5]thieno[2,3-b][1][9]thiazine-8-carboxylic acids. Molecules, 12(3), 497-503. [Link]
-
El-Mekabaty, A. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry. [Link]
-
Fischer, R., et al. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. PubMed. [Link]
-
ResearchGate. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. [Link]
-
Ziarani, G. M., et al. (2020). Synthesis of indole-3-carbaldehyde 1 by CAN-SiO2. ResearchGate. [Link]
- Isheniian, H. (1957). Oxidation of methyl-pyridines.
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 6. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 3-oxoisoindoline-4-carboxylate | 935269-25-3 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Reactivity of 3-Oxoisoindoline-4-carbaldehyde
Welcome to the dedicated technical support center for 3-Oxoisoindoline-4-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are looking to effectively utilize this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions to help you enhance the reactivity of this compound and achieve your desired synthetic outcomes. Our guidance is rooted in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 3-Oxoisoindoline-4-carbaldehyde.
Question 1: Why am I observing low yields in my Wittig reaction with 3-Oxoisoindoline-4-carbaldehyde?
Answer:
Low yields in Wittig reactions involving 3-Oxoisoindoline-4-carbaldehyde can often be attributed to a combination of factors related to both the substrate and the reaction conditions.
-
Reduced Electrophilicity of the Aldehyde: The 3-oxoisoindoline ring system, particularly the lactam moiety, can influence the electronic properties of the aromatic ring. The lone pair on the nitrogen atom can participate in resonance, which may slightly decrease the electrophilicity of the ortho-positioned aldehyde group compared to a simple benzaldehyde. Aromatic aldehydes are generally less reactive than aliphatic aldehydes due to the resonance stabilization of the aromatic ring.[1]
-
Steric Hindrance: The proximity of the lactam ring to the aldehyde at the 4-position can introduce steric hindrance, impeding the approach of bulky Wittig reagents.
-
Ylide Stability and Reactivity: The choice of Wittig reagent is crucial. Stabilized ylides (e.g., those containing ester or ketone groups) are less reactive and may struggle to react efficiently with the moderately activated aldehyde of 3-Oxoisoindoline-4-carbaldehyde.[2][3] Non-stabilized ylides (e.g., alkylidenetriphenylphosphoranes) are more reactive but can be more challenging to handle.[4][5][6]
Troubleshooting Steps:
-
Choice of Wittig Reagent:
-
If using a stabilized ylide, consider switching to a more reactive, non-stabilized ylide.
-
For sensitive substrates, a Horner-Wadsworth-Emmons (HWE) reaction using a phosphonate ester can be a milder and more efficient alternative, often favoring the formation of (E)-alkenes.
-
-
Reaction Conditions:
-
Base Selection: For generating non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an aprotic solvent like THF or DMSO are necessary. Ensure the base is fresh and properly titrated.[5]
-
Temperature: The formation of the ylide is typically performed at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature.
-
Solvent: Anhydrous conditions are critical for Wittig reactions. Ensure all glassware is oven-dried and solvents are freshly distilled or from a sure-seal bottle.
-
-
Addition Order: Add the aldehyde solution slowly to the pre-formed ylide solution to minimize side reactions of the ylide.
dot
Caption: Troubleshooting workflow for a low-yielding Wittig reaction.
Question 2: My reductive amination reaction is sluggish and gives multiple byproducts. What can I do?
Answer:
Reductive amination is a powerful tool, but its success with 3-Oxoisoindoline-4-carbaldehyde depends on careful control of the reaction conditions to manage the formation of the intermediate imine and its subsequent reduction.
-
Imine Formation: The formation of the imine from the aldehyde and the amine is a reversible equilibrium. The electron-withdrawing nature of the ortho-amide can slightly accelerate this step, but steric hindrance may slow it down, especially with bulky amines.
-
Choice of Reducing Agent: The choice of reducing agent is critical. A mild reducing agent that selectively reduces the imine in the presence of the aldehyde is preferred for a one-pot procedure.[7][8]
-
Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild and does not readily reduce aldehydes or ketones.[7]
-
Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful pH control.[7][8]
-
Sodium borohydride (NaBH₄) can be used, but it will also reduce the starting aldehyde, so the imine must be pre-formed before its addition.[7]
-
-
pH Control: The pH of the reaction is crucial for imine formation. The reaction is typically carried out under mildly acidic conditions (pH 4-6) to protonate the carbonyl oxygen, making it more electrophilic, without excessively protonating the amine nucleophile.
Troubleshooting Steps:
-
Optimize Imine Formation:
-
Consider a two-step procedure: first, form the imine, and then add the reducing agent. This can be particularly helpful if the one-pot reaction is messy. The formation of the imine can be monitored by TLC or NMR.
-
Use a dehydrating agent, such as molecular sieves, to drive the equilibrium towards imine formation.
-
-
Select the Appropriate Reducing Agent:
-
For one-pot reactions, STAB is highly recommended.
-
If using NaBH₄, ensure the imine is fully formed before its addition.
-
-
Control the pH:
-
Add a small amount of acetic acid to catalyze imine formation.
-
-
Solvent Choice:
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive aminations with STAB.[7]
-
| Reducing Agent | Pros | Cons | Recommended Conditions |
| NaBH(OAc)₃ (STAB) | Mild, selective for imines. | Moisture sensitive. | DCM or DCE, room temperature.[7] |
| NaBH₃CN | Selective for imines. | Highly toxic, requires pH control. | Methanol, pH 4-6.[7][8] |
| NaBH₄ | Inexpensive, readily available. | Reduces aldehydes and ketones. | Two-step process: form imine first, then add NaBH₄ in methanol.[7] |
Table 1: Comparison of common reducing agents for reductive amination.
Question 3: I am attempting an Aldol or Knoevenagel condensation, but the reaction is not proceeding to completion.
Answer:
Both Aldol and Knoevenagel condensations rely on the generation of a nucleophilic enolate (or a related species) that attacks the aldehyde.[9][10][11] The reactivity of 3-Oxoisoindoline-4-carbaldehyde in these reactions can be influenced by its electronic and steric properties.
-
Enolate Formation: The success of the reaction depends on the efficient generation of the enolate from the active methylene compound. The choice of base is critical and should be strong enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde if it has enolizable protons (which 3-Oxoisoindoline-4-carbaldehyde does not).[10]
-
Electrophilicity of the Aldehyde: As mentioned previously, the electrophilicity of the aldehyde is moderate. For less reactive enolates, the reaction may be slow.
-
Reversibility of the Aldol Addition: The initial aldol addition is often reversible.[11] To drive the reaction to completion, the subsequent dehydration to the more stable conjugated system is often necessary.
Troubleshooting Steps:
-
Catalyst/Base Selection:
-
Knoevenagel Condensation: A weak base like piperidine or pyridine is typically used.[1][10][12][13] For the Doebner modification with malonic acid, pyridine is the solvent and catalyst.[13]
-
Aldol Condensation: For crossed-aldol reactions, a stronger base like sodium hydroxide or potassium hydroxide in an alcoholic solvent may be necessary.[14][15][16]
-
-
Reaction Conditions to Favor Dehydration:
-
Temperature: Heating the reaction mixture often promotes the elimination of water to form the final condensed product.
-
Dean-Stark Trap: For reactions that produce water, using a Dean-Stark trap can help to remove water and drive the equilibrium forward.
-
-
Choice of Active Methylene Compound:
-
More acidic methylene compounds (e.g., malononitrile, cyanoacetic esters) will form enolates more readily and react more efficiently.
-
dot
Caption: General pathway for Aldol and Knoevenagel condensations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3-Oxoisoindoline-4-carbaldehyde to maintain its reactivity?
A1: Like many aldehydes, 3-Oxoisoindoline-4-carbaldehyde is susceptible to oxidation to the corresponding carboxylic acid upon exposure to air. To maintain its purity and reactivity, it should be stored under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and refrigerated (2-8 °C). It is also advisable to protect it from light.
Q2: How can I purify crude 3-Oxoisoindoline-4-carbaldehyde after synthesis?
A2: Purification of isoindolinone derivatives can often be achieved by standard techniques.[17]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.
-
Column Chromatography: For more challenging purifications or for removing closely related impurities, silica gel column chromatography is recommended. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
Q3: Are there any protecting group strategies for the aldehyde functionality in 3-Oxoisoindoline-4-carbaldehyde for multi-step synthesis?
A3: Yes, the aldehyde group can be protected if it is necessary to perform reactions on other parts of the molecule.
-
Acetals: The most common protecting group for aldehydes is an acetal, formed by reacting the aldehyde with a diol (e.g., ethylene glycol) under acidic conditions. Acetals are stable to basic and nucleophilic reagents and can be removed with aqueous acid.
-
Orthogonal Protecting Groups: In complex syntheses, the choice of protecting group should be orthogonal to other protecting groups in the molecule, meaning they can be removed under different conditions without affecting each other.[18][19]
Q4: What spectroscopic features can I use to confirm the identity and purity of 3-Oxoisoindoline-4-carbaldehyde?
-
¹H NMR:
-
A singlet for the aldehyde proton (CHO) between δ 9.5 and 10.5 ppm.
-
Signals in the aromatic region (δ 7-8.5 ppm) corresponding to the protons on the benzene ring.
-
A signal for the N-H proton of the lactam, which may be a broad singlet.
-
A signal for the CH₂ group of the lactam.
-
-
¹³C NMR:
-
A signal for the aldehyde carbonyl carbon between δ 190 and 200 ppm.
-
A signal for the lactam carbonyl carbon around δ 165-175 ppm.
-
Multiple signals in the aromatic region (δ 120-150 ppm).
-
A signal for the CH₂ group of the lactam.
-
-
IR Spectroscopy:
-
A strong C=O stretching band for the aldehyde around 1690-1710 cm⁻¹.
-
A strong C=O stretching band for the lactam amide around 1670-1690 cm⁻¹.
-
N-H stretching for the lactam around 3200 cm⁻¹.
-
C-H stretching for the aldehyde around 2850 and 2750 cm⁻¹.
-
References
-
VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved from [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Aldol condensation. (2024, January 12). In Wikipedia. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). ChemMedChem.
-
Explain why aromatic aldehydes are less reactive than aliphatic aldehydes. (n.d.). Study.com. Retrieved from [Link]
-
Knoevenagel condensation. (2023, December 18). In Wikipedia. [Link]
- A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. (2011). Beilstein Journal of Organic Chemistry, 7, 1186–1195.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]
- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (2021). Journal of Materials Chemistry A, 9(38), 21873-21880.
- A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. (2011). Semantic Scholar.
-
Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Ashenhurst, J. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]
- The Knoevenagel Condens
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
23.1 Carbonyl Condensations: The Aldol Reaction. (2023, September 20). In Organic Chemistry. OpenStax. [Link]
- Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)5. (2011). Russian Journal of Organic Chemistry, 47(11), 1694–1699.
-
Wittig reaction. (2024, January 12). In Wikipedia. [Link]
-
ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM | ADICHEMISTRY. (n.d.). Retrieved from [Link]
- Luo, F.-T. (2001). SYNTHESIS OF 3-SUBSTITUTED ISOINDOLIN-1-ONES BY REGIO- SELECTIVE CYCLIZATION OF NITRILE WITH A STYRYL DOUBLE BOND. Journal of the Chinese Chemical Society, 48(2), 231-236.
- Synthesis by Aldol and Related Condens
- Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradi
-
Wittig Reaction. (2023, January 22). In Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Aldol Condens
- Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). ACS Omega, 7(30), 26359–26367.
- Hussein, M. A., & Al-Zoubi, R. M. (2018). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Organic & Biomolecular Chemistry, 16(33), 6093-6101.
- Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. (2018).
- Synthesis of 3‐oxoisoindoline‐1‐carboxamides 16. (2019). ChemistrySelect, 4(34), 10029-10032.
- Protecting Group Strategies Involving N-Formylation in Peptide Synthesis: Application Notes and Protocols. (n.d.). Benchchem.
- Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. (n.d.). Benchchem.
- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Inform
-
Indole-3-carboxaldehyde - Optional[15N NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 3-Oxoisoindoline-4-carbaldehyde for Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of a compound. This guide offers an in-depth ¹H NMR analysis of 3-Oxoisoindoline-4-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry. By comparing its spectral features with those of structurally related molecules, we aim to provide researchers, scientists, and drug development professionals with a practical framework for the identification and characterization of this and similar scaffolds.
The Structural Uniqueness of 3-Oxoisoindoline-4-carbaldehyde: A ¹H NMR Perspective
The ¹H NMR spectrum of 3-Oxoisoindoline-4-carbaldehyde is dictated by the electronic environment of its protons, which are influenced by the electron-withdrawing effects of the carbonyl groups in the lactam and aldehyde functionalities, as well as the aromaticity of the benzene ring. Understanding these influences is key to interpreting the spectrum correctly.
A defining feature of the ¹H NMR spectrum of aromatic aldehydes is the resonance of the aldehyde proton, which typically appears significantly downfield (9.5-10.5 ppm) due to the anisotropic effect of the carbonyl group.[1][2] Similarly, the N-H proton of the lactam is expected to be observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other, and their chemical shifts will be influenced by the positions of the electron-withdrawing aldehyde and lactam groups.
Below is a diagram illustrating the structure and proton assignments for 3-Oxoisoindoline-4-carbaldehyde.
Caption: Molecular structure of 3-Oxoisoindoline-4-carbaldehyde with proton labeling.
Comparative ¹H NMR Data
To provide a clear context for the spectral features of 3-Oxoisoindoline-4-carbaldehyde, the following table compares its expected ¹H NMR data with the experimental data of two structurally related compounds: Phthalimide and 2-Formylbenzamide. Phthalimide serves as a model for the isoindolinone core, while 2-formylbenzamide provides insight into the interplay of adjacent aldehyde and amide groups on an aromatic ring.
| Compound | Proton | Expected/Observed Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| 3-Oxoisoindoline-4-carbaldehyde | CHO | ~10.2 | s | - | Predicted |
| N-H | ~8.5 (broad) | s | - | Predicted | |
| H-7 | ~8.0 | d | ~7.5 | Predicted | |
| H-5 | ~7.9 | d | ~7.5 | Predicted | |
| H-6 | ~7.7 | t | ~7.5 | Predicted | |
| Phthalimide | N-H | 11.38 | s | - | [3] |
| Aromatic H | 7.85 | s | - | [3] | |
| 2-Formylbenzamide | CHO | ~10.0 | s | - | [4] |
| N-H | ~8.2 and ~7.6 (broad) | s | - | [5] | |
| Aromatic H | 7.5 - 8.0 | m | - | [5] |
Note: The predicted values for 3-Oxoisoindoline-4-carbaldehyde are based on established principles of NMR spectroscopy and data from analogous structures.[6][7]
The comparison highlights the expected deshielding of the aldehyde proton in 3-Oxoisoindoline-4-carbaldehyde, a characteristic feature of aromatic aldehydes.[8] The aromatic protons are anticipated to resonate in a region similar to that of 2-formylbenzamide, with distinct splitting patterns arising from their specific substitution pattern. The chemical shift of the lactam N-H proton is expected to be influenced by the cyclic structure and potential for hydrogen bonding.[9]
Experimental Protocol for ¹H NMR Analysis
To ensure the acquisition of high-quality, reproducible ¹H NMR data for 3-Oxoisoindoline-4-carbaldehyde, the following step-by-step methodology is recommended. This protocol is designed to be a self-validating system, incorporating checks for sample purity and instrument performance.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified 3-Oxoisoindoline-4-carbaldehyde.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for preventing the exchange of labile protons like the N-H proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the solvent residual peak or the TMS signal.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration, especially if concentration determination is required.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to deduce the connectivity of the protons.
-
The following diagram illustrates the general workflow for acquiring a ¹H NMR spectrum.
Caption: A streamlined workflow for ¹H NMR spectral acquisition and analysis.
Conclusion
The ¹H NMR analysis of 3-Oxoisoindoline-4-carbaldehyde presents a unique spectral signature that can be reliably interpreted through a systematic approach. By understanding the fundamental principles of chemical shifts and coupling constants, and by drawing comparisons with structurally analogous compounds, researchers can confidently elucidate the structure of this and related molecules. The detailed experimental protocol provided herein serves as a robust guide to obtaining high-quality data, which is an indispensable step in the rigorous process of drug development. The insights gained from such detailed spectroscopic analysis are critical for confirming molecular identity, assessing purity, and ultimately, advancing promising candidates through the development pipeline.
References
-
ResearchGate. Experimental and calculated 1 H NMR chemical shifts of lactams Va and Vb. [Link]
-
ResearchGate. 1 H NMR spectra of phthalimide (1a, top) and amine (2a, bottom) endfunctionalized PEtOx (300 MHz, solvent CDCl3). [Link]
-
Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
SpectraBase. Phthalimide - Optional[1H NMR] - Spectrum. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
Studylib. Part 19 - Chemical shifts of aromatic aldehydes and ketones. [Link]
-
MDPI. Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. [Link]
-
Semantic Scholar. 1H chemical shifts in NMR: Part 19 † . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. [Link]
-
ResearchGate. 1 H NMR chemical shifts of ε-lactams (ppm). [Link]
-
ResearchGate. 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones | Request PDF. [Link]
-
ScienceDirect. 170 nmr spectroscopy of lactams. [Link]
-
The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
-
ResearchGate. (PDF) Structural determination of -lactams by 1 H and 13 C NMR. [Link]
-
Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099). [Link]
-
The Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
ResearchGate. Synthesis of 3‐oxoisoindoline‐1‐carboxamides 16. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033947). [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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PubChem. N-Formylbenzamide. [Link]
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MDPI. Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. [Link]
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Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
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ACS Publications. Synthesis and Identification of 3‑Oxazolines in Cocoa. [Link]
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Iraqi Journal of Science. Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. [Link]
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A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 3-Oxoisoindoline-4-carbaldehyde
In the landscape of pharmaceutical development and quality control, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. 3-Oxoisoindoline-4-carbaldehyde, a key intermediate and potential impurity in the synthesis of various pharmaceutical agents, presents unique analytical challenges due to its reactive aldehyde functional group and isoindolinone core. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.
The Analytical Challenge: Understanding 3-Oxoisoindoline-4-carbaldehyde
The structure of 3-Oxoisoindoline-4-carbaldehyde, featuring a polar isoindolinone ring system and a reactive aldehyde group, dictates the analytical strategy. The aldehyde moiety is susceptible to oxidation and nucleophilic attack, potentially leading to sample instability and the formation of degradation products.[1] Furthermore, as a potential impurity, its detection at trace levels is often required, necessitating highly sensitive and specific analytical methods.[2][3]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone technique in pharmaceutical analysis, renowned for its precision and robustness in separating and quantifying analytes.[2] For a moderately polar compound like 3-Oxoisoindoline-4-carbaldehyde, a reversed-phase HPLC method is the logical starting point.[4]
Causality Behind Experimental Choices in HPLC Method Development
-
Column Selection: A C18 or a phenyl-based column would be a suitable choice.[4] The C18 stationary phase provides hydrophobicity for retaining the aromatic isoindolinone structure, while a phenyl column can offer alternative selectivity through π-π interactions with the aromatic ring of the analyte.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The buffer's pH should be carefully controlled to ensure the analyte's stability and consistent retention.[5]
-
Detection: The chromophoric nature of the isoindolinone ring system allows for sensitive detection using a UV detector, likely in the range of 210-254 nm.[6][7]
A Self-Validating HPLC Protocol
A robust HPLC method must be validated to ensure its reliability, with parameters like specificity, linearity, accuracy, precision, and robustness being thoroughly assessed in accordance with ICH guidelines.[8][9][10]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Pinnacle of Sensitivity and Specificity
LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, offering unparalleled sensitivity and specificity.[11] This is particularly advantageous for identifying and quantifying impurities at very low levels.
The Rationale for LC-MS in the Analysis of 3-Oxoisoindoline-4-carbaldehyde
-
Enhanced Sensitivity: LC-MS, especially with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, can achieve significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV.[12][13]
-
Unambiguous Identification: The mass spectrometer provides molecular weight and fragmentation information, which is invaluable for the positive identification of the target analyte and any related impurities or degradation products.[14][15]
-
Handling Matrix Effects: For complex sample matrices, the selectivity of MS can help to mitigate interferences that might co-elute with the analyte in an HPLC-UV method.
The Challenge of Aldehyde Reactivity and Derivatization
The high reactivity of the aldehyde group can be a double-edged sword. While it can lead to instability, it also opens up the possibility of pre-column derivatization to enhance detection or improve chromatographic behavior.[6][16] Reagents like 2,4-dinitrophenylhydrazine (DNPH) or 3-nitrophenylhydrazine (3-NPH) react with aldehydes to form stable, highly chromophoric or easily ionizable derivatives, significantly boosting sensitivity in both HPLC-UV and LC-MS analysis.[16][17]
Head-to-Head Comparison: HPLC-UV vs. LC-MS
| Feature | HPLC-UV | LC-MS/MS |
| Specificity | Good, but susceptible to co-eluting impurities with similar UV spectra. | Excellent, based on precursor and product ion masses. |
| Sensitivity | Moderate (typically low µg/mL to high ng/mL). | High to Very High (pg/mL to low ng/mL).[12] |
| Quantitative Performance | Excellent linearity and precision. | Excellent linearity and precision, but can be more susceptible to matrix effects. |
| Cost & Complexity | Lower initial and operational cost, less complex instrumentation. | Higher initial and operational cost, more complex instrumentation and method development. |
| Identification Capability | Limited to retention time and UV spectrum matching. | Provides molecular weight and structural information for confident identification.[14] |
| Throughput | Generally high. | Can be high with modern systems.[12] |
Experimental Protocols
Protocol 1: A Validated Reversed-Phase HPLC-UV Method
-
Chromatographic System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase A: 20 mM potassium dihydrogen phosphate buffer, pH adjusted to 3.3 with phosphoric acid.[5]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 10% to 70% B over 20 minutes, followed by a 5-minute hold at 70% B, and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a diluent of 50:50 water:acetonitrile to a final concentration of approximately 100 µg/mL.
Protocol 2: A High-Sensitivity LC-MS/MS Method
-
LC System: A UHPLC system for fast and efficient separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program: A fast gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI positive.
-
MRM Transitions: The precursor ion would be the [M+H]⁺ of 3-oxoisoindoline-4-carbaldehyde. Product ions would be determined by infusion and fragmentation of a standard.
-
Sample Preparation: Similar to the HPLC method, but potentially with a lower final concentration (e.g., 1 µg/mL) due to the higher sensitivity of the instrument.
Visualizing the Workflows
Caption: A typical workflow for the analysis of 3-Oxoisoindoline-4-carbaldehyde by HPLC-UV.
Caption: The workflow for high-sensitivity analysis of 3-Oxoisoindoline-4-carbaldehyde using LC-MS/MS.
Conclusion and Recommendations
The choice between HPLC-UV and LC-MS for the analysis of 3-Oxoisoindoline-4-carbaldehyde hinges on the specific requirements of the analysis.
-
For routine quality control and assays where the analyte concentration is relatively high and potential impurities are well-characterized, a validated HPLC-UV method offers a cost-effective, robust, and reliable solution.
-
For impurity profiling, stability studies, and the analysis of trace levels of 3-Oxoisoindoline-4-carbaldehyde in complex matrices, the superior sensitivity and specificity of LC-MS/MS are indispensable. It provides the confidence needed for structural elucidation of unknown degradation products and for meeting stringent regulatory requirements for impurity identification.[2][3]
Ultimately, a comprehensive analytical strategy may involve the use of both techniques: HPLC-UV for routine quantification and LC-MS for in-depth characterization and trace-level analysis, ensuring the quality and safety of the final pharmaceutical product.
References
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- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025-12-10).
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- Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Doxofylline and Terbutalinesulphate in Pharmaceutical Formul
- Development and Validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PMC - NIH.
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A Comparative Analysis of 3-Oxoisoindoline-4-carbaldehyde and 3-Oxoisoindoline-5-carbaldehyde for Drug Discovery and Chemical Synthesis
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful development of novel therapeutics and functional materials. The 3-oxoisoindoline scaffold, a privileged structure in numerous biologically active compounds, presents intriguing possibilities for derivatization.[1][2] This guide provides an in-depth comparative analysis of two key regioisomers: 3-Oxoisoindoline-4-carbaldehyde and 3-Oxoisoindoline-5-carbaldehyde. We will explore their synthesis, spectroscopic signatures, predicted reactivity based on electronic properties, and their divergent applications, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Structural and Physicochemical Properties: A Tale of Two Isomers
At first glance, 3-Oxoisoindoline-4-carbaldehyde (CAS 771-08-4) and 3-Oxoisoindoline-5-carbaldehyde (CAS 1260664-94-5) are closely related, sharing the same molecular formula (C₉H₇NO₂) and molecular weight (161.16 g/mol ).[3] The critical distinction lies in the position of the aldehyde group on the benzene ring relative to the fused lactam. This seemingly subtle difference in substitution pattern profoundly influences their electronic properties, reactivity, and ultimately, their utility in synthetic applications.
| Property | 3-Oxoisoindoline-4-carbaldehyde | 3-Oxoisoindoline-5-carbaldehyde |
| CAS Number | 771-08-4 | 1260664-94-5 |
| Molecular Formula | C₉H₇NO₂ | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol | 161.16 g/mol |
| Appearance | Off-white to yellow solid (predicted) | Off-white solid |
Synthesis of the Isomers: Divergent Pathways to a Common Scaffold
The synthetic routes to these two isomers, while both starting from substituted benzoic acids, employ different strategies to achieve the desired regiochemistry.
Synthesis of 3-Oxoisoindoline-4-carbaldehyde
The synthesis of 3-Oxoisoindoline-4-carbaldehyde is often a key step in the preparation of potent poly(ADP-ribose) polymerase (PARP) inhibitors.[4][5] A common strategy involves the ortho-lithiation of a protected 2-methylbenzamide, followed by formylation.
Caption: Synthetic workflow for 3-Oxoisoindoline-4-carbaldehyde.
Experimental Protocol: A Representative Synthesis of 3-Oxoisoindoline-4-carbaldehyde
-
Amidation: 2-Methylbenzoic acid is converted to its corresponding amide, for instance, by reaction with an amine after activation with a coupling agent or via the acid chloride.
-
Ortho-Directed Metalation: The N-substituted-2-methylbenzamide is treated with a strong base like n-butyllithium. The amide directs the deprotonation to the ortho position (C3).
-
Formylation: An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added to trap the lithiated intermediate, introducing the aldehyde group.
-
Benzylic Bromination: The methyl group is selectively brominated using a reagent like N-bromosuccinimide (NBS) with a radical initiator.
-
Cyclization: Treatment with a base, such as sodium hydride, effects an intramolecular cyclization to form the 3-oxoisoindoline ring. Subsequent workup and purification yield the target compound.
Synthesis of 3-Oxoisoindoline-5-carbaldehyde
The synthesis of the 5-carbaldehyde isomer has been reported in the literature, for example, as a precursor to antioxidant 3-oxoisoindoline-5-carboxamides.[6]
Caption: Synthetic workflow for 3-Oxoisoindoline-5-carbaldehyde.
Experimental Protocol: Synthesis of 3-Oxoisoindoline-5-carbaldehyde[6]
-
Bromination of 2-Methylbenzoic Acid: 2-Methylbenzoic acid is brominated using bromine and iron filings to yield a mixture of bromo-isomers, from which 5-bromo-2-methylbenzoic acid is isolated.
-
Esterification: The carboxylic acid is converted to its methyl ester using thionyl chloride in methanol.
-
Benzylic Bromination: The methyl ester is then subjected to benzylic bromination with N-bromosuccinimide (NBS) and a radical initiator to give methyl 5-bromo-2-(bromomethyl)benzoate.
-
Cyclization with Ammonia: The resulting benzylic bromide is cyclized by treatment with ammonia in a sealed tube to form 6-bromoisoindolin-1-one.
-
Formylation: The bromo-substituted lactam is then converted to 3-oxoisoindoline-5-carbaldehyde using Raney nickel in formic acid.
Spectroscopic Characterization: Deciphering the Isomeric Signatures
While complete, directly comparable spectral data sets are not available in a single source, we can compile and predict the key distinguishing features in their NMR and IR spectra based on known chemical shift and absorption frequency principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The substitution pattern significantly impacts the chemical shifts and coupling patterns of the aromatic protons.
| Predicted ¹H NMR Data | 3-Oxoisoindoline-4-carbaldehyde (in CDCl₃) | 3-Oxoisoindoline-5-carbaldehyde (in CDCl₃) |
| Aldehyde Proton (-CHO) | ~10.2 ppm (s) | ~10.0 ppm (s) |
| Aromatic Protons | Multiplets and doublets between 7.5-8.0 ppm | Doublets and a singlet between 7.6-8.1 ppm |
| Methylene Protons (-CH₂-) | ~4.5 ppm (s) | ~4.4 ppm (s) |
| Amide Proton (-NH-) | Broad singlet, ~8.5-9.0 ppm | Broad singlet, ~8.5-9.0 ppm |
| Predicted ¹³C NMR Data | 3-Oxoisoindoline-4-carbaldehyde (in CDCl₃) | 3-Oxoisoindoline-5-carbaldehyde (in CDCl₃) |
| Aldehyde Carbonyl (C=O) | ~192 ppm | ~191 ppm |
| Lactam Carbonyl (C=O) | ~168 ppm | ~168 ppm |
| Aromatic Carbons | ~125-145 ppm | ~123-148 ppm |
| Methylene Carbon (-CH₂-) | ~46 ppm | ~46 ppm |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectra of both isomers are expected to be dominated by strong absorptions from the two carbonyl groups and the N-H bond of the lactam.
| Predicted IR Absorption Bands (cm⁻¹) | 3-Oxoisoindoline-4-carbaldehyde | 3-Oxoisoindoline-5-carbaldehyde |
| N-H Stretch (Lactam) | 3200-3300 (broad) | 3200-3300 (broad) |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |
| C-H Stretch (Aldehyde) | ~2820 and ~2720 | ~2820 and ~2720 |
| C=O Stretch (Aldehyde) | ~1690-1710 | ~1690-1710 |
| C=O Stretch (Lactam) | ~1670-1690 | ~1670-1690 |
| C=C Stretch (Aromatic) | ~1600, ~1470 | ~1600, ~1480 |
The key diagnostic features in the IR spectrum for both compounds would be the two distinct carbonyl stretching bands and the characteristic C-H stretching frequencies of the aldehyde group.[7][8][9][10][11][12][13]
Reactivity and Electronic Effects: An Ortho vs. Meta/Para Dichotomy
The phthalimide group, and by extension the 3-oxoisoindoline moiety, is known to be electron-withdrawing due to the presence of the two carbonyl groups.[14][15][16] This property is central to understanding the differential reactivity of the aldehyde functionality in the two isomers.
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A Comparative Guide to 3-Oxoisoindoline-4-carbaldehyde Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of the 3-Oxoisoindoline Scaffold
The 3-oxoisoindoline core is a privileged scaffold in medicinal chemistry, recognized for its structural rigidity and ability to mimic key biological recognition motifs.[1] The addition of a carbaldehyde group at the 4-position introduces a versatile chemical handle for further derivatization, allowing for the exploration of a wide chemical space. This guide will focus on the characterization of derivatives of 3-oxoisoindoline-4-carbaldehyde, particularly those functionalized at the carboxamide position, which have shown significant promise as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target in oncology.[2][3]
The structural similarity of the isoindolinone scaffold to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the substrate for PARP, provides a strong rationale for its inhibitory activity.[1] This competitive inhibition at the catalytic site of PARP makes these derivatives highly promising candidates for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1]
Physicochemical Characterization of 3-Oxoisoindoline-4-carbaldehyde
The parent compound, 3-oxoisoindoline-4-carbaldehyde, serves as the foundational building block for the derivatives discussed herein. A comprehensive understanding of its physicochemical properties is essential for further drug development.
| Property | Value | Source |
| CAS Number | 771-08-4 | Vendor Data |
| Molecular Formula | C₉H₇NO₂ | Vendor Data |
| Molecular Weight | 161.16 g/mol | Vendor Data |
| Appearance | Off-White to Light Yellow Solid | Vendor Data |
| Storage | Sealed in dry, 2-8°C | Vendor Data |
Comparative Analysis of PARP Inhibitory Activity
The primary therapeutic application of 3-oxoisoindoline-4-carboxamide derivatives has been in the inhibition of PARP enzymes, particularly PARP1 and PARP2. The following table summarizes the inhibitory activity of representative 3-oxoisoindoline-4-carboxamide derivatives and compares them with alternative scaffolds.
| Compound ID | Scaffold | R Group | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Reference |
| 1e | 3-Oxoisoindoline-4-carboxamide | Piperidine | Modest to Good | Modest to Good | [3] |
| 3l | 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide | Not Specified | 156 | 70.1 | [4] |
| 3aa | 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide | Fluorinated bipiperidine-1'-carbonyl | 63.1 | 29.4 | [4] |
| Olaparib | Phthalazinone | Cyclopropyl | 2.8 | 0.7 | [4] |
| Compound 5 | Quinoxaline | Not Specified | 3.05 | Not Reported | [5] |
| Compound 8a | Quinoxaline | Not Specified | 2.31 | Not Reported | [5] |
Analysis: The 3-oxoisoindoline-4-carboxamide scaffold (represented by 1e ) demonstrates good activity against PARP-1.[3] Structure-activity relationship (SAR) studies have indicated that a secondary or tertiary amine at the lactam nitrogen is crucial for cellular potency.[2][3] The alternative scaffold, 1-oxo-3,4-dihydroisoquinoline-4-carboxamide, also yields potent PARP inhibitors, with compound 3aa showing nanomolar efficacy.[4] Notably, established PARP inhibitors like Olaparib, which features a phthalazinone core, and novel quinoxaline-based inhibitors exhibit very high potency.[4][5] This comparative data highlights the potential of the 3-oxoisoindoline scaffold while also presenting alternative structural motifs for consideration in the design of next-generation PARP inhibitors.
Signaling Pathway and Mechanism of Action
3-Oxoisoindoline-4-carboxamide derivatives exert their therapeutic effect by inhibiting the enzymatic activity of PARP1. PARP1 is a key player in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks (SSBs).
PARP1-Mediated DNA Repair Pathway
Caption: PARP1 signaling pathway in single-strand break repair and its inhibition.
Upon detection of a single-strand DNA break, PARP1 binds to the damaged site.[6][7] This binding event triggers the catalytic activity of PARP1, which utilizes NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, including histones.[6][7] This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase β, to the site of damage, forming a repair complex that facilitates the ligation of the broken DNA strand.[6]
3-Oxoisoindoline-4-carboxamide derivatives, by mimicking the nicotinamide portion of NAD+, bind to the catalytic pocket of PARP1 and prevent the synthesis of PAR.[1] This inhibition of PARP activity stalls the repair of single-strand breaks. In cells with deficient homologous recombination repair pathways (e.g., BRCA1/2 mutations), these unrepaired single-strand breaks are converted into more lethal double-strand breaks during DNA replication, leading to synthetic lethality and selective killing of cancer cells.
Experimental Protocols
Synthesis of 3-Oxoisoindoline-4-carbaldehyde Derivatives
The following is a generalized, multi-step protocol for the synthesis of 3-oxoisoindoline-4-carboxamide derivatives, based on established synthetic routes for similar compounds.
Caption: General synthetic workflow for 3-oxoisoindoline-4-carboxamide derivatives.
Step 1: Bromination of the Benzylic Position
-
To a solution of the starting substituted 2-methylbenzoic acid in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reflux the mixture under inert atmosphere until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude benzylic bromide.
Step 2: Cyanation
-
Dissolve the crude benzylic bromide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) portion-wise at room temperature.
-
Stir the reaction mixture until the conversion is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile.
Step 3: Hydrolysis and Cyclization to form the 3-Oxoisoindoline Core
-
Subject the crude nitrile to acidic or basic hydrolysis to convert the nitrile to a carboxylic acid and the ester (if present) to a carboxylic acid.
-
The resulting dicarboxylic acid will undergo spontaneous or induced cyclization to form the 3-oxoisoindoline ring.
Step 4: Formylation to introduce the Carbaldehyde Group
-
Perform a Vilsmeier-Haack reaction on the 3-oxoisoindoline core.
-
Cool a solution of dimethylformamide (DMF) in an ice bath and slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.
-
Add the 3-oxoisoindoline to the Vilsmeier reagent and stir at room temperature, followed by heating to drive the reaction to completion.
-
Quench the reaction with an aqueous base (e.g., sodium carbonate solution) and extract the product to obtain 3-oxoisoindoline-4-carbaldehyde.
Step 5: Amide Coupling
-
To a solution of the 3-oxoisoindoline-4-carbaldehyde in a suitable solvent (e.g., DMF), add the desired amine, a coupling agent (e.g., HATU, EDCI), and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion.
-
Purify the final product by column chromatography.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The proton NMR spectrum will show characteristic peaks for the aromatic protons, the aldehyde proton (typically around 9-10 ppm), and the protons of the isoindolinone ring and any substituents.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the lactam and aldehyde, as well as the aromatic and aliphatic carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of all proton and carbon signals, especially for complex derivatives.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Use techniques like Electrospray Ionization (ESI) to determine the accurate mass of the synthesized compound, confirming its elemental composition. Fragmentation patterns can also provide structural information.
Conclusion and Future Directions
The 3-oxoisoindoline-4-carbaldehyde scaffold represents a valuable starting point for the development of potent and selective PARP inhibitors. The synthetic versatility of the carbaldehyde group allows for the creation of diverse libraries of compounds for SAR studies. While alternative scaffolds with high potency exist, the favorable physicochemical properties of isoindolinone derivatives make them attractive candidates for further optimization, particularly for indications requiring CNS penetration.[1]
Future research should focus on:
-
Optimization of Potency and Selectivity: Fine-tuning the substituents on the isoindolinone core and the carboxamide moiety to enhance PARP1/2 inhibition and explore selectivity against other PARP family members.
-
Pharmacokinetic Profiling: In-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies of lead compounds to ensure favorable drug-like properties.
-
Exploration of Novel Biological Targets: Investigating the activity of this scaffold against other relevant therapeutic targets where the nicotinamide-mimicking feature could be advantageous.
References
- Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry.
- Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Tre
- 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters.
- Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer.
- Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases.
- Synthesis of 3‐oxoisoindoline‐1‐carboxamides 16.
- New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences.
- Synthesis of indole-3-carbaldehyde 1 by CAN-SiO2.
- Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs.
- 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Figshare.
- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
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A Comparative Guide to the Reaction Mechanisms of 3-Oxoisoindoline-4-carbaldehyde for Drug Development Professionals
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 3-oxoisoindoline-4-carbaldehyde core is a privileged structure, notably utilized in the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.[1] The aldehyde functional group at the C4 position serves as a versatile handle for introducing molecular diversity, directly influencing the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
This guide provides an in-depth, comparative analysis of two key reaction mechanisms for the derivatization of 3-oxoisoindoline-4-carbaldehyde: Reductive Amination and the Horner-Wadsworth-Emmons (HWE) Olefination . By understanding the nuances, advantages, and limitations of each pathway, researchers can make more informed decisions in the design and synthesis of novel therapeutics.
I. Introduction to the 3-Oxoisoindoline-4-carbaldehyde Scaffold
The 3-oxoisoindoline moiety is a bicyclic lactam that provides a rigid framework for the precise spatial orientation of appended functional groups. The presence of the carbaldehyde at the 4-position offers a reactive electrophilic site, enabling a variety of carbon-nitrogen and carbon-carbon bond-forming reactions. This versatility has been effectively leveraged in the synthesis of PARP inhibitors, where modifications at this position have been shown to significantly impact cellular potency and binding affinity.[1]
II. Comparative Analysis of Reaction Mechanisms
This section will dissect the mechanistic details, experimental considerations, and typical outcomes of Reductive Amination and Horner-Wadsworth-Emmons Olefination when applied to 3-oxoisoindoline-4-carbaldehyde.
A. Reductive Amination: A Direct Path to Amine Derivatives
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines from aldehydes or ketones.[2] This one-pot reaction proceeds through the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.
The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the protonated imine (iminium ion) over the starting aldehyde. This selectivity is crucial to prevent the premature reduction of the aldehyde to the corresponding alcohol.
Caption: Fig. 1: Reductive Amination Mechanism
The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly employed reagent due to its mildness and excellent chemoselectivity for iminium ions over carbonyls.
The following protocol is adapted from methodologies used in the synthesis of PARP inhibitors.[1]
-
Reaction Setup: To a solution of 3-oxoisoindoline-4-carbaldehyde (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dichloroethane (DCE) is added the desired primary or secondary amine (1.1 eq).
-
Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for an additional 12-24 hours, or until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired amine.
B. Horner-Wadsworth-Emmons (HWE) Olefination: Constructing Carbon-Carbon Double Bonds
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones with high stereocontrol.[3][4] It involves the reaction of a carbonyl compound with a phosphonate carbanion, typically generated by treating a phosphonate ester with a base. A key advantage of the HWE reaction over the traditional Wittig reaction is the facile removal of the water-soluble phosphate byproduct.[5]
The HWE reaction generally favors the formation of (E)-alkenes, particularly with stabilized phosphonate ylides.[4][5]
Caption: Fig. 2: Horner-Wadsworth-Emmons Olefination
The stereochemical outcome is largely dictated by the thermodynamic stability of the intermediates, with the transition state leading to the (E)-alkene being generally lower in energy.
-
Ylide Generation: To a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen) is added the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) dropwise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.
-
Olefination: A solution of 3-oxoisoindoline-4-carbaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the aldehyde.
-
Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired alkene.
III. Performance Comparison
| Feature | Reductive Amination | Horner-Wadsworth-Emmons Olefination |
| Bond Formed | C-N single bond | C=C double bond |
| Key Reagents | Amine, Mild Reducing Agent (e.g., NaBH(OAc)₃) | Phosphonate Ester, Base (e.g., NaH) |
| Typical Yields | Good to Excellent (often >80%) | Good to Excellent (often >70%) |
| Stereoselectivity | Not applicable for achiral amines and aldehyde | Generally high (E)-selectivity with stabilized ylides |
| Byproducts | Borate salts | Water-soluble phosphate salts |
| Functional Group Tolerance | Generally good, but can be sensitive to other reducible groups | Excellent for many functional groups |
| Advantages | Direct and efficient route to amines; mild conditions. | High stereocontrol; easily removable byproducts. |
| Limitations | Potential for over-alkylation with primary amines (less of an issue with this one-pot method). | Requires synthesis of the phosphonate reagent; strong base can be incompatible with sensitive functional groups. |
IV. Causality Behind Experimental Choices and Self-Validating Systems
Reductive Amination: The choice of a mild reducing agent like sodium triacetoxyborohydride is a deliberate strategy to create a self-validating system. Its kinetic preference for the iminium ion over the aldehyde ensures that the desired transformation is the major pathway. The reaction's progress can be easily monitored by the disappearance of the aldehyde spot on a TLC plate, providing a clear endpoint.
Horner-Wadsworth-Emmons Olefination: The use of a stabilized phosphonate ylide, such as that derived from triethyl phosphonoacetate, is a conscious choice to favor the formation of the thermodynamically more stable (E)-alkene. The reaction is self-validating in that the formation of the alkene product is accompanied by the formation of a water-soluble phosphate byproduct, which simplifies purification and confirms the progression of the reaction. The stereochemical outcome can be readily verified by ¹H NMR spectroscopy by analyzing the coupling constants of the vinylic protons.
V. Conclusion
Both Reductive Amination and the Horner-Wadsworth-Emmons Olefination represent robust and reliable methods for the functionalization of 3-oxoisoindoline-4-carbaldehyde. The choice between these two powerful reactions will ultimately depend on the synthetic goal. For the introduction of nitrogen-containing substituents to modulate solubility and create new hydrogen bonding interactions, reductive amination is the more direct and efficient approach. When the objective is to extend the carbon skeleton via a stereodefined alkene, which can then be further functionalized, the Horner-Wadsworth-Emmons reaction is the superior choice. A thorough understanding of the mechanistic underpinnings of each reaction is paramount for troubleshooting and optimizing reaction conditions to achieve the desired synthetic outcomes in the pursuit of novel and effective therapeutics.
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Gandhi, V. B., Luo, Y., Liu, X., Shi, Y., Klinghofer, V., Johnson, E. F., Park, C., Giranda, V. L., Penning, T. D., & Zhu, G.-D. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(3), 1023–1026. [Link]
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Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]
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Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]
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Claridge, T. D. W., Davies, S. G., Lee, J. A., Nicholson, R. L., Roberts, P. M., Russell, A. J., Smith, A. D., & Toms, S. M. (2008). Highly (E)-Selective Wadsworth−Emmons Reactions Promoted by Methylmagnesium Bromide. Organic Letters, 10(23), 5437–5440. [Link]
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A Comparative Guide to the Purity Validation of 3-Oxoisoindoline-4-carbaldehyde by Elemental Analysis
For researchers, scientists, and professionals engaged in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable scientific outcomes. 3-Oxoisoindoline-4-carbaldehyde, a key heterocyclic building block, is no exception. Its journey from a flask to a final, biologically active molecule is paved with synthetic steps where impurities can be introduced, potentially confounding downstream applications and biological assays. This guide provides an in-depth, objective comparison of elemental analysis against other common analytical techniques for the validation of 3-Oxoisoindoline-4-carbaldehyde purity, supported by experimental insights and protocols.
The Imperative of Purity for 3-Oxoisoindoline-4-carbaldehyde
3-Oxoisoindoline-4-carbaldehyde, with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol , serves as a versatile precursor in the synthesis of a variety of pharmaceutical agents.[1][2] The presence of impurities, such as residual solvents, inorganic salts from workup procedures, or byproducts from its synthesis, can have significant consequences.[3] These impurities can alter the stoichiometry of subsequent reactions, lead to the formation of unintended side products, and introduce variability in biological screening results. Therefore, a robust analytical validation of its purity is a critical, non-negotiable step in the research and development workflow. While a purity of ≥98% is commonly cited for commercial-grade 3-Oxoisoindoline-4-carbaldehyde, verification and, where necessary, further purification are prudent.[1]
Elemental Analysis: A Fundamental Arbiter of Purity
Elemental analysis, often referred to as CHN analysis, is a foundational technique for determining the mass fractions of carbon, hydrogen, and nitrogen in a sample.[4] Its principle is straightforward: a sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, and N₂) are quantified.[5] This technique provides a direct measure of the elemental composition of the bulk sample.
What sets elemental analysis apart is its unique ability to detect non-carbon-containing impurities that are often invisible to other methods.[3] For instance, inorganic salts (e.g., NaCl) or residual water, which do not produce a signal in techniques like ¹H NMR or UV-detected HPLC, will skew the elemental composition, leading to a discrepancy between the experimentally determined and theoretically calculated values.[3] This makes elemental analysis a powerful tool for assessing the "absolute" purity of a compound.[6]
Experimental Protocol: Elemental Analysis of 3-Oxoisoindoline-4-carbaldehyde
Objective: To determine the weight percentages of Carbon, Hydrogen, and Nitrogen in a sample of 3-Oxoisoindoline-4-carbaldehyde and compare them to the theoretical values.
Materials:
-
3-Oxoisoindoline-4-carbaldehyde sample (minimum 5 mg, finely powdered and dried)[7]
-
Elemental Analyzer (e.g., Thermo Scientific™ FlashSmart™ Elemental Analyzer or similar)
-
Microbalance (with a readability of at least 0.001 mg)
-
Tin capsules for solid samples
-
Acetanilide or other suitable certified reference material for calibration
Procedure:
-
Instrument Calibration: Calibrate the elemental analyzer according to the manufacturer's instructions using a certified reference material like acetanilide. This establishes a response factor for each element.
-
Sample Preparation:
-
Ensure the 3-Oxoisoindoline-4-carbaldehyde sample is homogenous and completely dry to avoid interference from atmospheric moisture.[7]
-
Accurately weigh approximately 2-3 mg of the sample into a tin capsule using a microbalance. Record the exact weight.
-
Fold the tin capsule to securely enclose the sample and eliminate any trapped air.
-
-
Analysis:
-
Introduce the encapsulated sample into the autosampler of the elemental analyzer.
-
Initiate the combustion sequence. The sample undergoes rapid and complete combustion in a high-temperature furnace (ca. 1000°C) in the presence of a precise amount of oxygen.[5]
-
The resulting combustion gases (CO₂, H₂O, N₂, and nitrogen oxides) are passed through a reduction furnace to convert nitrogen oxides to N₂.
-
The gases are then separated by a chromatographic column and quantified by a thermal conductivity detector.
-
-
Data Interpretation:
-
The instrument software calculates the weight percentages of C, H, and N based on the detector signals and the sample weight.
-
Compare the experimental percentages with the theoretical values for C₉H₇NO₂:
-
Carbon (C): (12.011 * 9) / 161.16 * 100% = 67.08%
-
Hydrogen (H): (1.008 * 7) / 161.16 * 100% = 4.38%
-
Nitrogen (N): (14.007 * 1) / 161.16 * 100% = 8.69%
-
-
For publication-quality data, the experimental values should typically be within ±0.4% of the theoretical values.[8]
-
A Comparative Overview of Purity Validation Techniques
While elemental analysis provides a fundamental assessment of purity, a multi-technique approach is often necessary for comprehensive characterization. The following table compares elemental analysis with other common analytical methods for the purity validation of 3-Oxoisoindoline-4-carbaldehyde.
| Analytical Method | Parameter Measured | Key Advantages | Limitations |
| Elemental Analysis (CHN) | Elemental composition (C, H, N wt%) | Detects inorganic impurities and residual water.[3] Provides a measure of absolute purity. Cost-effective.[9] | Does not identify the structure of impurities. Less sensitive to organic impurities with similar elemental compositions.[3] |
| High-Performance Liquid Chromatography (HPLC) | Chemical purity (area % at a specific wavelength) | High resolution and sensitivity for separating structurally similar organic impurities.[10] Well-established for quantitative analysis. | May not detect non-UV active impurities. Co-elution of impurities can lead to inaccurate results.[11] Limited structural information.[11] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Structural confirmation and identification of organic impurities | Provides detailed structural information.[12] Can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[13][14] Non-destructive.[13] | May not detect inorganic impurities.[3] Signal overlap can complicate interpretation, especially with complex mixtures.[13] |
| Mass Spectrometry (MS) | Molecular weight verification and impurity identification | High sensitivity for detecting trace impurities.[11] Provides molecular weight information for impurity identification, especially when coupled with a separation technique (e.g., LC-MS).[15] | Provides limited quantitative information on its own. Ionization efficiency can vary between compounds, affecting relative abundance. |
Visualizing the Purity Validation Workflow
The following diagram illustrates a comprehensive workflow for the purity validation of 3-Oxoisoindoline-4-carbaldehyde, integrating elemental analysis with other orthogonal techniques.
Caption: Decision tree for selecting an analytical technique for purity assessment.
Conclusion
In the rigorous landscape of pharmaceutical research and development, the validation of starting material purity is a cornerstone of scientific integrity. For 3-Oxoisoindoline-4-carbaldehyde, elemental analysis serves as a crucial, cost-effective method for determining absolute purity and detecting inorganic impurities that other techniques may miss. [3][9]While HPLC, NMR, and MS provide invaluable and often complementary information about organic impurities and structural integrity, elemental analysis remains a fundamental and indispensable tool in the analytical chemist's arsenal. [10][11][12]A comprehensive approach, leveraging the strengths of each of these techniques as guided by the specific analytical requirements, ensures the highest confidence in the quality of this critical synthetic intermediate, thereby safeguarding the integrity of the entire drug discovery and development process.
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A Comparative Guide to the Biological Activity of 3-Oxoisoindoline Isomers
The 3-oxoisoindoline (or isoindolin-1-one) core is a privileged heterocyclic scaffold, forming the structural basis of numerous natural products and clinically significant pharmaceuticals.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, immunomodulatory, anti-cancer, and neuroprotective effects. However, the therapeutic efficacy and toxicological profile of these compounds are not dictated by the core structure alone. Subtle changes in the three-dimensional arrangement of atoms (stereoisomerism) or the placement of substituents (positional isomerism) can dramatically alter biological function.
This guide provides a technical comparison of different 3-oxoisoindoline isomers, supported by experimental data, to illuminate the critical role of isomerism in their pharmacological activity. We will explore seminal case studies, present comparative biological data, and provide detailed experimental protocols for key assays, offering researchers and drug developers a foundational understanding of the structure-activity relationships (SAR) governing this versatile molecular framework.
Part 1: The Profound Impact of Stereoisomerism
Stereoisomers possess the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. For chiral molecules like many 3-oxoisoindoline derivatives, this difference can lead to vastly different interactions with biological targets, which are themselves chiral.
Case Study: The Dichotomy of Thalidomide Enantiomers
The most consequential example of stereoisomerism in the 3-oxoisoindoline family is thalidomide. Initially marketed as a racemic mixture (equal parts of both enantiomers), it was tragically discovered that its therapeutic and toxic effects were enantiomer-specific.
-
(R)-(+)-thalidomide: Possesses the desired sedative and anti-inflammatory properties.[3]
-
(S)-(-)-thalidomide: Is a potent teratogen, responsible for the devastating birth defects associated with the drug.[3] It is also the more active enantiomer for anti-myeloma effects.
Mechanism of Action: Stereoselective Binding to Cereblon (CRBN)
The biological target of thalidomide was identified as the protein Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[4] This complex tags specific proteins for degradation by the proteasome. Thalidomide and its analogues (known as IMiDs®) act as a "molecular glue," altering the substrate specificity of CRBN.
Crucially, this binding is stereoselective. Structural and biochemical studies have demonstrated that the (S)-enantiomer binds to CRBN with approximately 10-fold greater affinity than the (R)-enantiomer .[4][5][6] The glutarimide ring of the (S)-isomer fits more comfortably into a hydrophobic tri-tryptophan pocket in CRBN, adopting a relaxed conformation.[5][7] In contrast, the (R)-enantiomer's conformation is twisted to avoid steric clashes, resulting in weaker binding.[4] This differential binding affinity is the molecular basis for the distinct biological activities of the two isomers, as the (S)-enantiomer is more effective at inducing the degradation of CRBN's neosubstrates, such as the transcription factors IKZF1 and IKZF3, which is key to its anti-myeloma activity.[1][4]
It is critical to note that the enantiomers of thalidomide can interconvert in vivo under physiological conditions, meaning that administering the "safe" (R)-enantiomer alone is not a viable strategy to avoid the teratogenic effects.[3]
Figure 1. Mechanism of (S)-thalidomide mediated protein degradation via the CRL4-CRBN E3 ligase complex.
Case Study: Dopamine D4 Receptor Antagonists
The principle of stereoselectivity extends to other targets. In the development of potent and selective dopamine D4 receptor antagonists based on an isoindolinyl benzisoxazolpiperidine scaffold, chirality was found to be a key determinant of potency.[8] Structure-activity relationship (SAR) studies revealed that the (S)-enantiomer was consistently the more potent enantiomer at the D4 receptor .[8] This highlights the importance of establishing the preferred stereochemistry early in the drug discovery process to maximize on-target activity.
Part 2: The Influence of Positional Isomerism
Positional isomers have the same molecular formula and functional groups, but the functional groups are attached to different positions on the parent chain or ring system. For 3-oxoisoindolines, this typically involves varying the substitution pattern on the fused benzene ring. This can significantly impact activity by altering the molecule's electronics, solubility, and steric fit within a target's binding site.
While direct comparative studies on positional isomers of a single 3-oxoisoindoline are less common in the provided literature, the principle is well-established in medicinal chemistry.[9][10] For example, in the development of isoindolinone-based histone deacetylase (HDAC) inhibitors, various substitutions on the isoindolinone core were explored to optimize potency.[11] Similarly, for cyclooxygenase (COX) inhibitors derived from 1,3-dioxoisoindoline (a related scaffold), moving from a primary amide to secondary or tertiary derivatives (a change in the substituent) lowered overall potency but increased selectivity for COX-2 over COX-1.[12]
These examples underscore a fundamental concept: the precise placement of even small chemical groups can fine-tune a molecule's interaction with its biological target, often shifting its activity, selectivity, and overall pharmacological profile.
Part 3: Comparative Biological Activity Data
The following table summarizes key quantitative data from the literature, comparing the biological activities of different 3-oxoisoindoline isomers and related derivatives.
| Compound / Isomer | Target | Assay Type | Activity Metric | Result | Key Finding | Reference |
| (S)-thalidomide | Cereblon (CRBN) | Biochemical Binding Assay | Binding Affinity | ~10-fold stronger than (R)-isomer | Stereoselectivity is key to the primary mechanism of action. | [4][5][6] |
| (R)-thalidomide | Cereblon (CRBN) | Biochemical Binding Assay | Binding Affinity | Weaker binding | Less effective at CRBN-mediated effects. | [4][5][6] |
| Isoindolinyl piperidine (S)-enantiomer | Dopamine D4 Receptor | Receptor Binding Assay | Potency | More potent enantiomer | Chirality dictates receptor antagonist potency. | [8] |
| Isoindolinyl piperidine (R)-enantiomer | Dopamine D4 Receptor | Receptor Binding Assay | Potency | Less potent enantiomer | The (S)-enantiomer has the optimal spatial arrangement for receptor binding. | [8] |
| Isoindolinone 5b | HDAC1 | Enzyme Inhibition Assay | IC₅₀ | 65.1 nM | A potent HDAC inhibitor with a specific substitution pattern. | [11] |
| Isoindolinone 13a | HDAC1 | Enzyme Inhibition Assay | IC₅₀ | 57.9 nM | A slight modification in a positional substituent leads to improved potency. | [11] |
| Compound 3a (Isoindoline-1,3-dione derivative) | Pain Pathways | Acetic Acid Writhing (in vivo) | Analgesic Activity | 1.6x more active than Metamizole Sodium | Specific structural features confer high analgesic activity. | [13] |
| Compound 4 (Open-ring precursor of 3a) | Pain Pathways | Acetic Acid Writhing (in vivo) | Analgesic Activity | Inactive | The closed isoindoline ring is essential for the observed analgesic effect. | [13] |
Part 4: Key Experimental Protocols
To ensure the reproducibility and validity of findings, standardized and well-controlled experimental protocols are essential. The choice of assay depends on the biological question being asked. For assessing target engagement, a binding assay is appropriate. For evaluating the downstream functional consequence, a cell-based assay is required.
Protocol 1: Cell Viability Assay (WST-1)
This protocol is used to determine the cytotoxic or anti-proliferative effects of the isomeric compounds on cancer cell lines, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value. The WST-1 reagent is a tetrazolium salt that is cleaved to a formazan dye by cellular mitochondrial dehydrogenases in viable cells.
Rationale: This assay is a robust, high-throughput method to quantify cell viability. The amount of formazan dye produced is directly proportional to the number of metabolically active cells, providing a reliable measure of the compound's effect on cell proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MM.1S multiple myeloma cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X stock concentration series of each isomer and control compound in the appropriate cell culture medium. A typical concentration range would be from 100 µM to 1 nM.
-
Treatment: Add 100 µL of the 2X compound solutions to the corresponding wells. Include "vehicle control" wells (e.g., 0.1% DMSO) and "no-cell" blank wells (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C. Monitor the color change in the vehicle control wells.
-
Data Acquisition: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Figure 2. Standard experimental workflow for determining IC₅₀ values using a WST-1 cell viability assay.
Conclusion and Future Outlook
The evidence is unequivocal: isomerism is a critical determinant of the biological activity of 3-oxoisoindoline derivatives. As demonstrated by thalidomide, stereochemistry can be the difference between a therapeutic effect and a catastrophic toxicity.[3][7] Similarly, the specific placement of substituents dictates a compound's potency and selectivity for targets ranging from dopamine receptors to histone deacetylases.[8][11]
For researchers in drug development, these findings underscore several key imperatives:
-
Asymmetric Synthesis: Developing robust methods for chiral synthesis is paramount to producing enantiomerically pure compounds, avoiding the complications of racemates.[14][15][16]
-
Early Isomer Profiling: The distinct biological profiles of all accessible isomers should be characterized early in the discovery pipeline to identify the optimal candidate and uncover potential off-target effects.
-
Computational Modeling: In silico docking and molecular dynamics can provide valuable insights into how different isomers interact with a target, helping to rationalize observed SAR and guide the design of more potent and selective molecules.[6]
The 3-oxoisoindoline scaffold remains a fertile ground for the discovery of new medicines. By embracing the complexities of its chemistry and paying rigorous attention to the influence of isomerism, the scientific community can better harness its therapeutic potential while minimizing risks.
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Liu, Y., Wang, H., Chen, Y., Li, X., Wang, J., Zhu, Y., & Chen, Y. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 168, 147-160. [Link]
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Das, J., Rao, C. V., Sastry, T. V., Roshaiah, M., Sankar, P. G., Khadeer, A., Kumar, M. S., Mallik, A., Selvakumar, N., Iqbal, J., & Trehan, S. (2005). Effects of positional and geometrical isomerism on the biological activity of some novel oxazolidinones. Bioorganic & Medicinal Chemistry Letters, 15(2), 337-343. [Link]
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Parapini, S., D'Alessandro, S., Corbett, Y., Basilico, N., Taramelli, D., Sparatore, A., & Monti, D. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Malaria World. [Link]
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Wang, J., Wang, Z., & Chen, P. (2018). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 23(11), 2990. [Link]
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Kim, D. H., & Lee, J. Y. (2015). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 20(8), 14353-14368. [Link]
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Li, S., Wang, Y., & Zhang, X. (2023). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 28(23), 7856. [Link]
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Benchmarking New Synthetic Routes for 3-Oxoisoindoline-4-carbaldehyde: A Comparative Guide for Medicinal Chemists
Introduction: The Significance of the 3-Oxoisoindoline-4-carbaldehyde Scaffold
The 3-oxoisoindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds with therapeutic applications ranging from anticancer to anti-inflammatory and neuroprotective agents. The strategic placement of a carbaldehyde group at the 4-position of this heterocyclic system offers a versatile synthetic handle for further molecular elaboration, making 3-Oxoisoindoline-4-carbaldehyde a crucial intermediate in the synthesis of novel drug candidates. This guide provides an in-depth comparison of established and emerging synthetic routes to this key building block, offering experimental insights to aid researchers in selecting the most appropriate methodology for their specific needs.
Established Synthetic Strategy: A Multi-step Approach from 2-Methyl-3-nitrobenzoic Acid
A traditional and well-documented approach to the synthesis of substituted isoindolinones often commences from readily available starting materials. While a complete, single-publication protocol for 3-Oxoisoindoline-4-carbaldehyde is not readily found, a plausible and established multi-step pathway can be constructed based on analogous syntheses reported in the literature. This route begins with 2-methyl-3-nitrobenzoic acid and proceeds through a series of classical transformations.
The logic behind this pathway lies in the sequential installation and manipulation of functional groups around the benzene ring, culminating in the formation of the desired bicyclic lactam with the aldehyde functionality. The initial nitration directs subsequent reactions, and the benzylic methyl group provides a reactive site for functionalization, leading to the eventual cyclization to form the isoindolinone ring. The nitro group then serves as a precursor to the aldehyde.
Hypothesized Multi-Step Synthetic Pathway
Caption: Established multi-step synthesis of 3-Oxoisoindoline-4-carbaldehyde.
Experimental Considerations and Causality
-
Benzylic Bromination: This initial step selectively functionalizes the methyl group, making it susceptible to nucleophilic attack for the subsequent cyclization. The choice of brominating agent (e.g., N-bromosuccinimide) and radical initiator is crucial for achieving high regioselectivity and yield.
-
Esterification: Protection of the carboxylic acid as a methyl ester prevents its interference in the subsequent cyclization step and can improve solubility.
-
Cyclization: Intramolecular nucleophilic substitution with ammonia or a protected form thereof leads to the formation of the five-membered lactam ring, the core of the isoindolinone structure.
-
Nitro Group Reduction: The nitro group is a versatile precursor to an amino group. Catalytic hydrogenation (e.g., using Pd/C) is a common and efficient method for this transformation.
-
Conversion of Amine to Aldehyde: This final step is the most synthetically challenging. A Sandmeyer-type reaction, involving diazotization of the amino group followed by reaction with a suitable formylating agent, is a plausible but potentially low-yielding approach. Alternatively, other methods for the conversion of an aromatic amine to an aldehyde could be explored.
Novel Synthetic Approaches: Towards Efficiency and Sustainability
Modern synthetic chemistry continually seeks to improve upon established methods by enhancing efficiency, reducing step counts, and employing more environmentally benign reagents. For the synthesis of 3-Oxoisoindoline-4-carbaldehyde, emerging strategies focus on transition-metal-catalyzed C-H activation and multicomponent reactions.
Alternative Route 1: Palladium-Catalyzed Carbonylative Cyclization
A more contemporary approach could involve a palladium-catalyzed carbonylative cyclization of a suitably substituted precursor, such as a 2-halo-N-substituted benzamide. This strategy offers the advantage of constructing the isoindolinone core and introducing a carbonyl-containing functional group in a single, atom-economical step.
Conceptual Workflow:
Caption: Conceptual workflow for a palladium-catalyzed synthesis.
This approach leverages the power of transition metal catalysis to forge key bonds under milder conditions than many classical methods. The choice of ligand, CO source, and reaction conditions would be critical to control selectivity and achieve a high yield of the desired 4-carbaldehyde product or a suitable precursor.
Alternative Route 2: One-Pot Multicomponent Reaction
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single reaction vessel to form a complex product, minimizing waste and purification steps. An Ugi-type MCR could be envisioned for the synthesis of a precursor to 3-Oxoisoindoline-4-carbaldehyde.
Conceptual Ugi-based Approach:
A hypothetical Ugi four-component reaction could involve an ortho-formylbenzoic acid, an amine, an isocyanide, and a fourth component that would ultimately be transformed into the 4-carbaldehyde group. While a direct synthesis of the target molecule via a standard Ugi reaction is unlikely, this strategy could provide a highly functionalized intermediate that could be readily converted to the desired product.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the established multi-step synthesis and the conceptual novel approaches.
| Parameter | Established Multi-Step Route | Palladium-Catalyzed Carbonylative Cyclization | One-Pot Multicomponent Reaction |
| Starting Materials | Readily available, simple | More complex, pre-functionalized | Simple, commercially available |
| Number of Steps | High (typically 5-6 steps) | Low (potentially 1-2 steps) | Low (1-2 steps) |
| Atom Economy | Lower due to multiple steps and protecting groups | Potentially high | High |
| Reagent Toxicity | Can involve harsh reagents (e.g., for bromination) | Use of transition metal catalyst | Generally milder reagents |
| Scalability | Can be challenging for some steps | Potentially scalable | Often highly scalable |
| Yield (Overall) | Moderate to low | Potentially high | Potentially high |
| Purification | Multiple chromatographic separations | Fewer purification steps | Fewer purification steps |
Detailed Experimental Protocols
Protocol 1: Established Multi-step Synthesis (Hypothetical)
Step 1: Synthesis of 2-(Bromomethyl)-3-nitrobenzoic acid
-
To a solution of 2-methyl-3-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Reflux the mixture under inert atmosphere and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.
Step 2: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate
-
Dissolve 2-(bromomethyl)-3-nitrobenzoic acid (1.0 eq) in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) and reflux the mixture.
-
Monitor the reaction by TLC. Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Synthesis of 4-Nitro-3-oxoisoindoline
-
Dissolve methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq) in a suitable solvent (e.g., THF).
-
Bubble ammonia gas through the solution or add a solution of ammonia in methanol.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography.
Step 4: Synthesis of 4-Amino-3-oxoisoindoline
-
Dissolve 4-nitro-3-oxoisoindoline (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker).
-
Monitor the reaction by TLC. Upon completion, filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the product.
Step 5: Synthesis of 3-Oxoisoindoline-4-carbaldehyde
-
This step is the most speculative and would require significant optimization. A potential route is a Sandmeyer-type reaction.
-
Dissolve 4-amino-3-oxoisoindoline in an acidic aqueous solution at low temperature (0-5 °C).
-
Add a solution of sodium nitrite to form the diazonium salt.
-
In a separate flask, prepare a solution of a formaldehyde equivalent (e.g., formaldehyde oxime) and a copper(I) catalyst.
-
Slowly add the diazonium salt solution to the catalyst mixture.
-
Monitor the reaction for the formation of the aldehyde.
-
Work-up would involve neutralization and extraction, followed by purification by column chromatography.
Conclusion and Future Outlook
The synthesis of 3-Oxoisoindoline-4-carbaldehyde remains a topic of interest for medicinal chemists. While a classical, multi-step approach is feasible, it suffers from a long reaction sequence and potential for low overall yield. The development of novel, more efficient synthetic routes, such as those employing transition-metal catalysis or multicomponent reactions, would be a significant advancement. Such methods would not only streamline the synthesis of this key intermediate but also align with the principles of green chemistry by reducing waste and improving atom economy. Further research into one-pot and catalytic methodologies is highly encouraged to facilitate the discovery and development of new therapeutics based on the versatile 3-oxoisoindoline scaffold.
References
- BenchChem. The Synthesis of 3-Substituted Isoindolin-1-one Derivatives: An In-depth Technical Guide.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Oxoisoindoline-4-carbaldehyde
This document provides a detailed protocol for the proper and safe disposal of 3-Oxoisoindoline-4-carbaldehyde (CAS No. 771-08-4). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical entities we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance within your laboratory.
Chemical Profile and Inferred Hazard Assessment
3-Oxoisoindoline-4-carbaldehyde is a heterocyclic building block used in chemical research.[1][2] While a comprehensive, peer-reviewed safety data sheet (SDS) for this specific compound is not widely available, a robust safety protocol can be established by assessing the hazards associated with its structural components: the isoindoline core and the aldehyde functional group.
-
Isoindoline Moiety: The foundational isoindoline structure, in related compounds, is classified as a skin, eye, and respiratory irritant.[3][4] Therefore, 3-Oxoisoindoline-4-carbaldehyde must be handled with the assumption that it poses similar irritant risks.
-
Aldehyde Functional Group: Aldehydes as a chemical class are recognized as hazardous and reactive.[5][6][7] They are incompatible with strong oxidizing agents, acids, and bases, and can undergo vigorous or explosive reactions.[8][9] For instance, mixing aldehydes with nitric acid is explicitly prohibited in many institutional guidelines due to the risk of violent reaction.[8][9]
Based on this analysis, 3-Oxoisoindoline-4-carbaldehyde must be treated as a hazardous chemical waste stream, requiring dedicated disposal procedures.
| Chemical Identifier | Value | Source |
| Chemical Name | 3-Oxoisoindoline-4-carbaldehyde | N/A |
| CAS Number | 771-08-4 | [1][2] |
| Molecular Formula | C₉H₇NO₂ | [1][2] |
| Molecular Weight | 161.16 g/mol | [1] |
| Inferred Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Reactive | [3][4][10] |
| Storage | Sealed in a dry place, 2-8°C | [2] |
The Cornerstone of Disposal: Segregation and Containment
The fundamental principle governing the disposal of this compound is that it must never be released into the sanitary sewer system or disposed of in regular trash.[5][8][9] Such actions pose a significant threat to environmental and public health. All waste containing 3-Oxoisoindoline-4-carbaldehyde, regardless of concentration, must be collected as hazardous chemical waste.
The workflow for proper disposal is a self-validating system designed to prevent accidental mixing of incompatible chemicals and ensure regulatory compliance.
Caption: Disposal workflow for 3-Oxoisoindoline-4-carbaldehyde.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel.
Step 1: Container Selection and Preparation
-
Rationale: Using a container made of a material that will not react with or degrade from contact with the waste is critical to prevent leaks.
-
Procedure:
-
Select a sturdy, leak-proof waste container with a screw-top cap. High-density polyethylene (HDPE) carboys are suitable for most liquid waste streams.
-
Ensure the container is clean and dry.
-
Affix a completed Hazardous Waste Label from your institution's Environmental Health & Safety (EHS) department to the container before adding any waste.[5][9]
-
Step 2: Waste Collection
-
Rationale: Proper collection techniques prevent spills and ensure accurate labeling, which is a legal requirement and essential for safe handling by disposal technicians.
-
Procedure:
-
For Solid Waste: Collect any materials contaminated with 3-Oxoisoindoline-4-carbaldehyde (e.g., gloves, weigh paper, contaminated silica gel) in a designated, lined container. Double-bag this waste in clear plastic bags before placing it in the final solid waste drum.[8]
-
For Liquid Waste: Carefully pour liquid waste (e.g., reaction mother liquors, chromatography fractions) into the designated liquid waste container using a funnel.
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
-
Keep the container securely capped at all times, except when actively adding waste.[5][9] Funnels must not be left in the container opening.[9]
-
Step 3: Labeling
-
Rationale: Accurate and complete labeling is mandated by regulatory bodies like the EPA and ensures that all handlers are aware of the container's contents and associated hazards.
-
Procedure:
-
On the hazardous waste label, list the full chemical name: "3-Oxoisoindoline-4-carbaldehyde ". Do not use abbreviations.[5]
-
List all other constituents of the waste stream, including solvents (e.g., Dichloromethane, Ethyl Acetate) and any other reagents.
-
Provide an accurate percentage or concentration for every component. The total must equal 100%.[5]
-
Clearly mark the hazard characteristics (e.g., Irritant, Toxic).
-
Ensure the date the container was first used is clearly written.
-
Step 4: Storage
-
Rationale: Safe storage within the lab minimizes the risk of spills and dangerous reactions. A designated Satellite Accumulation Area (SAA) is the approved location for storing waste before pickup.
-
Procedure:
-
Store the sealed waste container in a designated SAA, which must be under the control of the lab director.[9]
-
Place the container within a secondary containment bin to catch any potential leaks.[5][8]
-
Crucially, store this waste away from incompatible materials. Specifically, ensure it is not stored near containers of strong oxidizing agents (e.g., nitric acid, permanganates) or strong bases.[8][9]
-
Step 5: Requesting Disposal
-
Rationale: Laboratories are not long-term waste storage facilities. Timely pickup by trained EHS professionals is essential for safety and compliance.
-
Procedure:
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Rationale: A prepared response minimizes risk to personnel and the environment.
-
Procedure:
-
Alert: Immediately alert all personnel in the vicinity.
-
Isolate: Secure the area and restrict access. Eliminate all ignition sources as a precaution.[12]
-
Protect: Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for any solvents present).
-
Contain & Clean:
-
Collect: Scoop the absorbent material and place it into a sealable container. Label this container as hazardous waste, detailing the spilled chemical and the absorbent used.[12]
-
Decontaminate: Clean the spill area with soap and water, collecting the rinsate as hazardous waste.
-
Report: Notify your laboratory supervisor and EHS office about the spill, regardless of size.[12]
-
By adhering to this comprehensive guide, researchers and drug development professionals can ensure the safe and compliant disposal of 3-Oxoisoindoline-4-carbaldehyde, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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